Spiro[3.3]heptan-2-ylmethanol
Description
The exact mass of the compound Spiro[3.3]heptan-2-ylmethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Spiro[3.3]heptan-2-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[3.3]heptan-2-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
spiro[3.3]heptan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-7-4-8(5-7)2-1-3-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSAPVZLUZCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4483-67-4 | |
| Record name | spiro[3.3]heptan-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Spiro[3.3]heptan-2-ylmethanol: A Key Building Block for Modern Drug Discovery
Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry
In the landscape of modern drug development, the principle of "escaping flatland" has become a guiding mantra for medicinal chemists. This paradigm shift involves moving away from planar, aromatic structures towards more three-dimensional (3D), sp³-rich molecular scaffolds.[1][2] The rationale is compelling: 3D molecules can explore a broader chemical space, often leading to improved physicochemical properties such as enhanced solubility, better metabolic stability, and higher target selectivity.[1]
Among the vanguard of these 3D scaffolds is the spiro[3.3]heptane framework.[2][3] This rigid, compact, and structurally unique motif has emerged as a highly effective saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[4][5][6] By replacing a flat phenyl group with a non-planar spiro[3.3]heptane core, researchers can create novel, patent-free analogues of existing drugs with potentially superior pharmacological profiles.[4][5] This guide focuses on a critical derivative of this scaffold: Spiro[3.3]heptan-2-ylmethanol . As a functionalized building block, it provides a direct handle for incorporation into complex molecular architectures, making it an invaluable tool for researchers, scientists, and drug development professionals.
Physicochemical and Computed Properties
Spiro[3.3]heptan-2-ylmethanol is a liquid at room temperature, possessing a unique combination of rigidity and functional accessibility. Its core properties are summarized below, providing a foundational dataset for its application in synthetic and medicinal chemistry programs.
| Property | Value | Source |
| IUPAC Name | spiro[3.3]heptan-2-ylmethanol | PubChem |
| Molecular Formula | C₈H₁₄O | PubChem |
| Molecular Weight | 126.20 g/mol | PubChem |
| CAS Number | 4483-67-4 | PubChem |
| Physical Form | Liquid | CymitQuimica |
| SMILES | C1CC2(C1)CC(C2)CO | PubChem |
| InChIKey | GYVSAPVZLUZCBL-UHFFFAOYSA-N | PubChem |
| Computed LogP (XLogP3) | 1.8 | PubChem |
| Boiling Point | No data available | |
| Melting Point | No data available |
Table 1: Core physicochemical and computed properties of Spiro[3.3]heptan-2-ylmethanol.
Synthesis and Purification
While various methods exist for constructing the spiro[3.3]heptane core, a practical and scalable synthesis of Spiro[3.3]heptan-2-ylmethanol can be achieved via the reduction of a suitable carboxylic acid or ketone precursor.[7] The synthesis of spiro[3.3]heptane-2-carboxylic acid has been previously reported, making it a logical starting point.[8]
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, a powerful reducing agent is required.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is selected over milder reagents like sodium borohydride (NaBH₄) because NaBH₄ is generally not reactive enough to reduce carboxylic acids. LiAlH₄ is a potent source of hydride ions (H⁻), capable of reducing the carbonyl group of the acid to the corresponding alcohol.
-
Solvent System: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory. LiAlH₄ reacts violently with protic solvents like water and alcohols. THF is an excellent choice due to its ability to dissolve the starting material and its stability towards the reducing agent.
-
Temperature Control: The reaction is initiated at 0 °C (ice bath) to moderate the initial exothermic reaction between LiAlH₄ and the carboxylic acid. Allowing the reaction to proceed to room temperature ensures completion.
-
Workup Procedure: A sequential quenching procedure (e.g., Fieser workup with water followed by NaOH solution) is critical for safely neutralizing the excess LiAlH₄ and converting the aluminum salts into a filterable precipitate, simplifying purification.
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Lithium Aluminum Hydride (1.2 eq.) suspended in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice-water bath.
Step 2: Addition of Starting Material
-
Dissolve Spiro[3.3]heptane-2-carboxylic acid (1.0 eq.) in anhydrous THF.
-
Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).
Step 4: Quenching and Workup
-
Cool the reaction mixture back down to 0 °C.
-
Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting mixture vigorously for 1 hour until a white, granular precipitate of aluminum salts forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude Spiro[3.3]heptan-2-ylmethanol.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure alcohol.
Caption: Bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane scaffold.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of Spiro[3.3]heptan-2-ylmethanol is paramount for laboratory safety. The compound is classified with several hazards based on GHS data.
-
GHS Hazard Statements:
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and nitrile gloves.
-
Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.
Conclusion
Spiro[3.3]heptan-2-ylmethanol is more than just a simple primary alcohol; it is a strategic building block that empowers medicinal chemists to embrace the "escape from flatland" design philosophy. Its rigid three-dimensional structure, combined with a versatile functional handle, makes it an ideal starting point for synthesizing novel spiro[3.3]heptane-containing compounds. By serving as a precursor to a proven saturated bioisostere for the ubiquitous benzene ring, this molecule offers a direct and powerful route to improving the physicochemical and pharmacological properties of drug candidates, ultimately accelerating the journey from discovery to clinical application.
References
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Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Gehri, A., & Carreira, E. M. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. [Link]
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
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Jung, M. (2025). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]
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Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
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Codexis, Inc. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. ACS Publications. [Link]
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Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ResearchGate. [Link]
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The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra. The Royal Society of Chemistry. [Link]
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Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]
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Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]
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Hamza, D., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]
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Mykhailiuk, P. K., et al. (2024). Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. [Link]
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National Center for Biotechnology Information. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. PubMed Central. [Link]
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PrepChem. Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. [Link]
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Spiro[3.3]heptan-2-ylmethanol: A Technical Guide to a Rising Star in 3D-Fragment-Based Drug Discovery
Abstract
This technical guide provides an in-depth exploration of Spiro[3.3]heptan-2-ylmethanol (CAS No. 4483-67-4), a key building block in modern medicinal chemistry. As the pharmaceutical industry continues its "escape from flatland," the demand for novel, three-dimensional molecular scaffolds has surged.[1] The rigid, non-planar spiro[3.3]heptane core offers a unique conformational restraint and provides distinct exit vectors for substituent placement, making it an attractive bioisosteric replacement for traditional aromatic rings.[1][2] This guide details the synthesis, characterization, and potential applications of Spiro[3.3]heptan-2-ylmethanol, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable compound in their discovery programs.
Introduction: The Imperative for Three-Dimensionality in Drug Design
For decades, medicinal chemistry has been dominated by "flat," aromatic ring systems. While successful, this approach has led to the exploration of a limited chemical space, often resulting in compounds with suboptimal physicochemical properties. The concept of increasing the three-dimensional character of drug candidates, often by incorporating sp³-rich scaffolds, has emerged as a powerful strategy to improve solubility, metabolic stability, and target selectivity.[1]
The spiro[3.3]heptane motif, in particular, has garnered significant attention. Its rigid, bicyclic structure provides a fixed orientation for appended functional groups, allowing for precise interaction with biological targets.[2] Furthermore, it serves as a saturated bioisostere of the phenyl ring, offering a pathway to novel intellectual property and improved drug-like properties.[2][3] Spiro[3.3]heptan-2-ylmethanol, with its reactive hydroxyl group, is a versatile starting material for the synthesis of a wide array of more complex molecules, positioning it as a critical tool for drug discovery.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is paramount for its effective and safe use in a laboratory setting.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Spiro[3.3]heptan-2-ylmethanol.
| Property | Value | Source |
| CAS Number | 4483-67-4 | [4] |
| Molecular Formula | C₈H₁₄O | [4] |
| Molecular Weight | 126.20 g/mol | [4] |
| IUPAC Name | spiro[3.3]heptan-2-ylmethanol | [4] |
| SMILES | C1CC2(C1)CC(C2)CO | [4] |
| XLogP3 | 1.8 | [4] |
| Topological Polar Surface Area | 20.2 Ų | [4] |
| Physical Form | Liquid | N/A |
Safety and Handling
Spiro[3.3]heptan-2-ylmethanol is classified as a warning-level hazard. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements: [4]
-
H227: Combustible liquid
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements: [4]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from commercially available precursors, culminating in the reduction to the target alcohol.
Caption: Proposed synthetic route to Spiro[3.3]heptan-2-ylmethanol.
Experimental Protocol: Reduction of Spiro[3.3]heptane-2-carboxylic Acid
This protocol is a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
Spiro[3.3]heptane-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Addition funnel
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Carboxylic Acid: Dissolve spiro[3.3]heptane-2-carboxylic acid (1 equivalent) in anhydrous THF in the addition funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that will generate hydrogen gas. Then, add 15% aqueous NaOH, followed by more water until a granular precipitate forms.
-
Workup: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether. Combine the organic filtrates and wash sequentially with 1 M HCl and saturated aqueous Na₂SO₄ solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Spiro[3.3]heptan-2-ylmethanol.
Purification
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions containing the desired product, as identified by TLC, are combined and the solvent is removed under reduced pressure to afford the purified Spiro[3.3]heptan-2-ylmethanol.
Characterization and Spectral Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for Spiro[3.3]heptan-2-ylmethanol are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aliphatic region (approximately 1.5-2.5 ppm) corresponding to the protons of the spiro[3.3]heptane core. A characteristic signal for the methylene protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as a doublet around 3.5 ppm. The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the spiro carbon, the carbons of the cyclobutane rings, and the hydroxymethyl carbon. The hydroxymethyl carbon is expected to resonate in the range of 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.[7][8] C-H stretching vibrations from the aliphatic core will be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration should be present in the 1000-1260 cm⁻¹ range.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 126. Common fragmentation patterns would include the loss of water (M-18) and the loss of the hydroxymethyl group (M-31).
Applications in Drug Discovery and Medicinal Chemistry
The true value of Spiro[3.3]heptan-2-ylmethanol lies in its potential as a versatile building block for the synthesis of novel drug candidates. The spiro[3.3]heptane scaffold has been successfully incorporated into a variety of biologically active molecules, demonstrating its utility as a bioisosteric replacement for aromatic rings.[3][9]
Bioisosteric Replacement of Aromatic Rings
The non-planar geometry of the spiro[3.3]heptane core allows it to project substituents into different regions of three-dimensional space compared to a flat phenyl ring. This can lead to improved binding affinity and selectivity for a given biological target. The replacement of a phenyl ring with a spiro[3.3]heptane moiety has been shown to favorably impact physicochemical properties such as solubility and metabolic stability.[3]
Caption: Bioisosteric replacement strategy.
A Gateway to Novel Chemical Space
Spiro[3.3]heptan-2-ylmethanol serves as a key intermediate for accessing a wide range of functionalized spiro[3.3]heptane derivatives. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to amines, halides, and other functional groups. This allows for the systematic exploration of the chemical space around the spiro[3.3]heptane core, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion
Spiro[3.3]heptan-2-ylmethanol is more than just a simple alcohol; it is an enabling tool for medicinal chemists seeking to design and synthesize the next generation of therapeutic agents. Its rigid, three-dimensional structure and its role as a versatile synthetic intermediate make it an invaluable component in the pursuit of novel drugs with improved efficacy and safety profiles. As the principles of 3D-fragment-based drug design become increasingly integrated into discovery pipelines, the importance of building blocks like Spiro[3.3]heptan-2-ylmethanol will only continue to grow.
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An In-depth Technical Guide to the Molecular Structure and Conformation of Spiro[3.3]heptan-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of spiro[3.3]heptan-2-ylmethanol. As a molecule of increasing interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional architecture is paramount for the rational design of novel therapeutics and functional materials. This document synthesizes theoretical principles with practical methodologies for the characterization of this unique spirocyclic system.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
The spiro[3.3]heptane framework, a rigid and three-dimensional bioisostere of the benzene ring, has garnered significant attention in drug discovery.[1] Its unique non-planar structure provides access to a greater volume of chemical space compared to its flat aromatic counterparts. This sp³-rich scaffold can lead to improved physicochemical properties in drug candidates, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity. Spiro[3.3]heptan-2-ylmethanol (C₈H₁₄O, MW: 126.20 g/mol , CAS: 4483-67-4) is a key functionalized derivative, offering a handle for further chemical elaboration.[2][3] Understanding the precise spatial arrangement of the hydroxymethyl group relative to the spirocyclic core is critical for predicting its interactions with biological targets.
Molecular Structure and Inherent Strain
The core of spiro[3.3]heptan-2-ylmethanol consists of two cyclobutane rings fused at a central quaternary carbon. Cyclobutane itself is not planar, adopting a puckered conformation to alleviate torsional strain between adjacent C-H bonds.[4][5] This puckering is a delicate balance between angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain. In the spiro[3.3]heptane system, both cyclobutane rings are puckered, resulting in a complex conformational landscape. X-ray crystallographic studies on substituted spiro[3.3]heptane derivatives have revealed dihedral angles of puckering ranging from 12.9° to 29.0°.
The hydroxymethyl substituent at the 2-position introduces an additional layer of conformational complexity. The orientation of this substituent relative to the puckered cyclobutane ring will be governed by steric and electronic factors, leading to the existence of multiple low-energy conformers.
Conformational Analysis: Unraveling the 3D Landscape
The conformational flexibility of spiro[3.3]heptan-2-ylmethanol is primarily dictated by two factors: the puckering of the two cyclobutane rings and the rotation around the C2-C(methanol) bond.
Ring Puckering and Potential Conformers
Each cyclobutane ring can exist in a puckered conformation, leading to the possibility of different overall shapes for the spiro[3.3]heptane core. The substituent at the 2-position can adopt either an axial-like or equatorial-like orientation with respect to the mean plane of the cyclobutane ring it is attached to. This gives rise to at least two primary conformers for the substituted ring. The interplay of puckering between the two rings further diversifies the conformational possibilities.
Rotamers of the Hydroxymethyl Group
Rotation around the single bond connecting the hydroxymethyl group to the cyclobutane ring results in different rotamers. The relative stability of these rotamers will be influenced by steric interactions with the adjacent protons on the cyclobutane ring and potential intramolecular hydrogen bonding.
The following diagram illustrates the key conformational considerations:
Caption: Key conformational variables in spiro[3.3]heptan-2-ylmethanol.
Methodologies for Conformational Elucidation
A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational preferences of spiro[3.3]heptan-2-ylmethanol.
Experimental Techniques
NMR spectroscopy is a powerful tool for probing molecular conformation in solution.
-
¹H and ¹³C NMR: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are close in proximity (< 5 Å).[3][6][7][8] The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for determining the relative orientation of the hydroxymethyl group and the cyclobutane rings.[8]
-
Vicinal Coupling Constants (³JHH) and the Karplus Equation: The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.[2][4][5][9][10] By measuring these coupling constants, it is possible to deduce the dihedral angles and thus the puckering of the cyclobutane rings.
Experimental Protocol: 2D NOESY Experiment
-
Sample Preparation: Dissolve 5-10 mg of spiro[3.3]heptan-2-ylmethanol in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a concentration of approximately 10-20 mM. It is crucial to remove dissolved oxygen, which can quench the NOE, by several freeze-pump-thaw cycles.[3]
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of pulsed-field gradients.
-
Parameter Optimization:
-
Acquire a standard ¹H NMR spectrum to determine the chemical shifts and appropriate spectral width.
-
Measure the spin-lattice relaxation times (T₁) of the protons of interest to set an appropriate mixing time (tm). For small molecules, the mixing time should be on the order of T₁.[8]
-
Optimize the pulse widths and power levels.
-
-
Data Acquisition: Acquire the 2D NOESY spectrum using a standard pulse sequence.
-
Data Processing and Analysis: Process the data with appropriate window functions and perform a Fourier transform in both dimensions. Analyze the resulting spectrum for cross-peaks, which indicate spatial proximity between the corresponding protons.
Caption: Workflow for NMR-based conformational analysis.
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. This technique can precisely determine bond lengths, bond angles, and dihedral angles, offering a snapshot of a low-energy conformation.
Computational Chemistry
Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying its low-energy conformers.
-
Molecular Mechanics (MM): A fast method for exploring a wide range of conformations.
-
Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods provide more accurate geometries and relative energies of different conformers.[1][11][12][13][14][15] Geometry optimization using DFT, for example, with the B3LYP functional and a 6-31G* basis set, can yield reliable structures.[14]
Computational Protocol: DFT Geometry Optimization
-
Initial Structure Generation: Build an initial 3D structure of spiro[3.3]heptan-2-ylmethanol.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify a set of low-energy starting geometries.
-
DFT Optimization: For each low-energy conformer from the MM search, perform a full geometry optimization using a DFT method (e.g., B3LYP/6-31G*).[14]
-
Frequency Analysis: Calculate the vibrational frequencies for each optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Energy Comparison: Compare the relative energies of the optimized conformers to determine the most stable structures.
Predicted Conformational Preferences of Spiro[3.3]heptan-2-ylmethanol
Based on the principles outlined above and data from related structures, the following conformational preferences are predicted for spiro[3.3]heptan-2-ylmethanol:
-
Puckered Cyclobutane Rings: Both cyclobutane rings will be significantly puckered.
-
Equatorial-like Substituent: The hydroxymethyl group is likely to preferentially occupy an equatorial-like position on its cyclobutane ring to minimize steric interactions.
-
Staggered Rotamers: The C2-C(methanol) bond will likely adopt a staggered conformation to minimize torsional strain.
The following table summarizes the key structural parameters anticipated for the lowest energy conformer, based on computational modeling.
| Parameter | Predicted Value |
| C-C-C bond angles (cyclobutane) | ~88-90° |
| Cyclobutane Puckering Dihedral Angle | ~20-30° |
| C-O-H bond angle | ~109° |
| Relative Energy of Axial-like vs. Equatorial-like | Equatorial-like favored |
Synthesis of Spiro[3.3]heptan-2-ylmethanol
A common synthetic route to spiro[3.3]heptane derivatives involves the [2+2] cycloaddition of an alkene with a ketene or a ketene equivalent. For spiro[3.3]heptan-2-ylmethanol, a plausible route could involve the reduction of a corresponding spiro[3.3]heptan-2-one or a carboxylic acid derivative.
Synthetic Protocol Outline: Reduction of Spiro[3.3]heptan-2-one
-
Synthesis of Spiro[3.3]heptan-2-one: This can be achieved through various methods, including the reaction of an appropriate amide with an alkene in the presence of triflic anhydride.
-
Reduction to the Alcohol: The ketone can be reduced to the corresponding alcohol using a standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether, THF).
Caption: A general synthetic workflow for spiro[3.3]heptan-2-ylmethanol.
Conclusion and Future Directions
The molecular structure and conformation of spiro[3.3]heptan-2-ylmethanol are defined by the inherent puckering of its two cyclobutane rings and the rotational preferences of its hydroxymethyl substituent. A comprehensive understanding of its three-dimensional nature, achieved through a synergistic application of experimental NMR and X-ray techniques alongside computational modeling, is essential for its effective application in drug discovery and materials science. Future work should focus on the experimental validation of the predicted conformational preferences and the exploration of how these structural features influence the biological activity of its derivatives.
References
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A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. (2019). Angewandte Chemie International Edition, 58(45), 16047-16051. [Link]
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Karplus Equation. (2003). Chemical & Engineering News. [Link]
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Coupling Constants and Structure: Vicinal Couplings. (n.d.). University of Wisconsin-Madison. [Link]
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A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. (2019). PubMed. [Link]
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Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (2020). International Journal of Molecular Sciences, 21(18), 6688. [Link]
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Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. (2008). Concepts in Magnetic Resonance Part A, 32A(5), 311–352. [Link]
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NOESY and EXSY. (n.d.). University of California, Riverside. [Link]
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Geometry Optimization of Molecular Systems Using All-Electron Density Functional Theory in a Real-Space Mesh Framework. (2017). UMass ScholarWorks. [Link]
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Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2024). ChemRxiv. [Link]
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Spectroscopic Characterization of Spiro[3.3]heptan-2-ylmethanol: A Predictive Guide
Introduction
Spiro[3.3]heptan-2-ylmethanol, a saturated bicyclic alcohol, represents a unique structural motif of interest in medicinal chemistry and drug development. Its rigid, three-dimensional spirocyclic core offers a novel scaffold for the design of bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Spiro[3.3]heptan-2-ylmethanol. In the absence of publicly available experimental spectra, this document leverages fundamental spectroscopic principles and data from analogous structures to offer a robust predictive characterization.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of Spiro[3.3]heptan-2-ylmethanol are numbered as depicted in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure and atom numbering of Spiro[3.3]heptan-2-ylmethanol.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (Predicted)
A standard approach for acquiring NMR spectra would involve dissolving a sample of Spiro[3.3]heptan-2-ylmethanol (typically 5-10 mg) in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. For ¹³C NMR, a proton-decoupled spectrum would be acquired on the same instrument, typically at a frequency of 100 MHz.
Predicted ¹H NMR Data
The ¹H NMR spectrum of Spiro[3.3]heptan-2-ylmethanol is predicted to exhibit a complex pattern of overlapping multiplets due to the rigid bicyclic system and the presence of numerous diastereotopic protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H on OH | 1.5 - 2.5 | Broad Singlet | - |
| H8 (CH₂OH) | 3.5 - 3.7 | Doublet of Doublets | J ≈ 11, 6 |
| H2 | 2.4 - 2.6 | Multiplet | - |
| H1, H3, H6, H7 | 1.8 - 2.2 | Multiplet | - |
| H4 | 1.6 - 1.8 | Multiplet | - |
Interpretation of Predicted ¹H NMR Spectrum:
-
Hydroxymethyl Protons (H8): The two protons of the hydroxymethyl group are diastereotopic and are expected to appear as a doublet of doublets in the range of 3.5 - 3.7 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
Methine Proton (H2): The proton on the carbon bearing the hydroxymethyl group (C2) is expected to be a complex multiplet in the region of 2.4 - 2.6 ppm. Its multiplicity will be determined by its coupling to the neighboring protons on C1, C3, and C8.
-
Cyclobutyl Protons (H1, H3, H4, H6, H7): The remaining protons on the spiro[3.3]heptane core are predicted to resonate in the upfield region of 1.6 - 2.2 ppm. The ¹H NMR chemical shifts in cyclobutane rings are known to be influenced by the ring puckering and substituent effects[1]. Due to the rigid nature of the spirocyclic system, many of these protons are chemically non-equivalent and will exhibit complex splitting patterns, leading to a broad, unresolved multiplet.
-
Hydroxyl Proton (OH): The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature. It can be confirmed by a D₂O exchange experiment, where the signal would disappear.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C8 (CH₂OH) | 65 - 70 |
| C2 | 45 - 50 |
| C5 (Spiro Carbon) | 35 - 40 |
| C1, C3 | 30 - 35 |
| C6, C7 | 25 - 30 |
| C4 | 15 - 20 |
Interpretation of Predicted ¹³C NMR Spectrum:
-
Hydroxymethyl Carbon (C8): The carbon of the hydroxymethyl group is expected to be the most downfield signal (excluding the spiro carbon) in the aliphatic region, appearing around 65-70 ppm due to the direct attachment to the electronegative oxygen atom. Typical chemical shifts for primary alcohol carbons (RCH₂OH) are in the 50-65 ppm range[2].
-
Substituted Cyclobutyl Carbon (C2): The carbon atom C2, bonded to the hydroxymethyl group, is predicted to resonate around 45-50 ppm.
-
Spiro Carbon (C5): The quaternary spiro carbon, being bonded to four other carbon atoms, is expected to have a chemical shift in the range of 35-40 ppm.
-
Cyclobutyl Carbons (C1, C3, C4, C6, C7): The remaining methylene carbons of the cyclobutane rings are predicted to appear in the upfield region of the spectrum. The chemical shift of unsubstituted cyclobutane is approximately 22.4 ppm[3]. The substitution pattern in Spiro[3.3]heptan-2-ylmethanol will cause a dispersion of these signals. C1 and C3, being closer to the substituent, are expected to be slightly downfield compared to C6 and C7. C4, being the most remote, is predicted to be the most upfield signal.
Infrared (IR) Spectroscopy
Experimental Protocol (Predicted)
The IR spectrum of Spiro[3.3]heptan-2-ylmethanol could be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of the neat liquid would be placed on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Data
| Wave Number (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 2960 - 2850 | Strong | C-H Stretch | Alkane (sp³) |
| 1470 - 1440 | Medium | CH₂ Bend | Alkane |
| 1075 - 1000 | Strong | C-O Stretch | Primary Alcohol |
Interpretation of Predicted IR Spectrum:
-
O-H Stretch: The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol involved in hydrogen bonding[4].
-
C-H Stretch: Strong absorption peaks between 2960 and 2850 cm⁻¹ are attributed to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclobutyl and methylene groups.
-
CH₂ Bend: A medium intensity band around 1470-1440 cm⁻¹ is expected due to the scissoring (bending) vibration of the CH₂ groups.
-
C-O Stretch: A strong absorption in the fingerprint region, between 1075 and 1000 cm⁻¹, is characteristic of the C-O stretching vibration of a primary alcohol[5]. This peak is a key diagnostic for the presence of the primary alcohol functionality.
Mass Spectrometry (MS)
Experimental Protocol (Predicted)
A mass spectrum would typically be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments would be separated by a mass analyzer (e.g., a quadrupole).
Predicted Mass Spectrum Fragmentation
The molecular ion (M⁺˙) for Spiro[3.3]heptan-2-ylmethanol has a predicted m/z of 126.
Caption: Predicted major fragmentation pathways for Spiro[3.3]heptan-2-ylmethanol in EI-MS.
| m/z | Predicted Identity | Fragmentation Pathway |
| 126 | [C₈H₁₄O]⁺˙ (Molecular Ion) | - |
| 108 | [C₈H₁₂]⁺˙ | Loss of H₂O (Dehydration) |
| 95 | [C₇H₁₁]⁺ | α-cleavage: Loss of •CH₂OH |
| 81 | [C₆H₉]⁺ | Further fragmentation of m/z 108 |
Interpretation of Predicted Mass Spectrum:
-
Molecular Ion (m/z 126): The molecular ion peak for alcohols is often weak or absent in EI-MS due to rapid fragmentation[6]. If observed, it would confirm the molecular weight of the compound.
-
Dehydration (m/z 108): A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at M-18[7]. For Spiro[3.3]heptan-2-ylmethanol, this would result in a fragment at m/z 108.
-
α-Cleavage (m/z 95): Alpha-cleavage involves the breaking of a bond adjacent to the carbon bearing the hydroxyl group. The loss of the •CH₂OH radical (mass 31) would generate a stable secondary carbocation at m/z 95. This is expected to be a significant peak in the spectrum[7].
-
Other Fragments: Further fragmentation of the initial products can lead to other ions, such as the peak at m/z 81, which could arise from the loss of an ethyl radical from the dehydrated fragment. The fragmentation of cyclic alcohols can also lead to a characteristic peak at m/z 57, corresponding to a C₄H₉⁺ ion, through complex ring cleavage[8].
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of Spiro[3.3]heptan-2-ylmethanol. The predicted NMR, IR, and MS data are based on established spectroscopic principles and analysis of analogous structures. The ¹H NMR is expected to show a complex aliphatic region with a characteristic downfield signal for the hydroxymethyl protons. The ¹³C NMR should display six distinct signals, with the hydroxymethyl carbon being the most downfield. The IR spectrum will be dominated by a broad O-H stretch and a strong C-O stretch characteristic of a primary alcohol. The mass spectrum is predicted to show fragmentation patterns typical of cyclic alcohols, including dehydration and α-cleavage. This predictive guide serves as a valuable resource for the identification and characterization of this novel spirocyclic compound in a research setting.
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An In-depth Technical Guide to the Synthesis of Spiro[3.3]heptan-2-ylmethanol Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane motif is a highly sought-after scaffold in modern medicinal chemistry and materials science, prized for its rigid, three-dimensional structure that allows for precise vectoral placement of substituents in chemical space. This guide provides a comprehensive technical overview of the synthetic routes toward a key functionalized building block, Spiro[3.3]heptan-2-ylmethanol. We will delve into the strategic synthesis of its primary precursor, Spiro[3.3]heptane-2-carboxylic acid, and detail the subsequent reduction to the target alcohol. Furthermore, an alternative synthetic pathway proceeding through a ketone intermediate will be explored. This document is intended to serve as a practical resource, offering field-proven insights and detailed experimental protocols to facilitate the successful synthesis of these valuable compounds.
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
The "escape from flatland" in drug discovery has underscored the importance of sp³-rich, three-dimensional molecular architectures.[1] The spiro[3.3]heptane framework, in particular, has emerged as a valuable bioisostere for commonly used cyclic structures, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[2][3] Spiro[3.3]heptan-2-ylmethanol represents a versatile building block, providing a primary alcohol handle for further chemical elaboration, making it a crucial starting material for the synthesis of novel therapeutics and advanced materials.
Primary Synthetic Route: From Dicarboxylic Acid to Target Alcohol
The most established and reliable pathway to Spiro[3.3]heptan-2-ylmethanol commences with the synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid, followed by a selective thermal decarboxylation and subsequent reduction of the resulting monocarboxylic acid.
Workflow for the Primary Synthetic Route
Caption: Primary synthetic pathway to Spiro[3.3]heptan-2-ylmethanol.
Part 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
The construction of the spiro[3.3]heptane core is efficiently achieved through a malonic ester synthesis. This classic method involves the dialkylation of diethyl malonate with a suitable 1,3-dihalocyclobutane, followed by hydrolysis and decarboxylation of the resulting tetraester.[4][5]
Table 1: Reagents for Spiro[3.3]heptane-2,6-dicarboxylic Acid Synthesis
| Reagent | Molar Eq. | Purpose |
| Diethyl Malonate | 2.0 | Nucleophile |
| Sodium Ethoxide | 4.0 | Base |
| 1,3-Dibromocyclobutane | 1.0 | Electrophile |
| Ethanolic NaOH | Excess | Hydrolysis |
| HCl (conc.) | Excess | Acidification |
Experimental Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.0 eq) in absolute ethanol to generate sodium ethoxide.
-
Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (2.0 eq) dropwise at room temperature. After the addition is complete, add 1,3-dibromocyclobutane (1.0 eq) and heat the mixture to reflux for 12-18 hours.
-
Hydrolysis: After cooling to room temperature, add an excess of a concentrated solution of sodium hydroxide in ethanol/water and reflux for an additional 4-6 hours to hydrolyze the ester groups.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1. The resulting precipitate of spiro[3.3]heptane-2,2,6,6-tetracarboxylic acid is collected by filtration.
-
Decarboxylation to Diacid: The crude tetra-acid is then heated at 150-160 °C until the evolution of CO₂ ceases, yielding Spiro[3.3]heptane-2,6-dicarboxylic acid. The crude diacid can be purified by recrystallization from water.[6]
Part 2: Selective Thermal Decarboxylation
The conversion of the dicarboxylic acid to the desired monocarboxylic acid is achieved through a straightforward thermal decarboxylation.
Experimental Protocol: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
-
Decarboxylation: Place the crude Spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq) in a round-bottom flask equipped for distillation. Heat the solid under atmospheric pressure to 220 °C for 30 minutes.[7]
-
Monitoring: The reaction is complete when the evolution of carbon dioxide ceases.
-
Isolation: Cool the flask to room temperature. The resulting solid crude Spiro[3.3]heptane-2-carboxylic acid can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexane.
Part 3: Reduction to Spiro[3.3]heptan-2-ylmethanol
The final step in this synthetic sequence is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[8]
Table 2: Reagents for the Reduction of Spiro[3.3]heptane-2-carboxylic Acid
| Reagent | Molar Eq. | Purpose |
| Spiro[3.3]heptane-2-carboxylic Acid | 1.0 | Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
| Water | - | Quenching |
| 15% NaOH (aq) | - | Quenching |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |
Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-ylmethanol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: Dissolve Spiro[3.3]heptane-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Isolation and Purification: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Spiro[3.3]heptan-2-ylmethanol. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Alternative Synthetic Route: Ketone Reduction
An alternative approach to Spiro[3.3]heptan-2-ylmethanol involves the synthesis of Spiro[3.3]heptan-2-one, followed by its reduction to the corresponding secondary alcohol, which is an isomer of the target molecule. While not a direct synthesis, this route provides access to a closely related and potentially useful intermediate. The synthesis of spiro[3.3]heptanones can be achieved through various methods, including the reaction of keteneiminium salts with alkenes.[9][10]
Workflow for the Alternative Synthetic Route
Caption: Alternative synthetic pathway via a ketone intermediate.
Part 1: Synthesis of Spiro[3.3]heptan-2-one
A modular approach to spiro[3.3]heptanones involves the reaction of keteneiminium salts, generated in situ from cyclobutanecarboxamides, with various alkenes.[9]
Table 3: Reagents for Spiro[3.3]heptan-2-one Synthesis
| Reagent | Molar Eq. | Purpose |
| N,N-Dimethylcyclobutanecarboxamide | 1.0 | Keteneiminium Precursor |
| Alkene (e.g., ethylene) | Excess | Substrate |
| Triflic Anhydride | 1.2 | Activator |
| 2,4,6-Collidine | 1.2 | Base |
| 1,2-Dichloroethane | - | Solvent |
Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-one
-
Reaction Setup: In a flame-dried pressure vessel, combine N,N-dimethylcyclobutanecarboxamide (1.0 eq) and 2,4,6-collidine (1.2 eq) in 1,2-dichloroethane.
-
Activation: Cool the mixture to 0 °C and add triflic anhydride (1.2 eq) dropwise.
-
Cycloaddition: Introduce an excess of the alkene (e.g., by bubbling ethylene gas through the solution) and heat the sealed vessel to reflux for 16 hours.[9]
-
Hydrolysis and Workup: After cooling, quench the reaction with aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude Spiro[3.3]heptan-2-one can be purified by vacuum distillation or column chromatography.
Part 2: Reduction of Spiro[3.3]heptan-2-one
The reduction of the ketone to the secondary alcohol can be readily achieved using sodium borohydride, a milder and more selective reducing agent than LiAlH₄.[11][12]
Table 4: Reagents for the Reduction of Spiro[3.3]heptan-2-one
| Reagent | Molar Eq. | Purpose |
| Spiro[3.3]heptan-2-one | 1.0 | Substrate |
| Sodium Borohydride (NaBH₄) | 1.0 - 1.5 | Reducing Agent |
| Methanol or Ethanol | - | Solvent |
| Water | - | Workup |
| Dichloromethane | - | Extraction Solvent |
Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-ol
-
Reaction: Dissolve Spiro[3.3]heptan-2-one (1.0 eq) in methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the starting material by thin-layer chromatography.
-
Workup: Quench the reaction by the slow addition of water. Remove the bulk of the alcohol solvent under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude Spiro[3.3]heptan-2-ol. Further purification can be achieved by column chromatography or distillation.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Spiro[3.3]heptan-2-carboxylic acid:
-
Spiro[3.3]heptan-2-ylmethanol:
Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired and compared with literature values or expected chemical shifts and functional group frequencies.
Conclusion
This guide has detailed two robust synthetic strategies for accessing Spiro[3.3]heptan-2-ylmethanol and its precursors. The primary route, proceeding via the thermal decarboxylation of a dicarboxylic acid followed by reduction, offers a reliable and scalable method. The alternative pathway, involving the reduction of a ketone intermediate, provides access to a valuable isomeric alcohol and highlights the versatility of the spiro[3.3]heptane system. The provided experimental protocols, grounded in established literature, offer a solid foundation for researchers to synthesize these important building blocks for their discovery programs.
References
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Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv. [Link]
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Carreira, E. M., & Fessard, T. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6464–6467. [Link]
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Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., & Mykhailiuk, P. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]
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Kucsman, Á., & Kapovits, I. (1985). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). ResearchGate. [Link]
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PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]
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Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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PubChem. (n.d.). Spiro[3.3]heptan-2-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of spiro[3.3]heptane synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR Spectroscopic Data. Retrieved from [Link]
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ResearchGate. (2019). Reduction using sodium borohydride? Retrieved from [Link]
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Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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ResearchGate. (n.d.). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
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Kaili Catalyst New Materials CO., LTD. (n.d.). Catalytic hydrogenation. Retrieved from [Link]
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Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
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Chemistry university. (2021, April 21). Catalytic Hydrogenation [Video]. YouTube. [Link]
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University of Massachusetts Amherst. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from [Link]
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Discovery and history of spiro[3.3]heptane scaffolds
An In-Depth Technical Guide to Spiro[3.3]heptane Scaffolds: From Historical Curiosity to a Cornerstone of Modern Drug Discovery
Abstract
The spiro[3.3]heptane scaffold, a rigid, three-dimensional bicyclic system, has undergone a remarkable transformation from a niche structural oddity to a highly valued building block in contemporary medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties have positioned it as a premier tool for chemists aiming to "escape from flatland"—the pervasive reliance on two-dimensional aromatic rings in drug design. This guide provides a comprehensive overview of the discovery, historical evolution, and synthetic strategies for accessing spiro[3.3]heptane and its heteroatomic derivatives. We will explore its critical role as a bioisosteric replacement for common pharmacophoric elements like phenyl, piperidine, and piperazine rings, and detail the key methodologies that have enabled its widespread adoption by researchers and drug development professionals.
The Genesis of a Three-Dimensional Scaffold: Early Discovery
The story of spiro[3.3]heptane begins not in the fast-paced world of drug discovery, but in the foundational era of organic synthesis. The first derivative of this class, spiro[3.3]heptane-2,6-dicarboxylic acid, was reported by H. Fecht in 1907.[1][2] This molecule, now aptly named "Fecht's Acid," was synthesized through the alkylation of malonic esters with pentaerythritol tetrabromide, a method that cleverly forces the formation of the two conjoined cyclobutane rings.[2]
For decades, such spirocycles were regarded primarily as chemical curiosities.[1] Their strained cyclobutane rings and unique three-dimensional architecture were of academic interest, but their practical applications remained largely unexplored. It was not until the late 20th and early 21st centuries that the medicinal chemistry community, facing challenges with the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of planar, aromatic-heavy drug candidates, began to recognize the immense potential locked within these rigid structures.
A Paradigm Shift: "Escaping Flatland" with Spiro[3.3]heptane
The drive to improve drug properties such as solubility, metabolic stability, and target selectivity led to a strategic shift away from flat, sp²-hybridized aromatic systems towards more complex, sp³-rich scaffolds.[3] This concept, often termed "escaping from flatland," seeks to leverage three-dimensional geometry to achieve more precise and favorable interactions with biological targets.
The spiro[3.3]heptane core is an exemplary scaffold for this strategy. Its key advantages include:
-
Structural Rigidity: The fused cyclobutane rings create a conformationally restricted framework. This rigidity reduces the entropic penalty upon binding to a target and provides predictable exit vectors for substituents.
-
Three-Dimensionality: It introduces a non-planar geometry, allowing for the exploration of chemical space inaccessible to flat aromatic rings.[3][4]
-
Improved Physicochemical Properties: Replacing an aromatic ring with a spiro[3.3]heptane scaffold often leads to increased aqueous solubility and improved metabolic profiles, critical parameters for successful drug candidates.[4]
Caption: Transition from 2D to 3D scaffolds in drug design.
The Spiro[3.3]heptane Core as a Versatile Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The spiro[3.3]heptane framework has emerged as a powerful and versatile bioisostere for several of the most common rings in drug molecules.
A Saturated Bioisostere for the Phenyl Ring
Perhaps the most impactful application of the spiro[3.3]heptane scaffold is its use as a non-classical, saturated bioisostere of the phenyl ring.[5][6] While traditional benzene bioisosteres like bicyclo[1.1.1]pentane maintain the collinearity of substituents (in the para position), spiro[3.3]heptane successfully mimics mono-, meta-, and para-substituted phenyl rings with non-collinear exit vectors.[6][7][8] This allows for novel spatial arrangements of pharmacophores while often improving physicochemical properties.
Case Studies:
-
Vorinostat (Anticancer): Replacement of the central phenyl ring with a spiro[3.3]heptane core yielded patent-free analogs with retained high activity.[6][7]
-
Sonidegib (Anticancer): The meta-substituted benzene ring was successfully replaced with the spiro[3.3]heptane scaffold.[6]
-
Benzocaine (Anesthetic): The para-substituted phenyl ring was mimicked by the spiro[3.3]heptane core, resulting in an active analog.[6][7]
Bioisosteres for Saturated Heterocycles
The introduction of heteroatoms into the spiro[3.3]heptane framework has created a new generation of building blocks that serve as rigid surrogates for common saturated heterocycles.
-
2,6-Diazaspiro[3.3]heptane (Piperazine Bioisostere): This scaffold has been successfully used as a replacement for piperazine. In analogs of the PARP inhibitor Olaparib, this substitution significantly improved target selectivity and reduced off-target cytotoxicity.[9]
-
2-Oxa-6-azaspiro[3.3]heptane (Morpholine Bioisostere): This serves as a rigid, 3D-shaped alternative to morpholine, a common motif in kinase inhibitors.[9][10]
-
1-Azaspiro[3.3]heptane & 2-Azaspiro[3.3]heptane (Piperidine Bioisosteres): These aza-derivatives have been validated as effective replacements for the ubiquitous piperidine ring, often conferring higher aqueous solubility.[9][11][12]
Caption: Workflow for [2+2] cycloaddition synthesis.
Experimental Protocol: Synthesis of Spiro[3.3]heptan-1-one via [2+2] Cycloaddition [10]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,2-dichloroethane.
-
Reagent Addition: Add the N,N-dialkyl amide (1.2 equiv.), the methylene cyclobutane (1.0 equiv.), and a non-nucleophilic base such as 2,4,6-collidine (1.2 equiv.).
-
Activation: Cool the mixture in an ice bath (0 °C). Slowly add trifluoromethanesulfonic anhydride (triflic anhydride, 1.2 equiv.) dropwise over 15-20 minutes, maintaining the internal temperature below 10 °C. The formation of a keteneiminium salt intermediate is typically observed.
-
Cycloaddition: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 83 °C). Maintain reflux for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel or vacuum distillation to yield the desired spiro[3.3]heptanone.
Strategy 2: Double Alkylation of Active Methylene Compounds
This classical approach provides a reliable and scalable route to symmetrically substituted spiro[3.3]heptanes. It involves the reaction of a 1,1-bis(halomethyl)cyclobutane with a C-H acidic compound like diethyl malonate.
Experimental Protocol: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate [1]
-
Base Preparation: In a suitable solvent such as absolute ethanol or DMF, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.2 equiv.) to the cooled solvent under an inert atmosphere.
-
Malonate Addition: To the sodium ethoxide solution, add diethyl malonate (1.0 equiv.) dropwise at room temperature.
-
Alkylation: Add 1,1-bis(bromomethyl)cyclobutane (1.1 equiv.) to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours.
-
Second Cyclization (Hydrolysis & Decarboxylation): The intermediate from the initial alkylation is then subjected to harsh hydrolysis and decarboxylation conditions, typically by refluxing with a strong acid (e.g., H₂SO₄) or base (e.g., KOH) followed by acidic workup to form Fecht's acid.
-
Esterification: The resulting diacid can be re-esterified using standard conditions (e.g., ethanol with a catalytic amount of sulfuric acid) to yield the target diethyl ester.
-
Purification: The final product is purified by vacuum distillation or crystallization.
Strategy 3: Strain-Relocating Semipinacol Rearrangement
More recently, elegant strategies leveraging the inherent strain of small rings have been developed. One such method involves the reaction of lithiated bicyclo[1.1.0]butanes with cyclopropanone equivalents. [13]The resulting intermediate undergoes an acid-mediated semipinacol rearrangement, driven by strain release, to furnish the spiro[3.3]heptan-1-one core. [13]This approach provides access to optically active and substituted derivatives that are challenging to obtain via other methods. [13]
Data Summary: A Geometric Comparison
The rationale for using spiro[3.3]heptane as a benzene bioisostere is supported by a comparison of their geometric parameters. While not a perfect overlay, the spatial positioning of substituents can effectively mimic the vectors of phenyl substitution patterns.
| Parameter | para-Substituted Benzene | 2,6-Disubstituted Spiro[3.3]heptane |
| Distance between substituents (Å) | ~5.7 | ~6.9 |
| Angle between exit vectors | 180° (Collinear) | ~160-170° (Non-collinear) |
| Hybridization | sp² | sp³ |
| Geometry | Planar | 3D, Puckered |
| (Data adapted from crystallographic studies)[4][8] |
Conclusion and Future Outlook
The spiro[3.3]heptane scaffold has firmly established itself as an indispensable tool in modern medicinal chemistry. Its journey from a synthetic curiosity to a privileged scaffold highlights the power of three-dimensional thinking in drug design. The development of diverse and robust synthetic routes has made a wide array of carbo- and heterocyclic derivatives readily accessible, enabling their use as bioisosteric replacements that can fine-tune potency, selectivity, and ADME properties. [3][4] Future research will undoubtedly focus on discovering even more efficient and stereoselective synthetic methodologies. The exploration of novel heteroatom combinations within the spiro[3.3]heptane framework will continue to yield new building blocks with unique properties. [14][15]Beyond medicinal chemistry, the rigid and well-defined geometry of these scaffolds presents opportunities in materials science, for example, in the design of novel metal-organic frameworks (MOFs) and functional polymers. [1]The simple spirocycle first reported by Fecht over a century ago has proven to be a scaffold of profound and lasting importance.
References
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Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3974–3981. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]
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Hamza, D., & Stocks, M. J. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Tetrahedron Letters, 46(30), 5081-5083. [Link]
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Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]
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Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]
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Gicquel, M., De La Torre, A., & Charette, A. B. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron. [Link]
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Mykhailiuk, P. K., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron Letters, 122, 154515. [Link]
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Morandi, B., et al. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Society Reviews. (Note: This is a review covering the topic broadly). [Link]
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Scattolin, T., & Morandi, B. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
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Kitchen, J. A., & Kruger, P. E. (2021). Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs. RSC Publishing. [Link]
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Lindhardt, A. T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development. [Link]
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Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Scattolin, T., et al. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal. [Link]
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Carreira, E. M., et al. (2012). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition. [Link]
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Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]
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Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]
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Wikipedia. (n.d.). Spiroheptane. [Link]
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Grygorenko, O. O., et al. (2014). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry. [Link]
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Jung, M. (2025). Overview of spiro[3.3]heptane synthesis. ResearchGate. [Link]
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Gerpe, A., et al. (1971). Attempted assignment of absolute configuration to the d-Fecht acid and other 2,6-disubstituted spiro[3.3]heptane derivatives. The Journal of Organic Chemistry. [Link]
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Physicochemical properties of spiro[3.3]heptane derivatives
An In-depth Technical Guide to the Physicochemical Properties of Spiro[3.3]heptane Derivatives for Modern Drug Discovery
Abstract
The spiro[3.3]heptane (SCH) scaffold has emerged as a compelling structural motif in medicinal chemistry, primarily serving as a bioisosteric replacement for commonly used groups such as gem-dimethyl and tert-butyl. Its rigid, three-dimensional architecture imparts a unique and highly advantageous set of physicochemical properties that can be leveraged to overcome common challenges in drug development, including poor solubility, metabolic instability, and low ligand efficiency. This guide provides a detailed exploration of the core physicochemical properties of spiro[3.3]heptane derivatives, offering both theoretical explanations and practical, field-proven methodologies for their characterization. Designed for researchers, medicinal chemists, and drug development professionals, this document explains the causal relationships behind the observed properties and provides a framework for their rational application in drug design.
The Spiro[3.3]heptane Scaffold: A Paradigm of Three-Dimensionality
The defining feature of spiro[3.3]heptane is its central quaternary carbon, which joins two cyclobutane rings. This arrangement locks the molecule into a rigid, non-planar conformation. Unlike the sterically demanding and lipophilic tert-butyl group, the spiro[3.3]heptane scaffold offers a more defined three-dimensional exit vector for substituents, allowing for precise control over their orientation in chemical space. This structural rigidity is the fundamental driver of its unique physicochemical profile.
The replacement of a gem-dimethyl or tert-butyl group with a spiro[3.3]heptane moiety is a key strategy for navigating away from "flatland" in medicinal chemistry. This transition to a more three-dimensional structure often leads to improved target engagement, enhanced selectivity, and the ability to escape established patent landscapes.
Core Physicochemical Properties and Their Implications
The intrinsic properties of the spiro[3.3]heptane core directly influence the drug-like characteristics of molecules that contain it.
Lipophilicity (logP/logD)
A central challenge in drug design is balancing the lipophilicity required for membrane permeability with the aqueous solubility needed for formulation and distribution. Spiro[3.3]heptane derivatives consistently demonstrate lower lipophilicity compared to their corresponding tert-butyl or gem-dimethyl analogues.
-
Causality: The spiro[3.3]heptane scaffold has a higher sp³/sp² carbon ratio and a more compact, spherical shape than its acyclic counterparts. This reduces the nonpolar surface area exposed to solvent, leading to a less unfavorable interaction with water and thus a lower logP value. For example, replacing a tert-butyl group with a spiro[3.3]heptane attached at a nitrogen atom can reduce the calculated logP (cLogP) by approximately 0.5 to 1.0 units.
Table 1: Comparative Lipophilicity Data
| Moiety | Typical cLogP Contribution | Key Characteristics |
| tert-Butyl | ~1.9 | High lipophilicity, sterically bulky |
| gem-Dimethyl | ~1.2 | Moderate lipophilicity, flexible |
| Spiro[3.3]heptane | ~0.8 - 1.2 | Reduced lipophilicity, rigid 3D structure |
Aqueous Solubility
Poor aqueous solubility is a primary cause of compound attrition in drug development. The unique solid-state properties of spiro[3.3]heptane derivatives often lead to significant improvements in solubility.
-
Causality: The rigid, non-planar, and often chiral nature of substituted spiro[3.3]heptanes disrupts efficient crystal lattice packing. This disruption results in a lower lattice energy, which must be overcome for the compound to dissolve. Consequently, less energy is required to break apart the solid state, leading to enhanced aqueous solubility. This effect is often more pronounced than what would be predicted from the lipophilicity reduction alone.
Metabolic Stability
Metabolic susceptibility, particularly oxidation by cytochrome P450 (CYP) enzymes, is a major hurdle. The spiro[3.3]heptane core is exceptionally resistant to oxidative metabolism.
-
Causality: The scaffold's stability stems from two key features:
-
Absence of Weak C-H Bonds: The quaternary spirocenter is devoid of hydrogen atoms. The C-H bonds on the cyclobutane rings are located on strained, non-activated secondary carbons, which are less susceptible to enzymatic hydroxylation compared to the methyl groups of a tert-butyl or gem-dimethyl moiety.
-
Steric Shielding: The rigid framework can sterically hinder adjacent functional groups, protecting them from metabolic enzymes.
-
This inherent stability often translates to a longer in vivo half-life and improved oral bioavailability for drug candidates.
Methodologies for Physicochemical Characterization
Accurate assessment of these properties is critical for advancing a compound. The following protocols represent robust, self-validating systems for characterization.
Workflow for Physicochemical Profiling
The following diagram outlines a typical workflow for assessing a novel spiro[3.3]heptane derivative.
Caption: Workflow for physicochemical characterization of spiro[3.3]heptane derivatives.
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
This assay provides a high-throughput measure of a compound's tendency to precipitate from a supersaturated solution, mimicking the conditions after rapid dilution.
Principle: A concentrated DMSO stock of the test compound is diluted into an aqueous buffer. The amount of light scattered by any precipitate that forms is measured by a nephelometer. Higher scattering indicates lower solubility.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Include control compounds: a high-solubility compound (e.g., Propranolol) and a low-solubility compound (e.g., Tamoxifen).
-
-
Assay Plate Setup:
-
Dispense 198 µL of aqueous buffer into the wells of a clear 96-well plate.
-
Using a liquid handler, add 2 µL of the 10 mM DMSO stock to the buffer, resulting in a final concentration of 100 µM in 1% DMSO. Mix thoroughly.
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure light scattering at a wavelength of 620 nm using a plate-based nephelometer.
-
-
Data Analysis:
-
Subtract the background scattering from buffer-only wells.
-
The resulting value is compared against controls to classify the compound (e.g., >200 µM, 50-200 µM, <50 µM).
-
-
Self-Validation: The inclusion of high and low solubility controls validates the assay's dynamic range and performance on each run. A DMSO-only control confirms the absence of vehicle-induced precipitation.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes.
Principle: The compound is incubated with HLMs and the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw HLM aliquots (e.g., 20 mg/mL stock) on ice. Dilute to 1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in buffer.
-
Prepare a 1 µM working solution of the test compound.
-
Include control compounds: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).
-
-
Incubation:
-
In a 96-well plate, combine the HLM solution and the test compound solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
Negative control wells should receive buffer instead of NADPH to measure non-enzymatic degradation.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the quenched plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound relative to the T=0 time point.
-
-
Data Calculation:
-
Plot the natural log of the % remaining versus time.
-
The slope of the line (k) is used to calculate the intrinsic clearance (Cl_int) and in vitro half-life (t½ = 0.693/k).
-
-
Self-Validation: The use of high and low clearance controls ensures the metabolic activity of the HLM batch. The -NADPH control confirms that compound loss is due to enzymatic metabolism.
Rational Design and Vectorial Analysis
The true power of the spiro[3.3]heptane scaffold lies in its ability to project substituents into space with well-defined vectors. This contrasts sharply with the more freely rotating tert-butyl group.
Caption: Comparison of substituent vectors for tert-butyl vs. spiro[3.3]heptane.
By substituting at different positions on the spiro[3.3]heptane rings, medicinal chemists can perform "vectorial scans" to optimize interactions with a target protein, enhancing potency and selectivity in a highly controlled manner.
Conclusion
The spiro[3.3]heptane scaffold is more than a simple bioisostere; it is a powerful tool for imparting favorable physicochemical properties into drug candidates. Its inherent rigidity, three-dimensionality, and metabolic robustness directly address common liabilities in drug discovery. By reducing lipophilicity, enhancing aqueous solubility, and blocking metabolic hotspots, the incorporation of spiro[3.3]heptane derivatives can significantly increase the probability of success for a discovery program. A thorough understanding and systematic characterization of these properties, using the workflows described herein, are essential for harnessing the full potential of this valuable chemical motif.
References
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Title: Spiro[3.3]heptane as a Tert-butyl Bioisostere in Drug Discovery Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Spiro[3.3]heptanes in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The ADME-Associated Properties of Spirocyclic Scaffolds in Drug Discovery Source: Drug Discovery Today URL: [Link]
-
Title: Exploring spiro[3.3]heptane as a novel scaffold for focused library synthesis Source: MedChemComm URL: [Link]
-
Title: Saturated Bioisosteres: The Benefits of Escaping Flatland Source: Chemical Society Reviews URL: [Link]
Introduction: The Strategic Value of Spiro[3.3]heptan-2-ylmethanol in Modern Drug Discovery
An In-depth Technical Guide to the Safe Handling of Spiro[3.3]heptan-2-ylmethanol for Research and Development
Spiro[3.3]heptan-2-ylmethanol is a unique bifunctional building block characterized by a primary alcohol appended to a spiro[3.3]heptane core. This spirocyclic system, composed of two fused cyclobutane rings sharing a single carbon atom, imparts significant three-dimensionality and rigidity. In the landscape of contemporary medicinal chemistry, there is a decisive shift away from flat, aromatic structures towards more complex, sp³-rich scaffolds to improve compound properties and explore novel chemical space.[1][2] The spiro[3.3]heptane motif has emerged as a valuable non-planar bioisostere for mono- and di-substituted phenyl rings, offering a pathway to enhance physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity.[1][3]
As researchers and drug development professionals increasingly incorporate this valuable scaffold into their synthetic programs, a comprehensive understanding of its specific handling requirements is paramount. This guide provides an in-depth, technically grounded framework for the safe handling, use, storage, and disposal of Spiro[3.3]heptan-2-ylmethanol. The protocols herein are designed not merely as a list of rules, but as a self-validating system rooted in the compound's inherent chemical properties and reactivity profile.
Core Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is that procedural controls are derived directly from a thorough understanding of a chemical's intrinsic hazards. Spiro[3.3]heptan-2-ylmethanol is a combustible liquid that poses several health hazards upon exposure.[4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universally understood framework for these hazards.
The causality behind mandatory controls stems directly from these classifications. The designation as a combustible liquid (H227) necessitates strict control of ignition sources.[4] Its capacity to cause serious eye (H319) and skin (H315) irritation mandates the use of specific personal protective equipment (PPE) to form a barrier against contact.[5][6] The risk of respiratory irritation (H335) makes localized exhaust ventilation, such as a chemical fume hood, a non-negotiable engineering control.[5][6] Finally, its acute oral toxicity (H302) underscores the importance of stringent hygiene practices and reinforces the absolute prohibition of eating or drinking in the laboratory.[4][5]
Table 1: GHS Hazard Profile for Spiro[3.3]heptan-2-ylmethanol
| Category | Identifier | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [5][6] | |
| Signal Word | Warning | [4][5] | |
| Hazard Statements | H227 | Combustible liquid. | [4][5] |
| H302 | Harmful if swallowed. | [4][5][6] | |
| H315 | Causes skin irritation. | [4][5][6] | |
| H319 | Causes serious eye irritation. | [4][5][6] | |
| H335 | May cause respiratory irritation. | [4][5][6] | |
| Precautionary Statements | P210, P261, P264, P270, P271, P280 | Prevention: Keep away from heat/sparks. Avoid breathing vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using. Use only in a well-ventilated area. Wear protective gloves/clothing/eye protection. | [4][6] |
| P301+P312, P302+P352, P304+P340, P305+P351+P338 | Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| P403+P233, P405 | Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [4][6] | |
| P501 | Disposal: Dispose of contents/container to an approved waste disposal plant. | [4][6] |
Standard Operating Procedure (SOP) for Laboratory Handling
This protocol is designed as a self-validating system. Each step is a control measure that directly mitigates a known hazard identified in Section 1. Adherence to this workflow ensures that risks are minimized at every stage of handling.
Engineering Controls: The Primary Barrier
The principal engineering control for Spiro[3.3]heptan-2-ylmethanol is a certified chemical fume hood.
-
Causality: The fume hood serves a dual purpose. First, it provides localized exhaust ventilation to capture and remove vapors, mitigating the respiratory irritation hazard (H335) and preventing the accumulation of combustible vapor concentrations (H227).[7] Second, the sliding sash acts as a physical barrier, protecting the user from splashes or unexpected reactions. All manipulations of this compound must be performed within a fume hood with the sash at the lowest practical height.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to prevent dermal, ocular, and bodily exposure.
-
Eye Protection: Chemical splash goggles that meet the ANSI/ISEA Z87.1 D3 standard are mandatory.[7] Standard safety glasses do not provide adequate protection from splashes and are insufficient.
-
Hand Protection: Chemical-resistant nitrile gloves are required. Before use, gloves must be inspected for any signs of degradation or perforation. Upon completion of work, gloves should be removed using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating the hands, and disposed of as hazardous waste.
-
Body Protection: A fire-resistant lab coat must be worn and fully fastened. This protects against skin contact from minor spills and splashes.
Aliquoting and Transfer Protocol
-
Preparation: Before retrieving the reagent, ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources (e.g., hot plates, stir plate motors). Assemble all necessary glassware and equipment.
-
Reagent Handling: The primary container of Spiro[3.3]heptan-2-ylmethanol should be opened only within the fume hood.
-
Transfer: Use a clean glass syringe or a volumetric pipette with a proper bulb for transfer. Never pipette by mouth. To minimize vapor release, uncap the reagent bottle only for the duration of the transfer and recap it immediately afterward.
-
Dispensing: Dispense the liquid into the reaction vessel slowly and carefully to avoid splashing.
-
Post-Transfer: Immediately return the primary container to its designated storage location. Clean any contaminated glassware within the fume hood.
Caption: Safe Handling Workflow for Spiro[3.3]heptan-2-ylmethanol.
Chemical Reactivity, Stability, and Incompatibilities
The reactivity profile of Spiro[3.3]heptan-2-ylmethanol is dictated by its two primary structural features: the primary alcohol and the strained spiro[3.3]heptane core.
-
Primary Alcohol Reactivity: The hydroxyl group exhibits typical reactivity for a primary alcohol. It is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. It will react with acid chlorides, anhydrides, and isocyanates. These reactions can be highly exothermic. Therefore, Spiro[3.3]heptan-2-ylmethanol is incompatible with strong oxidizing agents and strong acids.
-
Strained Ring System: Cyclobutane rings possess significant ring strain (approximately 26.3 kcal/mol), making them more reactive than their acyclic or larger-ring counterparts.[8] While generally stable at room temperature, the cyclobutane rings in the spiro[3.3]heptane system can undergo ring-opening or rearrangement reactions under certain conditions, such as in the presence of strong acids, transition metal catalysts, or upon thermolysis or photolysis.[9][10] Researchers should be aware of this latent reactivity, as unexpected reaction pathways could lead to pressure buildup or the formation of unknown byproducts.
Caption: Chemical Incompatibility and Hazard Relationship Diagram.
Storage and Waste Management
Proper lifecycle management of the chemical is critical for long-term safety.
Storage Protocol
-
Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[4][6] The storage location should be separate from incompatible materials, particularly strong oxidizing agents.
-
Container: Keep the compound in its original, tightly sealed container.[4][6] Ensure the label is legible and facing outward.
-
Security: As per precautionary statement P405, the compound should be stored locked up, accessible only to authorized personnel.[4][6]
-
Containment: It is best practice to store the primary container within a secondary containment tray made of a compatible material to contain any potential leaks.
Waste Disposal Protocol
-
Segregation: All waste streams containing Spiro[3.3]heptan-2-ylmethanol must be treated as hazardous. This includes neat compound, reaction mixtures, and contaminated materials (e.g., gloves, pipette tips, absorbent pads).
-
Collection: Collect liquid waste in a dedicated, properly labeled, and sealable hazardous waste container. Do not overfill the container.
-
Disposal: Disposal must be conducted through a licensed and approved hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Emergency Procedures
In the event of an emergency, a rapid and informed response is crucial. All personnel working with this compound must be familiar with these procedures and the location of all laboratory safety equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately for treatment advice.[4]
Spills and Fires
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Use a spill kit with an appropriate absorbent material (e.g., vermiculite, dry sand) to contain and absorb the spill.
-
Collect the absorbed material using non-sparking tools into a sealable container for hazardous waste disposal.
-
Decontaminate the area with soap and water.
-
-
Large Spill:
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if necessary.
-
Call emergency services.
-
Prevent entry into the affected area.
-
-
Fire:
-
This compound is a combustible liquid. In case of fire, use a dry chemical, CO₂, water spray, or alcohol-resistant foam extinguisher.[4]
-
For small fires, trained personnel may attempt to extinguish it if it is safe to do so. For larger fires, evacuate the area and call the fire department.
-
Caption: Emergency Response Decision Tree.
References
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Spiro[3.3]heptan-2-ylmethanol Safety Data Sheet . AK Scientific, Inc.
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Spiro[3.3]heptan-2-ylmethanol Laboratory Chemical Safety Summary . PubChem, National Center for Biotechnology Information.
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SAFETY DATA SHEET . Sigma-Aldrich.
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Spiro[3.3]heptan-2-ylmethanol Product Page . BLD Pharm.
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SAFETY DATA SHEET . CymitQuimica.
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Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis . Chemical Reviews, ACS Publications.
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Cyclobutanes in Small‐Molecule Drug Candidates . PubMed Central, National Institutes of Health.
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Reactions of Cyclopropane and Cyclobutane . Pharmaguideline.
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Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere . ChemRxiv.
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Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes . ResearchGate.
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MSDS of 6-Oxo-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester . Bocsci.
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A Technical Guide to (Spiro[3.3]heptan-2-yl)methanol: Synthesis, Characterization, and Applications in Modern Drug Discovery
Introduction: The Rise of Saturated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for novel molecular architectures that can overcome the limitations of traditional flat, aromatic compounds is ever-increasing. The "escape from flatland" concept has driven a paradigm shift towards the exploration of three-dimensional, sp³-rich scaffolds. These structures offer improved physicochemical properties, such as enhanced solubility and metabolic stability, and can present unique vectoral orientations for interacting with biological targets.[1][2] Among these, the spiro[3.3]heptane framework has emerged as a particularly valuable motif.[1][2] Its rigid, well-defined geometry makes it an excellent bioisosteric replacement for phenyl rings, providing a pathway to novel intellectual property and potentially improved drug candidates.[1][3][4] This guide provides an in-depth technical overview of a key derivative of this scaffold, (Spiro[3.3]heptan-2-yl)methanol, focusing on its synthesis, characterization, and potential applications for researchers and scientists in drug development.
Physicochemical and Safety Profile
A foundational understanding of a molecule's properties and hazards is paramount for its effective and safe utilization in a research setting.
Molecular and Physicochemical Properties
(Spiro[3.3]heptan-2-yl)methanol is a saturated alcohol built upon the spiro[3.3]heptane core. Its key identifiers and computed physicochemical properties are summarized in the table below. These computed values, primarily sourced from PubChem, serve as a useful starting point for experimental design.[5]
| Property | Value | Source |
| IUPAC Name | (Spiro[3.3]heptan-2-yl)methanol | [5] |
| CAS Number | 4483-67-4 | [5] |
| Molecular Formula | C₈H₁₄O | [5] |
| Molecular Weight | 126.20 g/mol | [5] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
| XLogP3 (Computed) | 1.8 | [5] |
Safety and Hazard Information
Based on aggregated GHS data, (Spiro[3.3]heptan-2-yl)methanol is classified with the following hazards. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[5]
-
H227: Combustible liquid.[5]
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Synthesis of (Spiro[3.3]heptan-2-yl)methanol
The synthesis of (Spiro[3.3]heptan-2-yl)methanol can be logically approached in a two-step sequence: the formation of the spiro[3.3]heptanone core, followed by the reduction of the ketone to the primary alcohol. This strategy allows for the construction of the key scaffold, which can then be functionalized.
Step 1: Synthesis of Spiro[3.3]heptan-2-one
A modular and effective method for the synthesis of substituted spiro[3.3]heptanones involves the reaction of keteneiminium salts with alkenes to form cyclobutanones.[3] While various synthetic routes to the spiro[3.3]heptane core exist, this approach offers a versatile entry point.[6]
Caption: Synthetic pathway to Spiro[3.3]heptan-2-one.
Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-one (Exemplary)
This protocol is adapted from general procedures for the synthesis of spiro[3.3]heptanones.[7]
-
Reaction Setup: To a solution of N,N-dimethylcyclobutanecarboxamide (1.2 equivalents) in 1,2-dichloroethane, add lutidine or collidine (1.2 equivalents).
-
Activation: Cool the mixture to 0 °C and add triflic anhydride (1.2 equivalents) dropwise.
-
Cycloaddition: Introduce ethene gas (in excess) into the reaction vessel and allow the reaction to proceed at reflux for 16 hours.
-
Workup: After cooling to room temperature, quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield spiro[3.3]heptan-2-one.
Step 2: Reduction of Spiro[3.3]heptan-2-one to (Spiro[3.3]heptan-2-yl)methanol
The reduction of the ketone functionality is a standard transformation in organic synthesis. Common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this purpose.[8][9] NaBH₄ is a milder reagent and is often preferred for its compatibility with protic solvents like methanol or ethanol.[10] LiAlH₄ is a more powerful reducing agent and requires anhydrous conditions.[8][11]
Caption: Reduction of the ketone to the target alcohol.
Experimental Protocol: Reduction of Spiro[3.3]heptan-2-one (Exemplary using NaBH₄)
This protocol is based on standard procedures for the reduction of ketones.[8][10]
-
Reaction Setup: Dissolve spiro[3.3]heptan-2-one (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Purification: Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude (Spiro[3.3]heptan-2-yl)methanol can be further purified by silica gel column chromatography if necessary.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region, corresponding to the protons of the two cyclobutane rings. Key expected signals include:
-
A multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH).
-
A doublet for the two protons of the hydroxymethyl group (-CH₂-OH), which may couple with the adjacent methine proton.
-
A series of overlapping multiplets for the remaining methylene protons of the spiro[3.3]heptane core.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should be relatively simple, reflecting the symmetry of the molecule. Expected signals include:
-
A signal for the carbon of the hydroxymethyl group (-CH₂-OH) in the range of 60-70 ppm.
-
A signal for the methine carbon attached to the hydroxyl group (CH-OH).
-
A signal for the spirocyclic quaternary carbon.
-
Signals corresponding to the methylene carbons of the cyclobutane rings.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.
-
A C-O stretching band in the region of 1000-1200 cm⁻¹.
Applications in Drug Discovery and Organic Synthesis
(Spiro[3.3]heptan-2-yl)methanol is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[14][15]
-
Bioisosteric Replacement: The spiro[3.3]heptane scaffold can act as a saturated, three-dimensional bioisostere for mono-, meta-, and para-substituted phenyl rings.[1][2] This allows medicinal chemists to replace flat aromatic moieties in known drugs or lead compounds with a novel, patentable scaffold that can improve physicochemical properties and explore new interactions with the target protein.[1][3]
-
Introduction of 3D-Character: Incorporating the spiro[3.3]heptane motif increases the fraction of sp³ carbons (Fsp³) in a molecule, a parameter that has been correlated with improved clinical success rates.
-
Scaffold for Further Functionalization: The primary alcohol of (Spiro[3.3]heptan-2-yl)methanol provides a handle for a wide range of chemical transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions to attach the spirocyclic core to other fragments.
Conclusion
(Spiro[3.3]heptan-2-yl)methanol represents a key building block in the growing toolbox of sp³-rich scaffolds for modern drug discovery. Its synthesis from readily available starting materials via the formation and subsequent reduction of a spirocyclic ketone is a robust and scalable approach. The unique three-dimensional structure of the spiro[3.3]heptane core offers significant advantages in the design of novel therapeutics by providing a viable alternative to traditional aromatic systems. This technical guide provides a comprehensive overview to aid researchers and scientists in the synthesis, characterization, and strategic application of this valuable compound.
References
-
Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
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Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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PubChem. (n.d.). Spiro[3.3]heptan-2-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. Retrieved from [Link]
-
Melissa Maribel. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. [Link]
-
Todorova, N., Nikolova, R., Shivachev, B., & Stoyanov, N. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(9), 101. [Link]
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Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]
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Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic letters, 12(11), 2634–2637. [Link]
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De Nanteuil, F., Defrance, T., Calimsiz, S., Eris, T., & Carreira, E. M. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Society Reviews, 50(9), 5486-5516. [Link]
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Jung, M., Muir, J. E., & Lindsay, V. N. G. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. [Link]
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Al-Aboudi, A., El-Feraly, F. S., & Aboutabl, E. A. (2018). 1H and 13C NMR data for new compound 27 (Methanol-d4; 600 MHz for 1H...). ResearchGate. [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry [Video]. YouTube. [Link]
- Supporting Information for an unspecified article. (n.d.).
-
PubChem. (n.d.). Spiro[3.3]heptane. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]
-
SpiroChem. (2021, September 30). Expertise of the month: Select the unique building blocks you need. Retrieved from [Link]
-
Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., ... & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
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Mykhailiuk, P. K. (2024). Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Spiro[3.3]heptan-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spiro[3.3]heptane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and access to unexplored chemical space is paramount. The spiro[3.3]heptane motif has emerged as a key player in this arena, valued for its rigid, three-dimensional structure.[1][2] This unique topology serves as a saturated bioisostere for phenyl rings, enabling the design of drug candidates with enhanced solubility, metabolic stability, and novel intellectual property profiles—a concept often referred to as "escaping flatland".[1][3] Spiro[3.3]heptan-2-ylmethanol is a valuable building block, providing a hydroxyl handle for further functionalization and incorporation into more complex bioactive molecules.[4]
This document provides two robust and validated protocols for the synthesis of spiro[3.3]heptan-2-ylmethanol, starting from two common precursors: spiro[3.3]heptane-2-carboxylic acid and spiro[3.3]heptan-2-one. The causality behind experimental choices, safety considerations, and characterization methods are detailed to ensure reliable and reproducible outcomes in a research setting.
Synthetic Strategy Overview
The synthesis of spiro[3.3]heptan-2-ylmethanol is most directly achieved through the reduction of a carbonyl or carboxyl group at the 2-position of the spiro[3.3]heptane core. The choice of starting material will often depend on commercial availability or the outcome of a preceding synthetic step for the core structure. This guide details two primary pathways:
-
Route A: Reduction of spiro[3.3]heptane-2-carboxylic acid using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).
-
Route B: Reduction of spiro[3.3]heptan-2-one, also achievable with hydride reagents like LiAlH₄ or Sodium Borohydride (NaBH₄), though LiAlH₄ is shown here for consistency.
Protocol 1: Synthesis via Reduction of Spiro[3.3]heptane-2-carboxylic Acid
This protocol is preferred when the carboxylic acid precursor is readily available. LiAlH₄ is a potent, non-selective reducing agent capable of converting carboxylic acids to primary alcohols. The mechanism involves the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the desired alcohol.
Reaction Scheme
Caption: Route A: Reduction of a carboxylic acid.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Spiro[3.3]heptane-2-carboxylic acid | 140.18 | 5.00 g | 35.7 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.03 g | 53.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Deionized Water (H₂O) | - | As needed | - | - |
| 15% Sodium Hydroxide (NaOH) solution | - | As needed | - | - |
| Diethyl Ether (Et₂O) | - | 200 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Experimental Protocol
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Flame-dry the glassware and allow it to cool to room temperature under the inert atmosphere.
-
Reagent Preparation: Suspend Lithium Aluminum Hydride (2.03 g, 53.5 mmol) in anhydrous THF (75 mL) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.
-
Expertise & Experience: Using anhydrous THF is critical as LiAlH₄ reacts violently with water. The reaction is highly exothermic, necessitating cooling to 0 °C to control the reaction rate during the addition of the carboxylic acid.
-
-
Addition of Carboxylic Acid: Dissolve spiro[3.3]heptane-2-carboxylic acid (5.00 g, 35.7 mmol) in anhydrous THF (75 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C with an ice-water bath. Cautiously and slowly quench the reaction by the sequential dropwise addition of:
-
2.0 mL of deionized water
-
2.0 mL of 15% aqueous NaOH
-
6.0 mL of deionized water
-
Trustworthiness: This specific workup procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered. Strict adherence to this sequence is crucial for a safe and effective quench, preventing the formation of a gelatinous precipitate that is difficult to handle.
-
-
Workup and Isolation: Stir the resulting mixture at room temperature for 30 minutes. A white, granular precipitate should form. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with diethyl ether (3 x 50 mL).
-
Purification: Combine the filtrate and washes, and dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield spiro[3.3]heptan-2-ylmethanol as a clear oil.
Protocol 2: Synthesis via Reduction of Spiro[3.3]heptan-2-one
This protocol is an effective alternative when the ketone precursor is more accessible. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.
Reaction Scheme
Caption: Route B: Reduction of a ketone.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Spiro[3.3]heptan-2-one | 110.15 | 5.00 g | 45.4 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.52 g | 13.6 | 0.3 |
| Anhydrous Diethyl Ether (Et₂O) | - | 150 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |
| Saturated Sodium Chloride (NaCl) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Experimental Protocol
-
Setup: Assemble a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: Add anhydrous diethyl ether (100 mL) to the flask, followed by the cautious, portion-wise addition of Lithium Aluminum Hydride (0.52 g, 13.6 mmol). Stir the suspension.
-
Expertise & Experience: For ketone reductions, only 0.25 equivalents of LiAlH₄ are stoichiometrically required. Using a slight excess (0.3 eq.) ensures the reaction goes to completion. Diethyl ether is a suitable solvent, though THF can also be used.
-
-
Addition of Ketone: Dissolve spiro[3.3]heptan-2-one (5.00 g, 45.4 mmol) in anhydrous diethyl ether (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at room temperature over 20 minutes.
-
Reaction: After the addition, stir the reaction at room temperature for 2 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux (approx. 35 °C).[4]
-
Quenching: Cool the reaction to 0 °C in an ice-water bath. Slowly and carefully add 1 M HCl (aq) dropwise to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate until the aqueous layer is acidic (pH ~1-2).
-
Trustworthiness: Acidic workup is common for ketone reductions and helps to dissolve the aluminum salts, facilitating a clean separation of the organic and aqueous layers. Always add acid slowly to the cooled reaction mixture to control the exothermic quench.
-
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and saturated NaCl (brine) solution (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash chromatography as described in Protocol 1.
Characterization and Data
The final product, spiro[3.3]heptan-2-ylmethanol, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic peaks for the spirocyclic protons and a signal for the newly formed CH₂OH group.
-
¹³C NMR: The spectrum should show the expected number of carbon signals for the spiro[3.3]heptane framework, including a peak for the hydroxymethyl carbon (around 60-70 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight (126.20 g/mol ).[5]
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3300-3500 cm⁻¹ and the disappearance of the C=O stretch (from ketone, ~1700 cm⁻¹) or the broad O-H and C=O stretches (from carboxylic acid, ~3300-2500 cm⁻¹ and ~1710 cm⁻¹).
Expected Yield: Yields for these types of reductions are typically high, often in the range of 85-95% after purification.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water and other protic solvents. It is also corrosive. Handle LiAlH₄ in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching of LiAlH₄ reactions is highly exothermic and generates hydrogen gas. Perform the quench slowly, at 0 °C, and behind a blast shield if possible.
References
- ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- ResearchGate. Overview of spiro[3.3]heptane synthesis.
- R Discovery. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
- ResearchGate. (PDF) Spiro[3.
- PubChem. Spiro[3.3]heptan-2-ylmethanol.
- PubChem. Spiro[3.3]heptane-2-carboxylic acid.
Sources
Application Notes & Protocols: Asymmetric Synthesis of Chiral Spiro[3.3]heptan-2-ylmethanol
Introduction: The Rising Prominence of Spiro[3.3]heptanes in Modern Chemistry
The spiro[3.3]heptane motif, a rigid, three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique conformational constraints and ability to project substituents into distinct vectors in three-dimensional space make it an attractive bioisostere for commonly used aromatic rings, such as benzene.[1][2][3] This "escape from flatland" in molecular design is driven by the pursuit of novel intellectual property and improved physicochemical properties in drug candidates, such as increased solubility and metabolic stability.[4] Chiral spiro[3.3]heptane derivatives, in particular, are valuable building blocks for the synthesis of complex molecules with precisely controlled stereochemistry.[4][5][6] This guide provides a detailed protocol for the asymmetric synthesis of spiro[3.3]heptan-2-ylmethanol, a key intermediate for accessing a variety of chiral spirocyclic compounds.
The synthesis of spirocycles, especially with stereochemical control, presents a significant challenge.[4] This protocol focuses on a robust and scalable method for the preparation of enantiomerically enriched spiro[3.3]heptan-2-ylmethanol, a versatile building block for further synthetic elaborations.
Core Synthetic Strategy: Asymmetric Reduction of a Prochiral Ketone
The cornerstone of this protocol is the asymmetric reduction of the prochiral spiro[3.3]heptan-2-one to the corresponding chiral alcohol, spiro[3.3]heptan-2-ylmethanol. This transformation is a powerful method for introducing a stereocenter with high enantioselectivity.[7] While various methods exist for asymmetric reduction, this guide will focus on a biocatalytic approach, which offers several advantages including mild reaction conditions, high enantioselectivity, and environmental sustainability.
The workflow for this synthesis can be visualized as a two-stage process: the synthesis of the key precursor, spiro[3.3]heptan-2-one, followed by its asymmetric reduction to the target chiral alcohol.
Figure 1: Overall synthetic workflow for the preparation of chiral spiro[3.3]heptan-2-ylmethanol.
Part 1: Synthesis of Spiro[3.3]heptan-2-one
The synthesis of the spiro[3.3]heptanone precursor is a critical first step. Several methods have been reported for the construction of the spiro[3.3]heptane core.[1][8] A common and effective approach involves a [2+2] cycloaddition followed by ring expansion. For the purposes of this protocol, we will assume the availability of spiro[3.3]heptan-2-one, which can be synthesized according to established literature procedures.
Part 2: Asymmetric Biocatalytic Reduction of Spiro[3.3]heptan-2-one
This section details the core asymmetric transformation. The use of enzymes, such as ketoreductases (KREDs), provides a highly selective and environmentally benign method for the synthesis of chiral alcohols.[7]
Protocol: Enzymatic Asymmetric Reduction
Materials:
-
Spiro[3.3]heptan-2-one
-
Ketoreductase (KRED) enzyme preparation
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Equipment:
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a jacketed reaction vessel maintained at 30 °C, add potassium phosphate buffer (100 mM, pH 7.0).
-
Cofactor Regeneration System: Add NADP+ (0.1 mM), glucose (1.2 equivalents relative to the ketone), and glucose dehydrogenase (GDH, 1 mg/mL). Stir until all solids are dissolved.
-
Enzyme Addition: Add the selected ketoreductase (KRED) enzyme preparation to the reaction mixture. The optimal enzyme loading should be determined empirically but typically ranges from 1-5% (w/w) relative to the substrate.
-
Substrate Addition: Dissolve spiro[3.3]heptan-2-one in a minimal amount of a water-miscible co-solvent (e.g., isopropanol, DMSO) and add it to the reaction vessel. The final substrate concentration should typically be in the range of 10-50 g/L.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of the ketone.
-
Workup: Once the reaction is complete (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the enantiomerically enriched spiro[3.3]heptan-2-ylmethanol.
Mechanism of Biocatalytic Reduction
The enzymatic reduction involves the transfer of a hydride from the reduced cofactor, NADPH, to the carbonyl group of the prochiral ketone. The stereochemical outcome is determined by the specific three-dimensional arrangement of the substrate and cofactor within the enzyme's active site. The glucose/glucose dehydrogenase system serves to regenerate the NADPH cofactor, allowing for a catalytic amount of the expensive NADP+ to be used.
Figure 2: Mechanism of the asymmetric biocatalytic reduction and cofactor regeneration system.
Part 3: Characterization and Quality Control
Thorough characterization of the final product is essential to confirm its identity, purity, and enantiomeric excess.
Analytical Techniques:
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the alcohol product. | Characteristic shifts for the spiro[3.3]heptane core and the newly formed carbinol proton and carbon. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | Molecular ion peak corresponding to the calculated mass of spiro[3.3]heptan-2-ylmethanol. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (ee). | Baseline separation of the two enantiomers, allowing for accurate quantification of the ee. |
| Optical Rotation | Measurement of the specific rotation of the chiral product. | A non-zero value for the specific rotation, indicating the presence of a single enantiomer in excess. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Inactive enzyme, incorrect pH or temperature, insufficient cofactor regeneration. | Verify enzyme activity, optimize reaction conditions (pH, temperature), ensure the cofactor regeneration system is active. |
| Low Enantioselectivity | Suboptimal enzyme choice, reaction conditions affecting enzyme conformation. | Screen a panel of different ketoreductases, optimize temperature and co-solvent. |
| Difficult Purification | Co-elution of product with starting material or byproducts. | Optimize the mobile phase for column chromatography, consider derivatization to aid separation. |
Conclusion
This application note provides a comprehensive guide to the asymmetric synthesis of chiral spiro[3.3]heptan-2-ylmethanol using a robust biocatalytic reduction method. The resulting enantiomerically enriched alcohol is a valuable building block for the synthesis of novel spirocyclic compounds with applications in drug discovery and materials science. The principles and protocols outlined herein can be adapted and optimized for various scales of production, providing researchers with a reliable method for accessing this important chiral intermediate.
References
Sources
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The Ascendance of Spiro[3.3]heptan-2-ylmethanol: A Guide to its Application as a Versatile Synthetic Building Block
Introduction: Embracing the Third Dimension in Chemical Design
In the relentless pursuit of novel chemical entities with enhanced therapeutic properties, the paradigm of drug design is increasingly shifting from "flatland" to three-dimensional molecular architectures. Spirocyclic scaffolds, particularly the rigid and compact spiro[3.3]heptane framework, have emerged as a powerful tool for medicinal chemists.[1] This guide focuses on a key derivative, Spiro[3.3]heptan-2-ylmethanol , a versatile building block that offers a gateway to a multitude of sp³-rich structures with desirable physicochemical properties.
The spiro[3.3]heptane motif is increasingly recognized as a saturated bioisostere for commonly employed rings in drug discovery, such as benzene and cyclohexane.[2][3] Its rigid, non-planar structure allows for precise vectorization of substituents into unoccupied chemical space, potentially leading to improved target engagement, selectivity, and pharmacokinetic profiles.[2] Spiro[3.3]heptan-2-ylmethanol, with its readily functionalizable primary alcohol, serves as an ideal starting point for the introduction of this valuable scaffold into a wide array of molecular designs.
This document provides a comprehensive overview of the applications of Spiro[3.3]heptan-2-ylmethanol, complete with detailed protocols for its key transformations. The methodologies presented are designed to be robust and reproducible, empowering researchers to confidently incorporate this building block into their synthetic endeavors.
Core Attributes of Spiro[3.3]heptan-2-ylmethanol
A foundational understanding of the physicochemical properties of Spiro[3.3]heptan-2-ylmethanol is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | |
| Molecular Weight | 126.20 g/mol | |
| CAS Number | 4483-67-4 | |
| Appearance | Colorless liquid (typical) | Commercially available |
| Boiling Point | Not readily available | |
| Density | Not readily available |
Synthetic Transformations: Unlocking the Potential of the Hydroxyl Group
The primary alcohol of Spiro[3.3]heptan-2-ylmethanol is the linchpin for its synthetic utility. The following sections detail protocols for its conversion into other key functional groups, thereby expanding its applicability as a versatile building block.
Oxidation to Spiro[3.3]heptan-2-carbaldehyde
The selective oxidation of Spiro[3.3]heptan-2-ylmethanol to the corresponding aldehyde is a critical transformation, providing an electrophilic handle for subsequent carbon-carbon bond-forming reactions. Several methods can be employed, with Pyridinium Chlorochromate (PCC) being a reliable choice for this conversion.[1][4] Milder, chromium-free alternatives like the Swern or TEMPO-catalyzed oxidations are also highly effective.[5][6]
This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone, which is directly applicable to the oxidation of the primary alcohol Spiro[3.3]heptan-2-ylmethanol to its aldehyde.[7]
Materials:
-
Spiro[3.3]heptan-2-ylmethanol
-
Pyridinium Chlorochromate (PCC)
-
Celite®
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® (a pad of approximately the same weight as PCC) in anhydrous DCM, add a solution of Spiro[3.3]heptan-2-ylmethanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Spiro[3.3]heptan-2-carbaldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Causality: PCC is a milder oxidizing agent than chromic acid, which allows for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is performed under anhydrous conditions.[4] Celite® is used to adsorb the tarry byproducts, facilitating their removal during filtration.
Oxidation to Spiro[3.3]heptane-2-carboxylic Acid
For applications requiring a carboxylic acid moiety, Spiro[3.3]heptan-2-ylmethanol can be directly oxidized using a strong oxidizing agent such as Jones reagent.[8][9]
This protocol provides a general method for the oxidation of a primary alcohol to a carboxylic acid.[10]
Materials:
-
Spiro[3.3]heptan-2-ylmethanol
-
Jones reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropanol (for quenching)
-
Diethyl ether or Ethyl acetate
-
Sodium bisulfite solution (saturated)
-
Brine
Procedure:
-
Dissolve Spiro[3.3]heptan-2-ylmethanol (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.
-
Add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer present.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether (or ethyl acetate) and water.
-
Separate the layers and wash the organic layer with saturated sodium bisulfite solution to remove any remaining chromium salts, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Spiro[3.3]heptane-2-carboxylic acid.
-
The crude acid can be purified by recrystallization or column chromatography.
Causality: Jones reagent is a powerful oxidizing agent that will oxidize primary alcohols first to the aldehyde, which in the aqueous acidic conditions is hydrated to a gem-diol that is then further oxidized to the carboxylic acid.[11]
Activation of the Hydroxyl Group: Conversion to Sulfonate Esters
To facilitate nucleophilic substitution reactions, the poor leaving group of the hydroxyl moiety must be converted into a good one. The formation of tosylate or mesylate esters is a common and effective strategy for this purpose.
This protocol details the conversion of the alcohol to its corresponding tosylate, a versatile intermediate for substitution reactions.
Materials:
-
Spiro[3.3]heptan-2-ylmethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve Spiro[3.3]heptan-2-ylmethanol (1.0 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (or triethylamine, 1.5 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight, or until TLC indicates the disappearance of the starting alcohol.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude Spiro[3.3]heptan-2-ylmethyl tosylate can be purified by flash column chromatography or recrystallization.
Causality: The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. The pyridine or triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The resulting tosylate is an excellent leaving group due to the resonance stabilization of the tosylate anion.
Application in Medicinal Chemistry: Case Studies
The true value of Spiro[3.3]heptan-2-ylmethanol as a building block is demonstrated by its successful incorporation into pharmacologically relevant molecules. The spiro[3.3]heptane core has been shown to be an effective mimic for mono-, meta-, and para-substituted phenyl rings in bioactive compounds.[2][12]
Case Study 1: Synthesis of a Sonidegib Analog
Sonidegib is an FDA-approved anticancer drug containing a meta-substituted phenyl ring. A saturated, patent-free analog was synthesized by replacing this phenyl ring with a spiro[3.3]heptane scaffold.[13] While the reported synthesis starts from a ketone, the conversion of Spiro[3.3]heptan-2-ylmethanol to the corresponding carboxylic acid (as described in Protocol 1.2) provides a key intermediate for the amide coupling step in the synthesis of this analog.
Case Study 2: Synthesis of a Vorinostat Analog
Vorinostat, another anticancer drug, features a terminal phenyl group. An analog was synthesized where this phenyl group was replaced by a spiro[3.3]heptane moiety.[13] The synthesis of this analog could be envisioned starting from Spiro[3.3]heptan-2-ylmethanol. Conversion to the tosylate (Protocol 2.1) followed by nucleophilic substitution with a suitable nitrogen nucleophile would provide a key intermediate for the final steps of the synthesis.
Case Study 3: Synthesis of a Benzocaine Analog
Benzocaine, a local anesthetic, contains a para-substituted phenyl ring. A spiro[3.3]heptane-containing analog has been synthesized, demonstrating the utility of this scaffold as a para-phenyl bioisostere.[12] The synthesis of such an analog could utilize Spiro[3.3]heptan-2-ylmethanol by converting it to a derivative suitable for introducing the amino and ester functionalities.
Conclusion and Future Outlook
Spiro[3.3]heptan-2-ylmethanol is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules. Its rigid spirocyclic core offers a compelling alternative to traditional planar ring systems in drug discovery, providing a means to escape "flatland" and explore new chemical space. The straightforward and robust protocols for the functionalization of its primary alcohol group, as detailed in this guide, open the door to a wide range of synthetic applications. As the demand for sp³-rich scaffolds in medicinal chemistry continues to grow, the importance of readily available and versatile building blocks like Spiro[3.3]heptan-2-ylmethanol is set to increase, solidifying its role as a key component in the modern synthetic chemist's toolbox.
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PCC Oxidation Mechanism - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]
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Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. (2023, January 22). Retrieved January 19, 2026, from [Link]
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PCC Oxidation of Alcohols to Carbonyls. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
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Spiro[3.3]alkyl and spiro[3.3]alkylmethyl radicals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
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Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved January 19, 2026, from [Link]
- Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Jones Oxidation - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. (2011, September 9). Retrieved January 19, 2026, from [Link]
-
Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (2025, October 18). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Jones oxidation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. (2015, March 13). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Swern Oxidation Mechanism - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]
-
TEMPO-catalyzed aerobic oxidation of alcohols to aldehydes and ketones in ionic liquid [bmim][PF6]. (2002, May 2). PubMed. Retrieved January 19, 2026, from [Link]
-
TEMPO-Mediated Oxidations. (n.d.). Retrieved January 19, 2026, from [Link]
-
Jones Oxidation | Named Reactions | Organic Chemistry Lessons - YouTube. (2020, July 31). Retrieved January 19, 2026, from [Link]
-
(PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere - ResearchGate. (2024, January 22). Retrieved January 19, 2026, from [Link]
-
A stereochemical journey around spirocyclic glutamic acid analogs - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
TEMPO-Catalyzed Green Alcohol Oxidation. (2018, February 12). Retrieved January 19, 2026, from [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. (2025, April 15). Retrieved January 19, 2026, from [Link]
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]
-
Jones Oxidation - Organic Chemistry Tutor. (n.d.). Retrieved January 19, 2026, from [Link]
-
Swern Oxidation - gChem Global. (n.d.). Retrieved January 19, 2026, from [Link]
-
Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1 - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Swern Oxidation. (2019, July 10). Retrieved January 19, 2026, from [Link]
-
Swern oxidation of primary and secondary alcohols - YouTube. (2020, May 8). Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: Strategic Derivatization of the Spiro[3.3]heptan-2-ylmethanol Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The spiro[3.3]heptane motif is a cornerstone of modern medicinal chemistry, prized for its ability to confer metabolic stability and novel three-dimensional exit vectors in drug candidates. Spiro[3.3]heptan-2-ylmethanol, as a key building block, presents a primary hydroxyl group that serves as a versatile handle for chemical modification. This document provides a comprehensive guide to the strategic derivatization of this hydroxyl group. We will delve into the rationale behind common derivatization strategies, including esterification, etherification, and carbamate formation, supported by detailed, field-tested protocols. The emphasis is on not just the "how," but the "why," to empower researchers to make informed decisions in their synthetic campaigns.
The Strategic Importance of Derivatizing Spiro[3.3]heptan-2-ylmethanol
The spiro[3.3]heptane scaffold is a bioisostere for commonly used groups like gem-dimethyl and tert-butyl, but with a distinct, rigid, and three-dimensional geometry. This unique conformation can lead to improved pharmacological properties. The primary alcohol of spiro[3.3]heptan-2-ylmethanol is the gateway to exploring the structure-activity relationship (SAR) of molecules incorporating this spirocyclic system. Derivatization at this position allows for the introduction of a wide array of functional groups, enabling the fine-tuning of properties such as:
-
Potency and Selectivity: Introducing new functionalities can lead to enhanced interactions with the target protein.
-
Pharmacokinetics: Modifying the molecule can improve its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Physicochemical Properties: Solubility, lipophilicity, and other key properties can be modulated through derivatization.
Core Derivatization Strategies and Protocols
The choice of derivatization strategy is dictated by the desired functional group and the overall synthetic plan. Below are detailed protocols for three common and highly effective transformations.
Esterification: Introducing Diverse Functionality
Esterification is a robust method for installing a vast range of chemical groups. The resulting ester linkage can also serve as a potential prodrug moiety, susceptible to cleavage by esterases in vivo.
Rationale for Protocol Selection: The use of an acid chloride in the presence of a non-nucleophilic base like triethylamine (TEA) is a classic and efficient method for esterifying primary alcohols. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.
Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-ylmethyl benzoate
-
Preparation: To a solution of spiro[3.3]heptan-2-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N2 or Ar), add triethylamine (1.5 eq).
-
Addition of Reagent: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride (1.2 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ester.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting alcohol spot on TLC and the appearance of a new, less polar spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Diagram: Esterification
Caption: Esterification workflow from starting material to final product characterization.
Williamson Ether Synthesis: Forging Stable C-O Bonds
The Williamson ether synthesis is a reliable method for forming ethers, which are generally more stable to hydrolysis than esters. This makes them ideal for applications where the introduced group needs to remain intact.
Rationale for Protocol Selection: This protocol utilizes a strong base, sodium hydride (NaH), to deprotonate the primary alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces a halide in an SN2 reaction. N,N-Dimethylformamide (DMF) is a suitable polar aprotic solvent that facilitates this type of reaction.
Experimental Protocol: Synthesis of 2-((benzyloxy)methyl)spiro[3.3]heptane
-
Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add a solution of spiro[3.3]heptan-2-ylmethanol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Alkoxide Formation: Stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Self-Validation: The formation of the ether can be tracked by the disappearance of the starting alcohol and the appearance of a new, less polar product on TLC. ¹H NMR spectroscopy will show the characteristic signals of the newly introduced benzyl group.
Workflow Diagram: Williamson Ether Synthesis
Caption: Step-by-step workflow for the Williamson ether synthesis.
Carbamate Formation: Modulating Physicochemical Properties
Carbamates are valuable functional groups in medicinal chemistry, often used to improve a compound's properties or to act as a directing group.
Rationale for Protocol Selection: The reaction of an alcohol with an isocyanate is a highly efficient method for forming carbamates, often proceeding without the need for a catalyst. The reaction is typically clean and high-yielding.
Experimental Protocol: Synthesis of spiro[3.3]heptan-2-ylmethyl phenylcarbamate
-
Preparation: To a solution of spiro[3.3]heptan-2-ylmethanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere, add phenyl isocyanate (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Reaction Monitoring: Monitor the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹) or by TLC/LC-MS.
-
Workup and Purification: If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization or by flash column chromatography.
Self-Validation: The formation of the carbamate can be confirmed by the appearance of a new set of signals in the ¹H and ¹³C NMR spectra corresponding to the phenylcarbamate moiety and the disappearance of the starting alcohol.
Workflow Diagram: Carbamate Formation
Caption: A streamlined workflow for the synthesis of carbamates from alcohols.
Quantitative Data Summary
The following table provides representative data for the derivatization reactions described above. Note that yields are dependent on reaction scale and purification efficiency.
| Derivative | Reaction Type | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Spiro[3.3]heptan-2-ylmethyl benzoate | Esterification | 85-95% | ~8.0 (d, 2H), ~7.5 (t, 1H), ~7.4 (t, 2H), ~4.2 (d, 2H), ... | ~166.7, ~133.0, ~130.5, ~129.6, ~128.4, ~69.0, ... |
| 2-((benzyloxy)methyl)spiro[3.3]heptane | Etherification | 70-85% | ~7.3 (m, 5H), ~4.5 (s, 2H), ~3.4 (d, 2H), ... | ~138.5, ~128.4, ~127.7, ~127.5, ~73.0, ~72.5, ... |
| Spiro[3.3]heptan-2-ylmethyl phenylcarbamate | Carbamate Formation | >90% | ~7.3 (m, 5H), ~6.5 (br s, 1H), ~4.0 (d, 2H), ... | ~154.0, ~138.0, ~129.0, ~123.0, ~118.7, ~67.0, ... |
Note: The exact chemical shifts will vary depending on the specific product and deuterated solvent used. The values provided are approximate.
Conclusion
The derivatization of the hydroxyl group of spiro[3.3]heptan-2-ylmethanol is a critical step in the synthesis of novel drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. By understanding the rationale behind each experimental choice, scientists can adapt and optimize these methods to suit their specific synthetic goals.
References
-
Esterification of Alcohols: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Williamson Ether Synthesis: Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
-
Carbamate Formation from Isocyanates: Comprehensive Organic Synthesis (1991). Trost, B. M., & Fleming, I. (Eds.). Pergamon Press. [Link]
-
The Role of Spirocycles in Medicinal Chemistry: Stepan, A. F., et al. (2012). The Bioisosteric Replacement of a Piperidine with a Spiro[3.3]heptane Amine. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
Application Notes & Protocols: Incorporation of Spiro[3.3]heptan-2-ylmethanol in Drug Discovery
Foreword: Embracing the Third Dimension in Medicinal Chemistry
The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led medicinal chemists to venture beyond the traditional, planar aromatic scaffolds that have long dominated drug design. The "escape from flatland" is not merely a conceptual trend but a strategic imperative to improve compound properties such as solubility, metabolic stability, and target selectivity. In this context, strained spirocyclic systems have emerged as powerful tools, and among them, the spiro[3.3]heptane motif offers a unique and advantageous three-dimensional architecture.
This guide provides a comprehensive overview and detailed protocols for the incorporation of a particularly versatile building block: spiro[3.3]heptan-2-ylmethanol . We will delve into the rationale behind its use, its synthesis, and its application in the construction of novel drug candidates. The protocols and insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, aiming to empower researchers to confidently utilize this valuable scaffold in their drug discovery programs.
The Spiro[3.3]heptane Scaffold: A Paradigm of Rigidity and Novelty
The spiro[3.3]heptane framework, consisting of two fused cyclobutane rings sharing a single carbon atom, presents a rigid, non-planar structure. This inherent rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the defined spatial arrangement of substituents on the spiro[3.3]heptane core allows for precise vectoring of functionalities into three-dimensional space, enabling a more nuanced exploration of target binding pockets.
Physicochemical Advantages of the Spiro[3.3]heptane Moiety
The incorporation of a spiro[3.3]heptane scaffold as a bioisosteric replacement for more traditional cyclic systems, such as benzene or cyclohexane, has been shown to confer several beneficial physicochemical properties:
-
Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons is often correlated with improved clinical success rates. The spiro[3.3]heptane core is entirely composed of sp³ carbons, contributing to a more three-dimensional and less "flat" molecular architecture.
-
Improved Solubility: The non-planar and less lipophilic nature of the spiro[3.3]heptane scaffold, compared to a phenyl ring, can lead to enhanced aqueous solubility of the parent molecule.
-
Enhanced Metabolic Stability: The strained C-H bonds within the cyclobutane rings of the spiro[3.3]heptane system are generally more resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to an improved pharmacokinetic profile with a longer half-life.
-
Novelty and Intellectual Property: The relative novelty of the spiro[3.3]heptane scaffold in medicinal chemistry provides an opportunity to explore new chemical space and secure intellectual property for novel drug candidates.[2]
Spiro[3.3]heptan-2-ylmethanol: A Versatile Building Block
Spiro[3.3]heptan-2-ylmethanol stands out as a particularly useful building block due to the versatility of its primary alcohol functionality. This hydroxyl group serves as a convenient handle for a wide array of chemical transformations, allowing for the straightforward introduction of the spiro[3.3]heptane motif into a lead molecule or its use as a linker to connect different pharmacophoric elements.
Synthesis of Spiro[3.3]heptan-2-ylmethanol: A Step-by-Step Protocol
The synthesis of spiro[3.3]heptan-2-ylmethanol is achieved through a two-step process starting from the corresponding carboxylic acid.
Synthesis of the Precursor: Spiro[3.3]heptane-2-carboxylic acid
A common route to spiro[3.3]heptane-2-carboxylic acid involves the thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid.[3]
Protocol 1: Synthesis of Spiro[3.3]heptane-2-carboxylic acid
-
Materials:
-
Spiro[3.3]heptane-2,2-dicarboxylic acid
-
Heating mantle or sand bath
-
Round-bottom flask equipped with a condenser and a gas outlet
-
-
Procedure:
-
Place the crude spiro[3.3]heptane-2,2-dicarboxylic acid (e.g., 8.3 g, 0.046 mol) into a round-bottom flask.[3]
-
Equip the flask with a condenser and a gas outlet to safely vent the evolved carbon dioxide.
-
Heat the material to 220 °C using a heating mantle or sand bath.[3]
-
Maintain the temperature until the evolution of carbon dioxide ceases (typically around 30 minutes).[3]
-
Discontinue heating and allow the mixture to cool to room temperature.
-
The resulting crude spiro[3.3]heptane-2-carboxylic acid can often be used in the next step without further purification.
-
Reduction to Spiro[3.3]heptan-2-ylmethanol
The reduction of the carboxylic acid to the primary alcohol is efficiently carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[4][5][6]
Protocol 2: Reduction of Spiro[3.3]heptane-2-carboxylic acid to Spiro[3.3]heptan-2-ylmethanol
-
Materials:
-
Spiro[3.3]heptane-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Three-necked round-bottom flask, dropping funnel, condenser
-
Ice bath
-
Dilute sulfuric acid or hydrochloric acid for workup
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere.
-
To a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet, add a suspension of LiAlH₄ (a slight excess, e.g., 1.5-2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the spiro[3.3]heptane-2-carboxylic acid in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude spiro[3.3]heptan-2-ylmethanol can be purified by silica gel column chromatography to afford the pure product.
-
Applications of Spiro[3.3]heptan-2-ylmethanol in Drug Discovery
The true utility of spiro[3.3]heptan-2-ylmethanol lies in its role as a versatile synthetic intermediate. The primary alcohol can be readily transformed into a variety of other functional groups, enabling its incorporation into diverse molecular architectures.
As a Linker Moiety
The hydroxymethyl group can be used to connect the spiro[3.3]heptane core to other parts of a molecule through ether or ester linkages. This is particularly valuable in the design of linkers for antibody-drug conjugates (ADCs) or PROTACs, where the rigid spirocyclic core can help to control the spatial relationship between the targeting moiety and the payload or E3 ligase ligand.[7][]
Diagram 1: Spiro[3.3]heptan-2-ylmethanol as a Linker Precursor
Caption: Derivatization of spiro[3.3]heptan-2-ylmethanol for linker applications.
Conversion to Other Functional Groups
The primary alcohol of spiro[3.3]heptan-2-ylmethanol can be readily converted into other key functional groups for further synthetic elaboration.
Table 1: Functional Group Interconversions from Spiro[3.3]heptan-2-ylmethanol
| Target Functional Group | Reagents and Conditions | Application in Medicinal Chemistry |
| Aldehyde | PCC, DMP, or Swern oxidation | Reductive amination, Wittig reactions |
| Carboxylic Acid | Jones oxidation, TEMPO/bleach | Amide bond formation |
| Alkyl Halide (e.g., -Br, -Cl) | PBr₃, SOCl₂ | Nucleophilic substitution, cross-coupling reactions |
| Amine | 1. Mesylation/Tosylation; 2. NaN₃; 3. Reduction (e.g., H₂, Pd/C or LiAlH₄) | Amide bond formation, salt formation for improved solubility |
Protocol 3: Synthesis of Spiro[3.3]heptan-2-ylmethylamine
This protocol outlines a three-step sequence to convert the alcohol to the corresponding amine, a crucial functional group in many bioactive molecules.
-
Step 1: Mesylation of the Alcohol
-
Dissolve spiro[3.3]heptan-2-ylmethanol in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Stir at 0 °C for 1-2 hours, then allow to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with water and perform an aqueous workup. The crude mesylate is often used directly in the next step.
-
-
Step 2: Azide Formation
-
Dissolve the crude mesylate in a polar aprotic solvent like DMF or DMSO.
-
Add sodium azide (1.5 equivalents).
-
Heat the reaction mixture (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC).
-
Cool to room temperature, pour into water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Reduction to the Amine
-
Dissolve the crude azide in a suitable solvent (e.g., methanol or THF).
-
Add a catalyst, such as 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Alternatively, the azide can be reduced with LiAlH₄ in THF.
-
Filter the catalyst (if using hydrogenation) and concentrate the solvent. The resulting amine can be purified by chromatography or by salt formation and recrystallization.
-
Diagram 2: Synthetic Pathway from Alcohol to Amine
Caption: Conversion of spiro[3.3]heptan-2-ylmethanol to the corresponding amine.
Case Study: Bioisosteric Replacement of a Phenyl Ring
The spiro[3.3]heptane scaffold has been successfully employed as a bioisostere for a phenyl ring in several drug discovery programs.[9][10] For instance, replacing the meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane moiety resulted in analogs with retained biological activity and altered physicochemical properties.[9] While this example does not directly use spiro[3.3]heptan-2-ylmethanol, it highlights the potential of the core scaffold. The derivatization of the spiro[3.3]heptane core, which can be accessed from intermediates like spiro[3.3]heptan-2-ylmethanol, is a key strategy in such bioisosteric replacements.
Conclusion and Future Perspectives
Spiro[3.3]heptan-2-ylmethanol is a valuable and versatile building block for the modern medicinal chemist. Its rigid, three-dimensional structure and the synthetic accessibility of its primary alcohol functionality make it an attractive scaffold for the design of novel therapeutics with improved pharmacological profiles. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently incorporate this promising motif into their drug discovery pipelines. As the demand for novel, patentable, and effective drug candidates continues to grow, the exploration of underutilized chemical space, exemplified by scaffolds like spiro[3.3]heptane, will undoubtedly play a pivotal role in the future of medicine.
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Spiro[3.3]heptan-2-ylmethanol: A Three-Dimensional Bioisostere for Benzene in Modern Medicinal Chemistry
Application Note & Protocols
Abstract
In the pursuit of novel chemical entities with enhanced pharmacological profiles, medicinal chemistry has progressively embraced the "Escape from Flatland" paradigm, shifting focus from planar, sp2-rich molecules to complex, three-dimensional (3D), sp3-rich scaffolds.[1][2] The ubiquitous benzene ring, a cornerstone of numerous approved drugs, often presents metabolic liabilities and limits the exploration of 3D chemical space.[3] This guide details the application of spiro[3.3]heptane-based building blocks, specifically spiro[3.3]heptan-2-ylmethanol, as a robust and effective saturated bioisostere for mono-, meta-, and para-substituted phenyl rings.[4][5] We provide the core design principles, a comparative analysis of physicochemical properties, and detailed protocols for the synthesis of key intermediates and the subsequent experimental validation of these novel analogs. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold to create patent-free drug candidates with superior ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6][7]
The Rationale: Overcoming the Limitations of the Phenyl Ring
The replacement of a benzene ring with a saturated bioisostere is a strategic decision driven by the need to improve a drug candidate's properties. The spiro[3.3]heptane core, a rigid structure composed of two fused cyclobutane rings, offers a compelling solution.
Causality Behind the Choice:
-
Enhanced Three-Dimensionality: Unlike the flat phenyl ring, the spiro[3.3]heptane scaffold projects substituents into space with well-defined, non-collinear vectors.[4] This rigid 3D architecture can lead to improved target engagement and selectivity by accessing deeper or uniquely shaped binding pockets that are inaccessible to planar molecules.[2]
-
Improved Physicochemical Properties: The increased fraction of sp3-hybridized carbons generally leads to significant improvements in key drug-like properties.
-
Solubility: Saturated scaffolds disrupt crystal lattice packing, which can lead to greater aqueous solubility—a critical factor for oral bioavailability.[2]
-
Lipophilicity: Replacing an aromatic ring with an aliphatic core typically reduces lipophilicity (lower cLogP/LogD), which can help mitigate off-target effects and improve a compound's overall ADMET profile.[4][8]
-
-
Metabolic Stability: Aromatic rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, potentially forming reactive or toxic metabolites.[9] The C-H bonds on the strained spiro[3.3]heptane scaffold are generally more resistant to such metabolism, leading to increased metabolic stability and a longer half-life.[6]
-
Novelty and Patentability: This bioisosteric replacement creates structurally distinct new chemical entities (NCEs), providing a clear path to new intellectual property.[6]
The diagram below illustrates the geometric differences between a classic para-substituted benzene ring and its spiro[3.3]heptane bioisostere, highlighting the transition from collinear to non-collinear exit vectors.
Caption: Geometric comparison of benzene and spiro[3.3]heptane exit vectors.
Application in Lead Optimization: Case Studies
The utility of the spiro[3.3]heptane scaffold has been demonstrated by its incorporation into analogs of several FDA-approved drugs. This replacement has successfully mimicked mono-, meta-, and para-substituted phenyl rings while improving key drug-like properties.[4][5]
| Parent Drug | Spiro[3.3]heptane Analog | cLogP | Aqueous Solubility (µM) | Metabolic Stability (t½, min in HLM) | Biological Activity (IC₅₀, µM) | Reference |
| Sonidegib (meta-substituted) | (±)-trans-76 | 6.0 (vs 6.8) | ~1 | 47 (vs 93) | 0.48 (vs 0.0015) | [4][8] |
| Vorinostat (mono-substituted) | (±)-77 | - | - | - | Active (Qualitative) | [4] |
| Benzocaine (para-substituted) | (±)-79 | - | - | - | Similar antinociceptive effect to parent | [4] |
Data sourced from Prysiazhniuk, K. et al. (2024).[4][5] While a decrease in potency was observed for the Sonidegib analog, the compound retained high micromolar activity, validating the spiro[3.3]heptane core as a viable bioisostere for a meta-substituted ring.[4] The similar in vivo effect of the Benzocaine analog further corroborates the hypothesis that this scaffold can effectively mimic phenyl ring interactions.[4]
Synthesis of Spiro[3.3]heptan-2-ylmethanol: Protocols
A robust and scalable synthesis is critical for the adoption of any new building block. Spiro[3.3]heptan-2-ylmethanol can be prepared from commercially available starting materials via key intermediates such as spiro[3.3]heptan-2-one or spiro[3.3]heptane-2-carboxylic acid.
Caption: Synthetic workflow for spiro[3.3]heptan-2-ylmethanol.
Protocol 3.1: Synthesis of (Racemic) Spiro[3.3]heptan-2-ones
This protocol is adapted from a general method for the synthesis of spiro[3.3]heptanones via the reaction of keteniminium salts with alkenes.[4][10] The N,N-dimethylamide of a cyclobutane carboxylic acid is activated with triflic anhydride to form a reactive intermediate that undergoes a [2+2] cycloaddition with an alkene, followed by hydrolysis.
Materials:
-
N,N-dimethylamide of a cyclobutane carboxylic acid (1.2 equiv.)
-
Alkene (1.0 equiv.)
-
Triflic anhydride (Tf₂O) (1.2 equiv.)
-
2,6-Lutidine or Collidine (1.2 equiv.)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard workup and purification supplies (separatory funnel, MgSO₄, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the N,N-dimethylamide and the alkene in anhydrous DCE.
-
Amide Activation: Cool the solution to 0 °C in an ice bath. Add the lutidine or collidine. Slowly add triflic anhydride dropwise via the dropping funnel over 15-20 minutes.
-
**Causality Note: ** Triflic anhydride is a powerful electrophile that activates the amide carbonyl, facilitating the formation of the keteniminium salt intermediate, which is the reactive species for the cycloaddition. Lutidine is a non-nucleophilic base that scavenges the triflic acid byproduct.
-
-
Cycloaddition: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 84 °C). Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-18 hours).
-
Hydrolysis & Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ to quench the reaction and hydrolyze the intermediate vinamidinium salt to the desired ketone.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the spiro[3.3]heptan-2-one.[10]
Protocol 3.2: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid
This protocol describes the thermal decarboxylation of a dicarboxylic acid precursor, which can be synthesized from the corresponding dialkyl malonate cyclization with a 1,1-bis(bromomethyl)cyclobutane.[11][12]
Materials:
-
Spiro[3.3]heptane-2,2-dicarboxylic acid
-
Heating mantle or sand bath with temperature control
-
Distillation apparatus (optional, for purification)
Procedure:
-
Setup: Place the crude spiro[3.3]heptane-2,2-dicarboxylic acid in a round-bottom flask equipped with a thermometer and an outlet for gas evolution.
-
Decarboxylation: Heat the solid material to ~220 °C. The material will melt, and evolution of carbon dioxide will become apparent.
-
**Self-Validation: ** The reaction is complete when the vigorous bubbling of CO₂ ceases. This provides a clear visual endpoint.
-
-
Isolation: Continue heating for approximately 30 minutes or until gas evolution stops completely.[12] Cool the flask to room temperature. The remaining material is the crude spiro[3.3]heptane-2-carboxylic acid.
-
Purification: The product can be purified by vacuum distillation or recrystallization, if necessary.
Protocol 3.3: Reduction to Spiro[3.3]heptan-2-ylmethanol
This is a standard reduction of a carboxylic acid to a primary alcohol.
Materials:
-
Spiro[3.3]heptane-2-carboxylic acid (1.0 equiv.)
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., borane)
-
Anhydrous tetrahydrofuran (THF)
-
Standard quenching and workup reagents (e.g., water, 15% NaOH, Glauber's salt, or Fieser workup)
Procedure:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add a solution of spiro[3.3]heptane-2-carboxylic acid in anhydrous THF.
-
Reduction: Cool the solution to 0 °C. Carefully and portion-wise, add LiAlH₄ to the solution.
-
**Safety Note: ** LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. The addition is exothermic and generates hydrogen gas.
-
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quenching & Workup: Cool the reaction back to 0 °C. Slowly and carefully add water, followed by 15% aqueous NaOH, and then more water according to the Fieser method (for every 'x' g of LiAlH₄, add 'x' mL of H₂O, 'x' mL of 15% NaOH, then '3x' mL of H₂O). Stir until a granular white precipitate forms.
-
Isolation: Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude spiro[3.3]heptan-2-ylmethanol, which can be purified by column chromatography.
Experimental Validation of Bioisosteric Replacement
After synthesizing the novel analog, a series of standardized assays must be performed to confirm that the bioisosteric replacement has achieved the desired improvements in drug-like properties while maintaining biological activity.
Caption: Standard workflow for the experimental validation of a bioisostere.
Protocol 4.1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol provides a framework for assessing how quickly a compound is metabolized.
Principle: The compound is incubated with human liver microsomes (HLM), which contain key drug-metabolizing enzymes (CYPs). The rate of disappearance of the parent compound is measured over time.
Procedure Outline:
-
Preparation: Prepare a stock solution of the test compound and control compounds (one high-clearance, one low-clearance) in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (at a final concentration of ~1 µM), and pooled HLM (final concentration ~0.5 mg/mL).
-
Initiation: Pre-warm the plate to 37 °C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (cofactor for CYP enzymes).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a stopping solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Analysis: Centrifuge the plate to precipitate the protein. Analyze the supernatant from each well by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[4][8]
Conclusion
Spiro[3.3]heptan-2-ylmethanol and its derivatives represent a validated and highly valuable class of building blocks for modern medicinal chemistry. By replacing the traditional benzene ring with this 3D saturated scaffold, researchers can systematically address common liabilities such as metabolic instability and poor solubility. The protocols and data presented herein provide a comprehensive guide for the rational design, synthesis, and validation of next-generation drug candidates, enabling the creation of novel and improved therapeutics.
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Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025). ResearchGate. [Link]
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Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]heptane Building Blocks. (n.d.). ResearchGate. [Link]
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Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025). R Discovery. [Link]
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Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... (n.d.). ResearchGate. [Link]
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Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. (n.d.). National Institutes of Health. [Link]
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Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv. [Link]
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Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). ResearchGate. [Link]
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Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. [Link]
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Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Chemical Communications (RSC Publishing). [Link]
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(PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). ResearchGate. [Link]
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Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2012). ResearchGate. [Link]
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Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2023). ResearchGate. [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Chemistry. [Link]
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1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). University of Bari Aldo Moro. [Link]
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Synthesis of (racemic) spiro[3.3]heptanones. (n.d.). ResearchGate. [Link]
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Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). National Institutes of Health. [Link]
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Predicting ADME properties in drug discovery. (n.d.). ResearchGate. [Link]
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Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). (2021). National Institutes of Health. [Link]
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Accountable Prediction of Drug ADMET Properties with Molecular Descriptors. (2022). bioRxiv. [Link]
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Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. (n.d.). Phcogj.com. [Link]
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Application Notes and Protocols for Suzuki Coupling with Derivatives of Spiro[3.al]heptan-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Modern Chemistry
The paradigm of drug discovery is progressively shifting from planar, aromatic structures towards three-dimensional (3D) molecular architectures that can explore untapped chemical space and offer improved physicochemical properties.[1] In this "escape from flatland," spirocyclic scaffolds have emerged as particularly valuable motifs.[1][2] Among these, the spiro[3.3]heptane framework stands out for its rigid, well-defined 3D geometry, serving as a non-coplanar bioisostere for benzene and other aromatic rings.[3][4][5] The functionalization of this scaffold is paramount to its application in medicinal chemistry, and the Suzuki-Miyaura cross-coupling reaction represents a powerful tool for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[6][7]
This document provides a comprehensive guide to the Suzuki coupling of derivatives of Spiro[3.3]heptan-2-ylmethanol, a key building block for creating novel chemical entities. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical parameters for achieving successful couplings with this sterically demanding substrate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide or carbon-triflate bond of the electrophile, forming a palladium(II) intermediate. This is often the rate-determining step.[8]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid with a base.[8]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]
Preparing the Spiro[3.3]heptan-2-ylmethanol Coupling Partner
The hydroxyl group of Spiro[3.3]heptan-2-ylmethanol is not a suitable leaving group for the Suzuki coupling. Therefore, it must first be converted into a halide (e.g., bromide or iodide) or a triflate. The choice of leaving group can significantly impact the reactivity, with the general trend being I > Br > OTf >> Cl.[8]
Protocol 1: Synthesis of Spiro[3.3]heptan-2-ylmethyl Bromide
This protocol outlines the conversion of the alcohol to the corresponding bromide using a standard Appel reaction.
Materials:
-
Spiro[3.3]heptan-2-ylmethanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Spiro[3.3]heptan-2-ylmethanol (1.0 eq) in dry DCM at 0 °C under an inert atmosphere, add CBr₄ (1.5 eq).
-
Slowly add PPh₃ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Spiro[3.3]heptan-2-ylmethyl bromide.
Suzuki Coupling of Spiro[3.3]heptan-2-ylmethyl Bromide with Arylboronic Acids
The coupling of secondary alkyl halides, such as the spiro[3.3]heptan-2-ylmethyl bromide, can be challenging due to the increased steric hindrance around the reaction center.[9] The selection of an appropriate palladium catalyst and ligand is crucial for achieving good yields.[10] For sterically demanding substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed.[11]
Protocol 2: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of Spiro[3.3]heptan-2-ylmethyl bromide with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Spiro[3.3]heptan-2-ylmethyl bromide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF)
-
Water
-
Diatomaceous earth
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add Spiro[3.3]heptan-2-ylmethyl bromide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and a small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with EtOAc and filter through a pad of diatomaceous earth.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Parameters and Troubleshooting
The success of the Suzuki coupling with sterically hindered substrates like derivatives of Spiro[3.3]heptan-2-ylmethanol is highly dependent on the careful optimization of reaction conditions.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources upon in situ reduction. |
| Ligand | SPhos, XPhos, RuPhos, Buchwald-type ligands | Bulky and electron-rich ligands promote oxidative addition and reductive elimination, which can be slow for sterically hindered substrates.[11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base can influence the rate of transmetalation. Stronger bases are often required for less reactive boronic acids. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Aprotic solvents are generally preferred. The addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating transmetalation. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation energy for sterically demanding couplings. |
Potential Challenges and Troubleshooting:
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, switching to a more active ligand (e.g., from a trialkylphosphine to a biarylphosphine), or using a stronger base. Increasing the reaction temperature and time may also be beneficial.
-
Protodeborylation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using anhydrous solvents and ensuring a truly inert atmosphere can help to minimize this.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can sometimes be suppressed by using a lower reaction temperature or a different catalyst system.
Applications in Drug Discovery
The ability to append diverse aryl and heteroaryl fragments to the spiro[3.3]heptane core via Suzuki coupling opens up a vast chemical space for exploration in drug discovery.[1] This scaffold has been successfully incorporated into a variety of biologically active molecules, acting as a bioisostere for phenyl rings in anticancer agents and anesthetics.[5] The 3D nature of the spiro[3.3]heptane moiety can lead to improved target engagement, enhanced solubility, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties compared to their planar counterparts.[1]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the functionalization of the spiro[3.3]heptane scaffold. While the steric hindrance of derivatives of Spiro[3.3]heptan-2-ylmethanol presents a challenge, careful selection of the catalyst, ligand, and reaction conditions can lead to successful and efficient C-C bond formation. The protocols and considerations outlined in this document provide a solid foundation for researchers to explore the synthesis of novel spiro[3.3]heptane-containing molecules with potential applications in drug discovery and materials science.
References
-
Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]
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Cheminform. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ChemInform, 39(34). [Link]
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González-Bobes, F., & Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 128(36), 11360–11361. [Link]
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Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Mykhailiuk, P. K. (2023). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The B-Alkyl Suzuki–Miyaura Cross-Coupling: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Chemical Reviews, 114(8), 4147–4296. [Link]
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Carreira, E. M., & Fessard, T. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6432–6435. [Link]
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Charette, A. B., & Jolicoeur, E. (2005). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Journal of the American Chemical Society, 127(38), 13240–13241. [Link]
-
Iwasaki, T., Kambe, N., & Terao, J. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Dalton Transactions, 52(9), 2838–2844. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]
-
Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
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Yin, J., & Rainka, M. P. (2005). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis (pp. 261-336). Wiley-VCH. [Link]
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Gryko, D. T., & Tasior, M. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(72), 10956–10959. [Link]
-
Organ, M. G., & Abdel-Hadi, M. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. The Journal of Organic Chemistry, 73(19), 7648–7653. [Link]
-
PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]
-
Wang, Z., & Zhang, Y. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 168–171. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 5-6. [Link]
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Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1269. [Link]
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PubChem. (n.d.). Spiro[3.3]heptan-2-ylmethanol. Retrieved from [Link]
-
Ingold, K. U., & Walton, J. C. (1987). Spiro[3.3]alkyl and spiro[3.3]alkylmethyl radicals. Journal of the Chemical Society, Perkin Transactions 2, 1337–1342. [Link]
-
Itami, K., Koike, T., & Yoshida, J. (2006). Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides. Organic Letters, 8(4), 729–731. [Link]
-
PubChem. (n.d.). Spiro[3.3]heptan-3-ylmethanol. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of the Spiro[3.3]heptane Core for Drug Discovery and Beyond
Foreword: Embracing the Third Dimension in Molecular Design
The relentless pursuit of novel chemical matter with enhanced pharmacological properties has led medicinal chemists to venture beyond the traditional "flatland" of aromatic scaffolds. In this context, the spiro[3.3]heptane core has emerged as a compelling structural motif. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties offer a unique opportunity to explore uncharted chemical space.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthetic strategies and protocols for the functionalization of this versatile scaffold. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.
The Spiro[3.3]heptane Scaffold: A Privileged Motif
The spiro[3.3]heptane framework, consisting of two fused cyclobutane rings sharing a single carbon atom, presents a rigid, non-planar structure. This unique geometry allows for the precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets.[2] Notably, it has been successfully employed as a saturated bioisostere for phenyl rings, offering an escape from the metabolic liabilities often associated with aromatic systems while maintaining or even improving biological activity.[4][5] The exploration of heteroatomic analogues, such as diazaspiro[3.3]heptanes and oxa-azaspiro[3.3]heptanes, has further expanded its utility, providing surrogates for common heterocycles like piperazine and morpholine.[6][7]
Strategic Approaches to Functionalization: A Chemist's Guide
The functionalization of the spiro[3.3]heptane core can be broadly categorized into several key strategies. The choice of method depends on the desired substitution pattern and the available starting materials.
Synthesis of Monofunctionalized Spiro[3.3]heptanes
A common entry point for diversification involves the synthesis of monofunctionalized derivatives, which can then be further elaborated. Ketones, in particular, serve as versatile intermediates.
This protocol describes a robust method for the synthesis of spiro[3.3]heptanones from alkenes and amides, which is amenable to gram-scale synthesis.[8][9][10]
Reaction Scheme:
Caption: Synthesis of spiro[3.3]heptanones via [2+2] cycloaddition.
Materials:
-
Alkene (e.g., 1,1-disubstituted ethylene) (1.0 equiv)
-
N,N-dimethylacetamide (DMA) or other suitable amide (1.2 equiv)
-
Triflic anhydride (Tf₂O) (1.2 equiv)
-
2,6-Lutidine or Collidine (1.2 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
To a solution of the alkene in 1,2-dichloroethane, add the amide and the base (lutidine or collidine).
-
Cool the mixture to 0 °C and add triflic anhydride dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Expert Insights: The use of a hindered base like lutidine or collidine is crucial to prevent side reactions with the highly reactive keteniminium intermediate. This method's scalability makes it attractive for producing foundational building blocks for larger synthetic campaigns.[8]
This innovative approach leverages the inherent strain in bicyclo[1.1.0]butanes to access highly substituted spiro[3.3]heptan-1-ones in a regio- and stereospecific manner.[11]
Workflow Diagram:
Caption: Workflow for the synthesis of spiro[3.3]heptan-1-ones.
Materials:
-
1-Sulfonylcyclopropanol (1.0 equiv)
-
Lithiated 1-sulfonylbicyclo[1.1.0]butane (generated in situ)
-
Methanesulfonic acid (MsOH) or Aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of the lithiated 1-sulfonylbicyclo[1.1.0]butane in anhydrous THF.
-
Add a solution of the 1-sulfonylcyclopropanol at low temperature (e.g., -78 °C) to the lithiated species.
-
After the addition is complete, allow the reaction to stir for the specified time.
-
Quench the reaction with a solution of MsOH or AlCl₃ in an appropriate solvent.
-
Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Trustworthiness: The regio- and stereospecificity of this rearrangement provides a high degree of confidence in the structure of the product, which is critical for applications in drug discovery where precise control of stereochemistry is paramount.[11]
Synthesis of Difunctionalized Spiro[3.3]heptanes
The ability to introduce two points of diversity on the spiro[3.3]heptane core is highly valuable for creating libraries of compounds for screening.
This protocol outlines a practical route to 2,6-diazaspiro[3.3]heptanes, which are important bioisosteres of piperazine.[6][7]
General Synthetic Scheme:
Caption: Synthetic route to 2,6-diazaspiro[3.3]heptanes.
Materials:
-
1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 equiv)
-
Primary amine or aniline (1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Potassium tert-butoxide (t-BuOK) or other suitable base
Procedure:
-
Reductive Amination:
-
Dissolve the aldehyde and the primary amine/aniline in DCE.
-
Add sodium triacetoxyborohydride portion-wise at room temperature.
-
Stir the reaction until the starting materials are consumed (monitored by TLC or LC-MS).
-
Perform an aqueous workup to isolate the intermediate secondary amine.
-
-
Cyclization:
-
Dissolve the crude secondary amine in THF.
-
Add potassium tert-butoxide and heat the reaction to reflux.
-
Monitor the reaction for the formation of the spirocyclic product.
-
After completion, cool the reaction, filter, and concentrate.
-
Purify the product by column chromatography.
-
Authoritative Grounding: The synthesis of the key aldehyde intermediate is well-documented, providing a reliable starting point for this versatile protocol.[7] The subsequent reductive amination and base-mediated cyclization are standard, high-yielding transformations in organic synthesis.
Advanced Functionalization Strategies: C-H Functionalization
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering the potential to modify complex molecules in a more atom-economical and efficient manner.[12][13] While still an emerging area for the spiro[3.3]heptane core, the principles of directed C-H activation can be applied to introduce functionality at specific positions.
Conceptual Framework for Directed C-H Functionalization:
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Application of Spiro[3.3]heptan-2-ylmethanol in Fragment-Based Screening: A Technical Guide
Introduction: Embracing Three-Dimensionality in Drug Discovery
The paradigm of fragment-based drug discovery (FBDD) has firmly established itself as a powerful engine for the generation of novel, high-quality lead compounds.[1][2][3] This approach, which utilizes small, low-molecular-weight fragments to probe the binding landscape of biological targets, offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[4][5] A critical element for the success of any FBDD campaign is the quality and diversity of the fragment library.[3][5] In recent years, there has been a significant push to "escape from flatland," moving beyond predominantly two-dimensional aromatic scaffolds towards more three-dimensional structures that can better mimic the complexity of natural ligands and their interactions with protein binding sites.[6][7]
The spiro[3.3]heptane scaffold has emerged as a particularly attractive motif in this context.[6][7] Its rigid, three-dimensional structure, coupled with favorable physicochemical properties, makes it an excellent bioisostere for aromatic rings, offering a route to novel chemical matter with improved solubility and metabolic stability.[8][9][10] This application note provides a detailed guide to the use of a key derivative, Spiro[3.3]heptan-2-ylmethanol, as a valuable building block in fragment-based screening campaigns. We will delve into the rationale for its use, provide detailed protocols for its integration into a screening workflow, and discuss strategies for hit-to-lead optimization.
The Spiro[3.3]heptan-2-ylmethanol Fragment: Properties and Advantages
Spiro[3.3]heptan-2-ylmethanol is a functionalized spirocycle that offers several distinct advantages as a fragment for FBDD. Its inherent three-dimensionality allows for the presentation of substituents in well-defined vectors, enabling a more precise and potentially more potent interaction with a target protein. The hydroxymethyl group provides a crucial handle for both initial hydrogen bonding interactions and subsequent synthetic elaboration during hit-to-lead optimization.
| Property | Value/Description | Source |
| Molecular Formula | C8H14O | [11] |
| Molecular Weight | 126.20 g/mol | [11] |
| Structure | Rigid, sp³-rich spirocyclic scaffold with a primary alcohol. | [6][7] |
| Key Features | - Three-Dimensionality: Provides access to non-planar chemical space.[6] - Bioisostere: Can act as a saturated mimic of substituted phenyl rings.[8][9] - Synthetic Tractability: The hydroxyl group serves as a versatile point for chemical modification. |
Fragment-Based Screening Workflow using Spiro[3.3]heptan-2-ylmethanol
The integration of Spiro[3.3]heptan-2-ylmethanol into an FBDD campaign follows a structured, multi-step process. The goal is to identify initial weak-binding hits and then rationally evolve them into more potent lead compounds.
Caption: Strategies for evolving a fragment hit.
Fragment Growing: This is often the most direct approach. [1]Based on the co-crystal structure, the hydroxymethyl group of Spiro[3.3]heptan-2-ylmethanol can be used as a synthetic handle to introduce new chemical moieties that can form additional interactions with the protein. For example, if there is a nearby hydrophobic pocket, an alkyl or aryl group could be added. If a hydrogen bond donor or acceptor is required, an amide or ether linkage could be explored.
Fragment Merging: If another fragment is found to bind in an overlapping region of the active site, a new molecule can be designed that incorporates the key features of both fragments. [1]This can lead to a significant increase in binding affinity.
Fragment Linking: If two fragments are found to bind in adjacent, non-overlapping pockets, they can be connected with a suitable linker to create a single, more potent molecule. [2]The spiro[3.3]heptane core provides a rigid scaffold that can help to correctly orient the two pharmacophores and minimize the entropic penalty of linking.
The process of hit-to-lead optimization is an iterative cycle of design, synthesis, and testing, guided by structural information and SAR (Structure-Activity Relationship) data. [12][13]
Conclusion
Spiro[3.3]heptan-2-ylmethanol represents a valuable addition to the modern fragment library. Its inherent three-dimensionality, coupled with its favorable physicochemical properties and synthetic tractability, makes it an excellent starting point for the discovery of novel, patent-free lead compounds. [8][9]By leveraging sensitive biophysical screening techniques and structure-guided optimization, researchers can effectively utilize this sp³-rich scaffold to navigate challenging biological targets and "escape from flatland" in their drug discovery endeavors.
References
-
Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. Available at: [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. Available at: [Link]
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. Available at: [Link]
-
Spiro[3.3]heptan-2-ylmethanol. PubChem. Available at: [Link]
-
Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... ResearchGate. Available at: [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]
-
Hit To Lead. SpiroChem. Available at: [Link]
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. R Discovery. Available at: [Link]
-
Fragment-Based Drug Discovery. Cambridge Healthtech Institute. Available at: [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. Available at: [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at: [Link]
-
Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. American Association of Pharmaceutical Scientists. Available at: [Link]
-
Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available at: [Link]
-
Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. PubMed Central. Available at: [Link]
-
Lead Optimization. SpiroChem. Available at: [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. Available at: [Link]
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. Available at: [Link]
-
Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro. Available at: [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 11. Spiro[3.3]heptan-2-ylmethanol | C8H14O | CID 71777872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Hit To Lead | SpiroChem [spirochem.com]
- 13. Lead Optimization | SpiroChem [spirochem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spiro[3.3]heptan-2-ylmethanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Spiro[3.3]heptan-2-ylmethanol. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable sp³-rich building block. The spiro[3.3]heptane motif is increasingly recognized as a non-classical benzene bioisostere, offering a unique three-dimensional exit vector geometry that can improve the physicochemical properties of drug candidates.[1][2]
This guide provides in-depth, field-tested insights into the common synthetic routes, offers detailed troubleshooting for potential experimental hurdles, and answers frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the high purity of your target compound.
Synthesis Overview: A Two-Step Approach
The most common and scalable synthesis of Spiro[3.3]heptan-2-ylmethanol is a two-step process. The first step involves the construction of the spirocyclic ketone, Spiro[3.3]heptan-2-one, which is then reduced in the second step to the desired primary alcohol.
Caption: General two-step synthesis of Spiro[3.3]heptan-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: Why is the spiro[3.3]heptane scaffold considered a valuable building block in drug discovery?
The spiro[3.3]heptane core is a saturated bioisostere of the phenyl ring, particularly for meta and para substitution patterns.[3] Its rigid, three-dimensional structure allows for precise exit vector control, which can improve compound properties such as solubility and metabolic stability while maintaining biological activity. Unlike flat aromatic rings, this scaffold explores a different, often more desirable, chemical space.[4]
Q2: What is the key mechanism in the formation of the Spiro[3.3]heptan-2-one precursor?
The formation of the ketone precursor typically involves a formal [2+2] cycloaddition. A common method is the reaction between an alkene (like ethylene) and a keteneiminium salt.[1] The keteneiminium salt is generated in situ from an amide (e.g., N,N-dimethylcyclobutanecarboxamide) and a strong electrophile like triflic anhydride. This is followed by hydrolysis of the resulting intermediate to yield the cyclobutanone ring fused to the initial cyclobutane.[3]
Q3: Can I use a different reducing agent than LiAlH₄ for the ketone reduction?
Yes. While Lithium aluminum hydride (LiAlH₄) is highly effective, it is also pyrophoric and requires strictly anhydrous conditions. Sodium borohydride (NaBH₄) is a milder and safer alternative that can be used in protic solvents like methanol or ethanol. The choice depends on the scale of your reaction, available laboratory equipment, and safety protocols. NaBH₄ may require longer reaction times or gentle heating to achieve full conversion.
Q4: My synthesis is for a GMP (Good Manufacturing Practice) environment. Are there any scalability concerns?
Yes, there are two main considerations for scaling up.
-
Ketone Formation: The use of gaseous ethylene requires specialized high-pressure reactors for large-scale synthesis. The reaction with triflic anhydride is also highly exothermic and requires careful temperature control. Purification by vacuum distillation is often more practical than chromatography on a large scale.[1]
-
Reduction Step: A large-scale LiAlH₄ reduction poses significant safety risks. The quench step can be highly exothermic and generate large volumes of hydrogen gas. Using a safer alternative like NaBH₄ or other commercially available reducing agents is often preferred in a manufacturing setting.[5]
Q5: What are the best analytical methods to monitor the reaction progress and confirm the final product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) using a potassium permanganate stain is effective for visualizing both the ketone (which is UV active) and the alcohol (UV inactive). Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for monitoring the disappearance of starting material and the appearance of the product.
-
Product Confirmation: ¹H NMR and ¹³C NMR are essential for structural confirmation. The high symmetry of the spiro[3.3]heptane core results in a relatively simple spectrum. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
Detailed Experimental Protocols
Protocol 1: Synthesis of Spiro[3.3]heptan-2-one
This protocol is adapted from methodologies described for the synthesis of functionalized spiro[3.3]heptanes.[3]
Materials:
-
N,N-Dimethylcyclobutanecarboxamide (1.2 equiv.)
-
Triflic anhydride (1.2 equiv.)
-
2,6-Lutidine (1.2 equiv.)
-
1,2-Dichloroethane (DCE), anhydrous
-
Ethylene gas
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a gas inlet adapter under an inert atmosphere (Nitrogen or Argon).
-
Charge the flask with N,N-dimethylcyclobutanecarboxamide and anhydrous DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine, followed by the dropwise addition of triflic anhydride over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 83 °C).
-
Bubble ethylene gas through the refluxing solution for 16 hours. Safety Note: Ensure proper ventilation and use a gas flow regulator.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated aqueous NaHCO₃.
-
Stir vigorously for 1 hour to ensure complete hydrolysis.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography (see Protocol 3).
Protocol 2: Reduction of Spiro[3.3]heptan-2-one to Spiro[3.3]heptan-2-ylmethanol
Materials:
-
Spiro[3.3]heptan-2-one (1.0 equiv.)
-
Lithium aluminum hydride (LiAlH₄, 1.5 equiv.) or Sodium borohydride (NaBH₄, 2.0 equiv.)
-
Tetrahydrofuran (THF), anhydrous (for LiAlH₄) or Methanol (for NaBH₄)
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) or Rochelle's salt solution
-
Ethyl acetate
Procedure (using LiAlH₄):
-
To a flame-dried flask under an inert atmosphere, add LiAlH₄ and anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve Spiro[3.3]heptan-2-one in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
A granular white precipitate should form. Stir the resulting slurry for 30 minutes.
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
Protocol 3: Purification by Flash Column Chromatography
System:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20-30% EtOAc/Hexanes). The optimal gradient should be determined by TLC analysis.
-
Visualization: UV lamp (for ketone) and potassium permanganate or p-anisaldehyde stain (for both ketone and alcohol).
Procedure:
-
Prepare a silica gel slurry in the initial eluent (e.g., 5% EtOAc/Hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample until it is a dry, free-flowing powder.
-
Carefully load the dry sample onto the top of the packed column.
-
Begin elution, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Caption: Step-by-step experimental workflow for synthesis and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
In-Depth Troubleshooting Q&A
Issue 1: The yield of Spiro[3.3]heptan-2-one is very low after the 16-hour reflux.
-
Probable Cause A: Reagent Quality. Triflic anhydride is extremely sensitive to moisture. If it has been opened previously or stored improperly, it will be hydrolyzed and inactive. Similarly, the solvent (DCE) and base (lutidine) must be anhydrous.
-
Solution A: Use a freshly opened bottle of triflic anhydride or distill it under reduced pressure before use. Use solvents from a solvent purification system or from a sealed commercial bottle.
-
Probable Cause B: Inefficient Ethylene Reaction. Since ethylene is a gas, ensuring it is effectively dissolved and reacting in the solution is critical. A slow gas flow or leaks in the system can starve the reaction.
-
Solution B: Ensure a steady but not overly vigorous stream of ethylene is bubbling through the reaction mixture. Check all connections for leaks. For smaller-scale reactions, using a balloon filled with ethylene can be a reliable method to maintain a positive pressure.
-
Probable Cause C: Competing Side Reactions. The intermediate keteneiminium salt is highly reactive. If any nucleophiles (like water) are present, it can be quenched before it has a chance to react with ethylene.
-
Solution C: Meticulously follow anhydrous techniques. Flame-dry all glassware, use rubber septa on all openings, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the setup and reaction.
Issue 2: After the reduction step, TLC and NMR show a significant amount of unreacted Spiro[3.3]heptan-2-one.
-
Probable Cause A: Deactivated Reducing Agent. Both LiAlH₄ and NaBH₄ can degrade upon exposure to atmospheric moisture over time.
-
Solution A: Use a fresh bottle of the reducing agent. For LiAlH₄, its activity can be roughly checked by adding a small amount to anhydrous THF; a steady bubbling of H₂ should be observed. Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 for LiAlH₄).
-
Probable Cause B: Insufficient Reaction Time or Temperature (especially for NaBH₄). Sodium borohydride is significantly less reactive than LiAlH₄. At room temperature, the reduction of some ketones can be sluggish.
-
Solution B: Extend the reaction time and continue to monitor by TLC. If using NaBH₄ in methanol, consider gently warming the reaction to 40-50 °C to increase the reaction rate.
Issue 3: The final product, Spiro[3.3]heptan-2-ylmethanol, is contaminated with a greasy, high-boiling point impurity.
-
Probable Cause: Amide-Related Byproducts. In the ketone formation step, side reactions involving the N,N-dimethylamide can generate non-volatile impurities that are carried through to the final step.
-
Solution: Purification of the intermediate ketone is crucial. If vacuum distillation of the ketone is not feasible, perform a careful column chromatography of the ketone before the reduction step. This ensures the reduction is performed on clean material, simplifying the final purification.
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Spiro[3.3]heptan-2-one Synthesis
| Parameter | Recommended Value | Rationale / Comments |
| Stoichiometry | ||
| Amide | 1.2 equiv. | Slight excess ensures complete formation of the keteneiminium salt intermediate.[3] |
| Triflic Anhydride | 1.2 equiv. | Matches the amide stoichiometry. |
| Base (Lutidine) | 1.2 equiv. | Scavenges the triflic acid byproduct. |
| Solvent | Anhydrous 1,2-Dichloroethane | Non-coordinating solvent, appropriate boiling point for reflux. |
| Temperature | Reflux (~83 °C) | Required thermal energy to drive the [2+2] cycloaddition. |
| Reaction Time | 16 hours | Standard time to ensure high conversion.[3] |
Table 2: Comparison of Common Reducing Agents for Ketone Reduction
| Reagent | Solvent | Temperature | Pros | Cons |
| LiAlH₄ | Anhydrous THF, Et₂O | 0 °C to RT | High reactivity, fast reaction times, high yields.[3] | Pyrophoric, requires strict anhydrous conditions, hazardous workup. |
| NaBH₄ | MeOH, EtOH | RT to 40 °C | Safer to handle, can be used in protic solvents, easier workup. | Lower reactivity, may require longer times or heat, may require more equivalents. |
References
-
Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
- Klara, S., et al. (2008). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]
-
Stockdale, A., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. [Link]
-
Fokin, A. A., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health. [Link]
-
Gicquel, M., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]
-
Wang, L., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. [Link]
-
Shultz, M. D., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Institutes of Health. [Link]
-
Scott, J. S., et al. (2022). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. National Institutes of Health. [Link]
-
Wessjohann, L. A., et al. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptan-2-ylmethanol. PubChem. Retrieved January 19, 2026, from [Link]
-
Lanza, F., et al. (2020). Optimization of Methanol Synthesis under Forced Periodic Operation. MDPI. [Link]
-
Stockdale, A., et al. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
Sources
Technical Support Center: Purification of Spiro[3.3]heptan-2-ylmethanol
This guide provides in-depth troubleshooting and frequently asked questions for the purification of Spiro[3.3]heptan-2-ylmethanol via column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this specific separation.
Troubleshooting Guide: Column Chromatography Issues
This section addresses specific problems that can arise during the column chromatography of Spiro[3.3]heptan-2-ylmethanol. The solutions are based on established chromatographic principles and practical laboratory experience.
Question 1: My Spiro[3.3]heptan-2-ylmethanol is not moving from the baseline on the TLC plate, even when using 100% ethyl acetate. How can I select an appropriate solvent system?
Answer: This is a common issue for polar molecules like alcohols. Spiro[3.3]heptan-2-ylmethanol contains a hydroxyl group, which interacts strongly with the acidic silica gel stationary phase. If 100% ethyl acetate is insufficient to move the compound, you need to introduce a more polar "stronger" solvent into your mobile phase.
Causality & Solution: The inability of ethyl acetate to elute your compound indicates that the solvent's polarity is too low to effectively compete with the stationary phase for interaction with the polar alcohol.
-
Introduce a Stronger Solvent: The standard next step is to add methanol (MeOH) to your mobile phase. Methanol is significantly more polar than ethyl acetate.
-
Recommended Starting Point: Begin by testing a mobile phase of 5% methanol in dichloromethane (DCM) or ethyl acetate (EtOAc).[1] For very polar compounds, a system of 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective, especially if basic impurities are present or the compound is base-sensitive.[2]
-
Systematic TLC Analysis: Test a range of MeOH concentrations (e.g., 2%, 5%, 10% in DCM/EtOAc) using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) value for your target compound between 0.25 and 0.35.[3][4] This Rf range typically ensures good separation on the column without excessively long elution times.[4]
Question 2: My compound elutes from the column, but the fractions show significant tailing, leading to poor separation from a nearby impurity. What is causing this and how can I fix it?
Answer: Peak tailing is often caused by a few key issues: interactions with the stationary phase, column overloading, or poor column packing. For an alcohol like Spiro[3.3]heptan-2-ylmethanol, strong interactions with acidic sites on the silica gel are a likely culprit.
Causality & Solution:
-
Acid-Base Interactions: Standard silica gel is slightly acidic due to surface silanol groups (Si-OH). These can strongly and sometimes irreversibly bind to your polar alcohol, causing it to "smear" or "tail" down the column.
-
Solution 1: Deactivate the Silica: You can reduce the acidity of the silica gel. One common method is to add a small amount of a basic modifier like triethylamine (NEt3) or ammonia to the eluent (e.g., 0.1-1%).[5] This neutralizes the most acidic sites on the silica, allowing your compound to elute more symmetrically. Always perform a preliminary TLC with the modified eluent to confirm it improves the spot shape.
-
Solution 2: Change Stationary Phase: If tailing persists, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil.[2] However, first check the stability of your compound on these materials with a 2D TLC test.[2]
-
-
Solvent Polarity Gradient: Running the entire column isocratically (with a single solvent mixture) can sometimes lead to tailing for compounds that move slowly.
-
Solution: Use a Gradient: Once your compound begins to elute, you can gradually increase the polarity of the mobile phase (e.g., from 5% MeOH/DCM to 10% MeOH/DCM).[2] This will accelerate the elution of the tailing end of your compound band, sharpening the peak and improving separation from later-eluting impurities.
-
Question 3: I ran the column, but I can't find my compound in any of the fractions. Where did it go?
Answer: There are several possibilities when a compound seems to disappear during chromatography. The most common are decomposition on the column, unexpected early elution, or the fractions being too dilute for detection.[2]
Causality & Solution:
-
Decomposition on Silica: Spiro compounds can sometimes be sensitive. The acidic nature of silica gel can catalyze decomposition.
-
How to Check: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica. A 2D TLC can also be used for this purpose.[2]
-
Solution: If unstable, you must use a deactivated or alternative stationary phase as described in Question 2.
-
-
Elution in the Solvent Front: If you used a loading solvent that was much more polar than your mobile phase, or if your initial mobile phase was too polar, the compound may have eluted immediately with the solvent front.
-
How to Check: Always collect the very first fractions as the solvent begins to exit the column and check them by TLC.[2]
-
Solution: Use a "dry loading" method. Pre-adsorb your crude material onto a small amount of silica gel or an inert material like Celite.[6] After evaporating the solvent, the resulting dry powder can be carefully added to the top of the packed column. This prevents issues with strong loading solvents.
-
-
Fractions are Too Dilute: If you used a very large column for a small amount of material, the compound may have eluted over a large volume, making the concentration in any single fraction too low to see on a TLC plate.
-
Solution: Combine and concentrate the fractions where you expected your compound to elute and re-analyze by TLC.[2]
-
Experimental Workflow & Data
Step-by-Step Protocol for Column Chromatography Purification
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude Spiro[3.3]heptan-2-ylmethanol in a suitable solvent (e.g., DCM, EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find one that provides an Rf of 0.25-0.35 for the target compound.[4] Refer to the table below for starting points.
-
-
Column Preparation (Dry Packing):
-
Select a glass column of appropriate size.
-
Plug the bottom with cotton or glass wool and add a thin layer of sand.[6]
-
Pour the dry silica gel into the column. The amount should be 50-100 times the weight of your crude sample.
-
Gently tap the column to ensure even packing.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a low-boiling solvent like DCM (approx. 10-15 mL).[6]
-
Add silica gel (approx. 2-3 times the sample weight) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
Add a protective layer of sand on top of the sample layer.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the selected mobile phase to the column.
-
Apply gentle air pressure to begin eluting the solvent.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified Spiro[3.3]heptan-2-ylmethanol.[6]
-
Data Summary: Recommended Solvent Systems
| Application | Solvent System (v/v) | Target Rf / Purpose | Notes |
| Initial TLC Screening | 20-50% Ethyl Acetate in Hexanes | 0.25 - 0.35 | A standard starting point for moderately polar compounds.[1] |
| Polar Compound Elution | 2-10% Methanol in Dichloromethane | 0.25 - 0.35 | For compounds that do not move with EtOAc/Hexanes.[1] |
| Column Elution (Isocratic) | System identified from TLC | Consistent elution | Best for simple separations with good Rf spacing. |
| Column Elution (Gradient) | Start with 20% EtOAc/Hex, gradually increase to 50% EtOAc/Hex | Sharpen peaks | Useful for separating compounds with close Rf values or reducing tailing.[2] |
| Tailing Reduction | Add 0.1-1% Triethylamine to the chosen eluent | Symmetrical spots | Neutralizes acidic silica sites. Confirm compatibility with your compound first.[5] |
Visual Workflow and Troubleshooting Diagrams
General Column Chromatography Workflow
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Byproducts in Spiro[3.3]heptan-2-ylmethanol Synthesis
Introduction: Spiro[3.3]heptan-2-ylmethanol is a critical saturated carbocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for aromatic rings. Its rigid, three-dimensional structure allows for the exploration of novel chemical space, moving beyond the traditional "flatland" of aromatic compounds in drug design. The synthesis of this building block, typically achieved through the reduction of spiro[3.3]heptan-2-one, is often accompanied by the formation of specific byproducts that can complicate purification and compromise the final product's purity. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address common issues encountered during synthesis, ensuring researchers can achieve high purity and yield.
Troubleshooting Guide & FAQs
This section addresses the most common challenges and observations during the synthesis and purification of spiro[3.3]heptan-2-ylmethanol.
Problem 1: Incomplete Reaction
Q1: My post-reaction analysis (GC-MS, ¹H NMR) shows a significant peak corresponding to the starting material, spiro[3.3]heptan-2-one. What are the likely causes and solutions?
A1: Observation of the starting ketone is a clear indication of an incomplete reduction. Several factors, often related to the reducing agent or reaction conditions, can be responsible.
Root Causes & Mechanistic Insights:
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Insufficient Reducing Agent: The most common cause is using an inadequate stoichiometric amount of the reducing agent (e.g., sodium borohydride, NaBH₄). Each mole of NaBH₄ can theoretically deliver four hydride equivalents. However, practical yields and reagent purity often necessitate using a slight excess.
-
Reagent Quality: Sodium borohydride and other metal hydrides are sensitive to moisture. Over time, they can degrade, leading to a lower-than-expected hydride content. Using an old or improperly stored bottle of reducing agent is a frequent source of failed or incomplete reactions.
-
Low Reaction Temperature: While the reduction is often performed at 0 °C to control exothermicity and improve selectivity, temperatures that are too low can significantly slow down the reaction rate, leading to an incomplete reaction within the allotted time.
-
Solvent Issues: The choice of solvent (typically methanol or ethanol for NaBH₄) is crucial. The solvent must be able to dissolve the ketone and the reducing agent to a sufficient extent. The solvent must also be anhydrous, as water will rapidly quench the hydride reagent.
Troubleshooting & Prevention Protocol:
-
Verify Stoichiometry: For the reduction of spiro[3.3]heptan-2-one (M.W. 110.16 g/mol ) with NaBH₄ (M.W. 37.83 g/mol ), a common protocol uses 1.0 to 1.5 equivalents of NaBH₄. Ensure your calculations are correct.
-
Use Fresh Reagent: Whenever possible, use a newly opened bottle of the reducing agent. If you suspect the quality of your reagent, it is best to procure a new batch.
-
Optimize Temperature and Time: After the initial addition of the reducing agent at 0 °C, allow the reaction to warm to room temperature and stir for an extended period (2-4 hours) to ensure completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is no longer detectable.
-
Ensure Anhydrous Conditions: Use dry solvents. If necessary, distill the solvent over a suitable drying agent prior to use.
| Parameter | Standard Condition | Troubleshooting Action |
| NaBH₄ Stoichiometry | 1.0 - 1.2 eq. | Increase to 1.5 eq. |
| Reaction Temperature | 0 °C to RT | Allow to stir at RT for 4-12 hours. |
| Solvent | Anhydrous Methanol | Ensure solvent is from a fresh, sealed bottle or freshly distilled. |
Problem 2: Identification of Unknown Peaks in GC-MS Analysis
Q2: My GC-MS analysis shows the main product peak for spiro[3.3]heptan-2-ylmethanol, but there are other, smaller peaks I cannot identify. What are the potential byproducts?
A2: While the reduction of a simple ketone is generally clean, byproducts can arise from impurities in the starting material or, less commonly, from side reactions. The most likely impurities are those carried over from the synthesis of the spiro[3.3]heptan-2-one precursor.
Common Byproducts and Their Origins:
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Isomeric Ketones: The synthesis of spiro[3.3]heptan-2-one can sometimes produce small amounts of other isomers, such as spiro[3.3]heptan-1-one, depending on the synthetic route.[1] These would be reduced to their corresponding isomeric alcohols, which may have very similar retention times in GC analysis.
-
Precursors from Ketone Synthesis: Many syntheses of spiro[3.3]heptanones involve multi-step sequences.[2] For instance, if a [2+2] cycloaddition is used, unreacted starting materials or intermediates could persist in small amounts. These are highly dependent on the specific route used to prepare the ketone.
-
Rearrangement Products (Less Common): Under certain conditions, particularly with highly strained systems or in the presence of acid, carbocation-mediated rearrangements can occur. For instance, the generation of a carbene intermediate from a tosylhydrazone derivative of spiro[3.3]heptanone has been shown to lead to ring-contraction and ring-expansion products.[3] While not a direct result of a simple hydride reduction, it highlights the potential for rearrangement in this strained system under different reaction conditions.
Analytical Workflow for Identification:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass for the byproduct peaks. This will allow you to determine the molecular formula and compare it to potential structures.[4]
-
Analyze Fragmentation Patterns: The mass spectrum of each byproduct contains valuable structural information. Compare the fragmentation patterns to that of your desired product and known compounds.
-
NMR Spectroscopy: If a byproduct can be isolated or is present in a sufficient quantity in a mixture, ¹H and ¹³C NMR spectroscopy are the most powerful tools for definitive structure elucidation.
-
Review the Precursor Synthesis: Carefully examine the synthetic route used to prepare the spiro[3.3]heptan-2-one starting material. This is the most likely source of any persistent, difficult-to-remove impurities.
Below is a workflow to guide the identification process.
Caption: Troubleshooting workflow for byproduct identification.
Problem 3: Difficult Purification
Q3: The main byproduct in my reaction is structurally very similar to the desired alcohol, making separation by column chromatography difficult. What strategies can I employ for effective purification?
A3: Co-elution of byproducts is a common challenge, especially with structurally similar isomers. Effective separation requires optimizing chromatographic conditions or employing alternative purification techniques.
Purification Strategies:
-
Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems. A common mobile phase for this type of alcohol is a mixture of heptane and ethyl acetate. Try varying the polarity (e.g., 10%, 15%, 20% ethyl acetate) to maximize the separation (ΔRf). If this fails, consider using a different polar solvent like diethyl ether or a chlorinated solvent like dichloromethane (DCM) in your mobile phase.
-
Column and Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution. For very difficult separations, consider alternative stationary phases like alumina or reverse-phase silica (C18).
-
-
Fractional Distillation: If the byproduct has a sufficiently different boiling point from the desired product and both are thermally stable, fractional distillation under reduced pressure can be an effective, scalable purification method.
-
Derivatization: A powerful strategy is to temporarily convert the alcohol into a derivative that has significantly different chromatographic properties. For example, you can form a bulky silyl ether (e.g., with TBDMSCl) or an ester (e.g., with acetyl chloride). The derivative can then be easily separated by chromatography, and the protecting group can be subsequently removed to yield the pure alcohol.
Experimental Protocol: Purification via Silyl Ether Derivatization
-
Protection: Dissolve the crude product mixture in anhydrous DCM. Add imidazole (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.). Stir at room temperature for 2-4 hours until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting mixture of silyl ethers by column chromatography on silica gel. The bulky TBDMS group will significantly alter the polarity, often leading to excellent separation.
-
Deprotection: Dissolve the purified TBDMS-protected alcohol in tetrahydrofuran (THF). Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 eq.). Stir at room temperature for 1-2 hours.
-
Final Purification: Quench with water and extract with ethyl acetate. The crude product can be purified by a final, rapid filtration through a short plug of silica gel to remove any residual TBAF salts, yielding the highly pure spiro[3.3]heptan-2-ylmethanol.
Caption: Purification strategy using chemical derivatization.
References
-
PubChem. Spiro[3.3]heptan-2-ylmethanol. National Center for Biotechnology Information. [Link]
-
Mykhailiuk, P., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]
-
Pouliot, M., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health. [Link]
-
PrepChem. Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]
-
Mykhailiuk, P., et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
- Google Patents. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane.
-
Burkhard, J., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]
-
ResearchGate. Overview of spiro[3.3]heptane synthesis. [Link]
-
Oakwood Chemical. spiro[3.3]heptan-2-one, min 97%. [Link]
-
Moss, R. A., et al. (2016). Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers. The Journal of Organic Chemistry. [Link]
-
Stepan, A. F., et al. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. PubMed. [Link]
-
Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. Spiro[3.3]heptan-1-ylmethanol. National Center for Biotechnology Information. [Link]
-
Mykhailiuk, P., et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
LECO Corporation. Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. [Link]
-
Park, S., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of Analytical Science and Technology. [Link]
-
Prakash, V. (2023). GC-MS (Gas chromatography and mass spectroscopy) analysis of methanol leaf extract of Rhododendron arboreum Sm. of District Sirmaur, Himachal Pradesh. Journal of Drug Delivery and Therapeutics. [Link]
Sources
Stability of Spiro[3.3]heptan-2-ylmethanol under acidic/basic conditions
Welcome to the technical support center for Spiro[3.3]heptan-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this increasingly popular spirocyclic scaffold. The unique structural and physicochemical properties of spiro[3.3]heptanes, driven by their inherent ring strain, necessitate a nuanced understanding of their stability and reactivity.[1][2][3][4] This document is structured to address common challenges and questions, ensuring the integrity of your experimental outcomes.
The spiro[3.3]heptane motif, a rigid three-dimensional scaffold, is gaining significant traction in medicinal chemistry as a bioisostere for commonly used aromatic rings like benzene.[5][6] Its incorporation into drug candidates can offer improved physicochemical properties and novel intellectual property positions.[5] However, the two cyclobutane rings that constitute the core of this scaffold possess considerable ring strain, which dictates its chemical behavior.[1][2][3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and reaction of Spiro[3.3]heptan-2-ylmethanol.
Issue 1: Unexpected Byproduct Formation or Low Yield in Acidic Conditions
Question: I am running a reaction with Spiro[3.3]heptan-2-ylmethanol under acidic conditions (e.g., acid-catalyzed esterification, acetal formation) and observing multiple unexpected peaks in my LC-MS/NMR analysis, along with low yield of the desired product. What could be the cause?
Answer:
The most probable cause is an acid-catalyzed rearrangement of the spiro[3.3]heptane core. The inherent ring strain in the cyclobutane rings makes the scaffold susceptible to reactions that can alleviate this strain.[1][2][3][4]
Plausible Mechanism:
-
Protonation of the Hydroxyl Group: The primary alcohol is protonated by the acid catalyst, forming a good leaving group (water).
-
Formation of a Carbocation: Departure of the water molecule leads to the formation of a primary carbocation. This carbocation is highly unstable and will rapidly rearrange.
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Ring Expansion via Semipinacol-type Rearrangement: To stabilize the positive charge, a C-C bond from the adjacent cyclobutane ring can migrate, leading to a ring-expanded carbocation. This process is driven by the release of ring strain.[7][8] The resulting product could be a substituted cyclopentane or cyclohexane derivative, which would account for the unexpected peaks in your analysis.
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Caption: Plausible acid-catalyzed rearrangement of Spiro[3.3]heptan-2-ylmethanol.
Troubleshooting Steps:
-
Use Milder Acid Catalysts: Switch from strong Brønsted acids (e.g., H₂SO₄, HCl) to milder alternatives like pyridinium p-toluenesulfonate (PPTS) or use a Lewis acid catalyst that is less prone to protonating the alcohol, depending on the specific reaction.
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature to disfavor the rearrangement pathway, which likely has a higher activation energy than the desired reaction.
-
Protecting Group Strategy: Consider protecting the alcohol with a suitable protecting group (e.g., silyl ether) before performing reactions that require acidic conditions on other parts of the molecule. The protecting group can be removed under neutral or basic conditions.
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Alternative Synthetic Routes: If the desired transformation is proving difficult, explore alternative synthetic routes that avoid acidic conditions altogether. For example, for an esterification, you could convert the alcohol to an alkoxide and react it with an acyl chloride.
Issue 2: No Reaction or Low Conversion under Basic Conditions
Question: I am attempting to deprotonate the hydroxyl group of Spiro[3.3]heptan-2-ylmethanol with a mild base (e.g., triethylamine, DIPEA) for a subsequent reaction, but I am observing no or very low conversion. Why is this happening?
Answer:
Spiro[3.3]heptan-2-ylmethanol is a primary alcohol with a pKa similar to other primary alcohols (around 16-18). Mild amine bases are generally not strong enough to deprotonate an alcohol to a significant extent. The equilibrium will heavily favor the starting materials.
Troubleshooting Steps:
-
Use a Stronger Base: Employ a stronger base to ensure complete deprotonation. The choice of base will depend on the solvent and the requirements of your subsequent reaction.
| Base | pKa of Conjugate Acid | Suitable Solvents | Notes |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Irreversible deprotonation, produces H₂ gas. |
| n-Butyllithium (n-BuLi) | ~50 | THF, Hexanes, Diethyl Ether | Very strong base, can be nucleophilic. Use at low temperatures. |
| Potassium tert-butoxide (KOtBu) | ~19 | THF, t-BuOH | A strong, non-nucleophilic base. |
-
Ensure Anhydrous Conditions: Alcohols are sensitive to moisture, which can quench strong bases. Ensure your glassware is oven-dried and your solvents are anhydrous.
-
Monitor the Reaction: If using a base like NaH, the cessation of hydrogen gas evolution can indicate the completion of the deprotonation. For other bases, it is often best to assume deprotonation is rapid and proceed with the addition of the electrophile.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Spiro[3.3]heptan-2-ylmethanol at room temperature?
A1: Spiro[3.3]heptan-2-ylmethanol is a stable solid at room temperature. However, as with most alcohols, it is advisable to store it in a cool, dry place, away from strong oxidizing agents and acids.
Q2: Are there any known incompatibilities for Spiro[3.3]heptan-2-ylmethanol?
A2: Besides strong acids, which can induce rearrangement, Spiro[3.3]heptan-2-ylmethanol is incompatible with reagents that react exothermically with primary alcohols, such as:
-
Alkali metals
-
Strong oxidizing agents (e.g., KMnO₄, CrO₃)
-
Acid chlorides and anhydrides (in the absence of a base)
Q3: Can I perform an oxidation of the primary alcohol to an aldehyde or carboxylic acid?
A3: Yes, the primary alcohol can be oxidized. However, care must be taken with the choice of oxidizing agent and conditions to avoid potential side reactions.
-
To an Aldehyde: Use mild conditions such as Dess-Martin periodinane (DMP) or a Swern oxidation.
-
To a Carboxylic Acid: Stronger oxidizing agents like Jones reagent (CrO₃ in H₂SO₄) can be used, but be mindful of the acidic conditions potentially causing rearrangement. A two-step procedure (oxidation to the aldehyde followed by a Pinnick oxidation with NaClO₂) is a milder alternative.
Q4: How does the ring strain of the spiro[3.3]heptane core affect its reactivity compared to a cyclohexane-based alcohol like cyclohexylmethanol?
A4: The spiro[3.3]heptane core is significantly more strained than a cyclohexane ring.[1][2][3][4] This has two main consequences:
-
Increased Reactivity in Ring-Opening/Rearrangement Reactions: As discussed, the driving force to relieve this strain makes the spiro[3.3]heptane core susceptible to acid-catalyzed rearrangements that are not observed with the stable cyclohexane ring.
-
Steric Hindrance: The rigid, three-dimensional structure of the spiro[3.3]heptane may impart different steric hindrance around the hydroxyl group compared to the more flexible cyclohexylmethanol, potentially affecting reaction rates.
Experimental Protocols: Best Practices
Protocol 1: General Handling and Storage
-
Storage: Store Spiro[3.3]heptan-2-ylmethanol in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep it away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.
-
Inert Atmosphere: For long-term storage or when working with sensitive reagents, store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and slow oxidation.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
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Caption: Recommended workflow for handling and storage.
Protocol 2: A Representative Reaction Under Neutral Conditions (Mitsunobu Reaction)
This protocol illustrates a reaction that avoids both strongly acidic and basic conditions, which is often a good strategy for complex molecules with sensitive functional groups.
-
Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Spiro[3.3]heptan-2-ylmethanol (1.0 eq), your desired nucleophile (e.g., a phenol or carboxylic acid, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water and extract with a suitable organic solvent. The crude product is then purified by column chromatography.
Causality: The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate under neutral conditions, thus avoiding the formation of a carbocation and the associated risk of skeletal rearrangement.
References
-
Wipf, P., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health. [Link]
-
Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]
-
Jung, M. (2023). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
-
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
Wikipedia. (n.d.). Ring strain. [Link]
-
Chemistry LibreTexts. (2022). Stability of Cycloalkanes - Ring Strain. [Link]
-
PubChem. (n.d.). Spiro[3.3]heptan-2-ylmethanol. [Link]
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Spiro[3.3]heptan-2-ylmethanol | C8H14O | CID 71777872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Multi-Gram Synthesis of Spiro[3.3]heptane Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of spiro[3.3]heptane derivatives. The spiro[3.3]heptane scaffold has emerged as a crucial building block in modern medicinal chemistry, valued for its rigid, three-dimensional structure and its role as a saturated bioisostere for benzene and other cyclic systems.[1][2][3][4][5] This shift towards sp³-rich, non-planar molecules aims to improve the physicochemical properties of drug candidates, moving beyond the "flatland" of traditional aromatic scaffolds.[1][4]
However, the inherent ring strain and unique reactivity of the bicyclobutane system present significant challenges, particularly when scaling syntheses to the multi-gram level required for preclinical and clinical development.[6][7] This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Core Spirocycle Formation
Question 1: My [2+2] cycloaddition to form the spiro[3.3]heptanone core is efficient on a small scale, but yields drop significantly upon scale-up. What are the common pitfalls?
This is a frequent challenge when moving from milligram to multi-gram synthesis. The key reactive intermediates, such as ketenes or keteniminium salts, are often highly reactive and prone to side reactions like polymerization if not handled correctly.[5][8] The success of these reactions on a larger scale hinges on precise control over reaction parameters.
Causality: On a small scale, heat dissipation is rapid, and concentration gradients are minimal. On a larger scale, exothermic events can lead to localized "hot spots," accelerating the decomposition of sensitive intermediates or promoting oligomerization. Slower reagent addition can also lead to a buildup of one reactant, altering the optimal stoichiometry and favoring side reactions.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield & Tar Formation | 1. Decomposition of Keteniminium Salt: The triflic anhydride-amide adduct is unstable at elevated temperatures. | 1. Maintain strict temperature control (use a cryostat for large volumes). Ensure efficient stirring to prevent localized heating. Add reagents subsurface to improve dispersion.[5] |
| 2. Polymerization of Alkene: High concentration of the alkene can lead to self-reaction. | 2. Consider using a syringe pump for slow, controlled addition of the alkene to the keteniminium salt solution. | |
| 3. Hydrolysis of Intermediate: Moisture can quench the reactive intermediate. | 3. Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). | |
| Incomplete Conversion | 1. Inefficient Mixing: Poor agitation on a larger scale can lead to localized reagent depletion. | 1. Use an overhead mechanical stirrer instead of a magnetic stir bar for volumes >1 L. |
| 2. Degraded Reagents: Triflic anhydride is highly sensitive to moisture. | 2. Use a fresh bottle of triflic anhydride or purify older stock by distillation. | |
| Formation of Byproducts | 1. Rearrangement of Spirocycle: The strained product can be sensitive to acidic conditions during workup. | 1. Perform the aqueous quench at low temperature and use a milder base like sodium bicarbonate instead of strong hydroxides.[5][8] |
Question 2: I'm struggling with the double alkylation of an active methylene compound with a 1,1-bis(halomethyl)cyclobutane precursor. The reaction is messy, with significant amounts of mono-alkylated and polymeric byproducts. How can I optimize this?
This is a classic challenge in macrocyclization and spirocyclization chemistry. The desired second intramolecular alkylation is in direct competition with an intermolecular reaction that leads to oligomers or polymers. The key is to create conditions that strongly favor the intramolecular pathway.
Causality: The formation of the second C-C bond can occur in two ways: the reactive end of the mono-alkylated intermediate can react with another molecule of the bis-electrophile (intermolecular) or it can cyclize (intramolecular). The relative rates of these two processes are highly dependent on concentration.
Workflow for Optimizing Spirocyclization via Double Alkylation
Caption: Workflow for optimizing the double alkylation to form the spiro[3.3]heptane core.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Concentration | Maintain a very low concentration of the electrophile (~0.01-0.05 M). Use high dilution principles. | At low concentrations, the probability of two molecules finding each other (intermolecular reaction) is drastically reduced, favoring the intramolecular cyclization. |
| Mode of Addition | Use a syringe pump to add the 1,1-bis(halomethyl)cyclobutane solution to the solution of the deprotonated nucleophile over a long period (e.g., 4-12 hours). | This ensures the concentration of the electrophile remains low throughout the reaction. |
| Base Selection | Sodium hydride (NaH) is effective for malonates, while potassium carbonate (K₂CO₃) can be used for less acidic nucleophiles like ethyl cyanoacetate.[9] | The choice of base affects the concentration of the active nucleophile and the overall reaction kinetics. |
| Solvent | Aprotic polar solvents like DMF or DMSO are commonly used. | These solvents effectively solvate the cation of the base and promote the desired Sₙ2 reaction. |
| Temperature | Elevated temperatures (e.g., 80-120 °C) are often required to drive the second cyclization step. | Provides the necessary activation energy for the reaction, but must be balanced against potential decomposition. |
Section 2: Purification and Stability
Question 3: My final spiro[3.3]heptane derivative is a low-melting solid or an oil, and it co-elutes with impurities during column chromatography. What are my options?
Purification is a common bottleneck, especially for non-polar, hydrocarbon-rich spirocycles. Their volatility can also complicate the removal of solvents.
Troubleshooting Purification:
-
Vacuum Distillation: For thermally stable, non-polar derivatives (e.g., unsubstituted or alkyl-substituted spiro[3.3]heptanes), Kugelrohr or short-path distillation can be an excellent, scalable purification method that avoids solvents and silica gel altogether.[5][10]
-
Crystallization: If your compound is an oil, consider synthesizing a crystalline derivative. For example, if you have a spiro[3.3]heptane carboxylic acid, converting it to a salt (e.g., with a chiral amine) or a solid amide may allow for purification by recrystallization. The pure derivative can then be hydrolyzed back to the acid.
-
Chromatography Additives: For amine-containing spiro[3.3]heptanes that show significant tailing on silica gel, adding a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can dramatically improve peak shape.[1]
-
Alternative Stationary Phases: If co-elution is a problem on silica, consider switching to a different stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column, which separate compounds based on different chemical principles.
Question 4: I am observing unexpected ring-opening or rearrangements during subsequent functional group manipulations on the spiro[3.3]heptane core. Why is this happening?
The spiro[3.3]heptane core is composed of two cyclobutane rings, which possess significant angle and torsional strain (~26 kcal/mol per ring).[7] This stored energy makes the system susceptible to reactions that release this strain, particularly under harsh conditions.
Causality: Cationic intermediates adjacent to the strained rings are particularly prone to rearrangement. For instance, treatment with strong acids can lead to protonation and subsequent semipinacol-type rearrangements, breaking open one of the four-membered rings to form a more stable cyclopentyl system.[8][11]
Decision Tree for Reagent Selection
Caption: Decision tree for selecting reaction conditions to minimize rearrangement risk.
Recommendations for Safe Functionalization:
-
Reduction of Ketones: For converting spiro[3.3]heptanones to alcohols, use mild reducing agents like sodium borohydride (NaBH₄) at low temperatures. For complete deoxygenation (Wolff-Kishner or Clemmensen reduction), be aware that the high temperatures or strongly acidic conditions can be problematic. The Wolff-Kishner reduction is often a safer choice.[5][12]
-
Amine Synthesis: The Curtius rearrangement of a carboxylic acid to an amine is a reliable method that proceeds under neutral or mildly basic conditions, avoiding cationic intermediates.[5][12]
-
C-H Functionalization: While challenging, enzymatic hydroxylations using engineered P450 enzymes have shown promise for selectively functionalizing the spiro[3.3]heptane core under very mild, aqueous conditions.[13]
Key Experimental Protocols
Protocol 1: Multi-Gram Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (Illustrative Example)
This protocol is adapted from methodologies developed for the large-scale synthesis of fluorinated spiro[3.3]heptane building blocks.[9][14][15][16]
Step A: Double Alkylation to form Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate
-
To a mechanically stirred suspension of sodium hydride (60% dispersion in mineral oil, e.g., 88 g, 2.2 mol) in anhydrous DMF (2 L) under a nitrogen atmosphere, add diethyl malonate (e.g., 352 g, 2.2 mol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Heat the mixture to 80 °C.
-
Slowly add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (e.g., 268 g, 1.0 mol) in DMF (500 mL) via syringe pump over 6-8 hours.
-
After the addition is complete, stir the reaction mixture at 100 °C for an additional 12 hours.
-
Cool the reaction to room temperature and carefully quench by pouring onto an ice/water mixture (5 L).
-
Extract the aqueous layer with ethyl acetate (3 x 1 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diester, which can be purified by vacuum distillation.
Step B: Hydrolysis and Decarboxylation
-
Dissolve the crude diester from Step A in a suitable solvent like ethanol (2 L).
-
Add an aqueous solution of potassium hydroxide (e.g., 336 g, 6.0 mol in 1 L of water).
-
Heat the mixture to reflux and stir for 12-16 hours until saponification is complete (monitored by TLC or LC-MS).
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-polar impurities.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid at 0 °C.
-
Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Cool the mixture to room temperature. The product may precipitate. If not, extract with ethyl acetate (3 x 1 L).
-
Dry the combined organic extracts over sodium sulfate and concentrate under reduced pressure to yield the target 6,6-difluorospiro[3.3]heptane-2-carboxylic acid, which can be further purified by recrystallization.
References
-
Overview of spiro[3.3]heptane synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes - R Discovery. Available at: [Link]
-
Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes - ResearchGate. Available at: [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC. Available at: [Link]
-
Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues. Available at: [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. Available at: [Link]
-
Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... - ResearchGate. Available at: [Link]
-
Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules | Organic Letters - ACS Publications. Available at: [Link]
-
Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane - J-STAGE. Available at: [Link]
-
A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Available at: [Link]
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - NIH. Available at: [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF - ResearchGate. Available at: [Link]
-
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes | PNAS. Available at: [Link]
-
Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters - ACS Publications. Available at: [Link]
-
Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. Available at: [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Available at: [Link]
-
Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ResearchGate. Available at: [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Available at: [Link]
-
Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Publishing. Available at: [Link]
-
(PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere - ResearchGate. Available at: [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH. Available at: [Link]
-
Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks - ChemRxiv. Available at: [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. Available at: [Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]
-
Spiroheptane - Wikipedia. Available at: [Link]
-
Ring strain - Wikipedia. Available at: [Link]
-
Spiranes. 11. Spiro[3.3]heptane Derivatives - ACS Publications. Available at: [Link]
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- 16. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Spiro[3.and purity of Spiro[3.3]heptan-2-ylmethanol
Welcome to the technical support guide for the synthesis of Spiro[3.3]heptan-2-ylmethanol. This document is intended for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route, improve product yield, and achieve high purity.
The synthesis of Spiro[3.3]heptan-2-ylmethanol typically involves the reduction of a suitable precursor, such as Spiro[3.3]heptane-2-carboxylic acid or its corresponding ester. A common and effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][2][3] This guide will focus on the challenges associated with this reduction and subsequent purification steps.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of Spiro[3.3]heptan-2-ylmethanol.
Issue 1: Low or No Product Yield
Symptom: After performing the reduction of the Spiro[3.3]heptane-2-carboxylic acid ester with LiAlH₄ and completing the work-up, you observe a very low yield or no desired product upon analysis (e.g., by GC-MS or NMR).
Possible Causes and Solutions:
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Degradation of Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and moisture-sensitive reagent.[1][4] Exposure to atmospheric moisture can lead to its decomposition, significantly reducing its reducing power.
-
Solution: Always use freshly opened, high-purity LiAlH₄. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere before use.[5]
-
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. While many LiAlH₄ reductions are rapid, some substrates may require longer reaction times.[5] Consider increasing the reaction time and monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Stoichiometry of LiAlH₄: For the reduction of an ester, a minimum of two equivalents of hydride are consumed.[6] It is standard practice to use a slight excess of LiAlH₄ to ensure complete conversion.[2] Re-evaluate the stoichiometry of your reaction, ensuring you are using an adequate excess of the reducing agent.
-
-
-
Improper Work-up Procedure: The work-up of LiAlH₄ reactions is critical for product isolation. The formation of gelatinous aluminum salts can trap the product, leading to low isolated yields.[7]
-
Solution: Employ a well-established work-up procedure, such as the Fieser work-up.[2] This involves the careful, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off. For a reaction using 'n' grams of LiAlH₄, the Fieser work-up recommends the dropwise addition of:
-
n mL of water
-
n mL of 15% aqueous NaOH
-
3n mL of water Stirring the resulting mixture for 15-30 minutes should result in a filterable white precipitate.[2]
-
-
Issue 2: Presence of Impurities in the Final Product
Symptom: Your final product, Spiro[3.3]heptan-2-ylmethanol, is contaminated with other substances, as indicated by spectroscopic analysis (NMR, GC-MS).
Possible Causes and Solutions:
-
Starting Material Contamination: The purity of your starting material, Spiro[3.3]heptane-2-carboxylic acid or its ester, will directly impact the purity of your final product.
-
Solution: Ensure the starting material is of high purity before proceeding with the reduction. Recrystallize or distill the starting material if necessary.
-
-
Side Reactions: Although the reduction of esters with LiAlH₄ is generally a clean reaction, side reactions can occur, especially if other functional groups are present in the molecule.
-
Solution: Review the structure of your starting material for any functional groups that are also reactive towards LiAlH₄.[2] If such groups are present, they may need to be protected before the reduction step.
-
-
Incomplete Removal of Aluminum Salts: Fine particles of aluminum salts may pass through the filter paper during work-up, contaminating the final product.
-
Solution: Use a finer porosity filter paper or a Celite pad to aid in the complete removal of the aluminum salts. Thoroughly wash the filtered solids with an appropriate organic solvent (e.g., diethyl ether or THF) to recover any adsorbed product.
-
-
Solvent Impurities: The use of impure solvents can introduce contaminants into your final product.
-
Solution: Use high-purity, anhydrous solvents for both the reaction and the work-up.
-
Issue 3: Difficulty with Purification
Symptom: You are struggling to obtain a pure sample of Spiro[3.3]heptan-2-ylmethanol after the initial work-up.
Possible Causes and Solutions:
-
Product is a Liquid or Low-Melting Solid: Spiro[3..3]heptan-2-ylmethanol is expected to be a liquid or a low-melting solid, which can make purification by crystallization challenging.
-
Solution:
-
Distillation: Vacuum distillation is often an effective method for purifying liquid alcohols.[5] The boiling point of the product will depend on the pressure used.
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will need to be determined by TLC analysis.
-
-
-
Co-elution of Impurities: During column chromatography, impurities may co-elute with the desired product.
-
Solution: Optimize the eluent system for column chromatography. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation. Consider using a different stationary phase if silica gel does not provide adequate separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the reduction of a Spiro[3.3]heptane-2-carboxylic acid ester to Spiro[3.3]heptan-2-ylmethanol using LiAlH₄?
A1: The reduction of an ester with LiAlH₄ proceeds in two main stages.[3][6] First, a hydride ion from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, and the alkoxy group is eliminated as a leaving group, resulting in the formation of an aldehyde intermediate.[2][6] The aldehyde is more reactive than the starting ester and is immediately reduced in a second step. Another hydride ion attacks the aldehyde's carbonyl carbon, forming an alkoxide intermediate. Finally, upon acidic or aqueous work-up, the alkoxide is protonated to yield the primary alcohol, Spiro[3.3]heptan-2-ylmethanol.[3]
Caption: Mechanism of ester reduction to a primary alcohol.
Q2: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for this reduction?
A2: No, sodium borohydride is generally not a strong enough reducing agent to reduce esters to primary alcohols.[3] NaBH₄ is less reactive than LiAlH₄ and is typically used for the selective reduction of aldehydes and ketones.[1][4] For the conversion of the Spiro[3.3]heptane-2-carboxylic acid ester to the corresponding alcohol, the more powerful reducing agent, LiAlH₄, is required.
Q3: My reaction with LiAlH₄ turned gray/black. Is this normal?
A3: Yes, it is common for LiAlH₄ reactions to appear as a gray to black suspension. This is often due to finely divided aluminum and other byproducts and does not necessarily indicate a problem with the reaction.
Q4: What are the key safety precautions when working with LiAlH₄?
A4: Lithium aluminum hydride is a highly reactive and pyrophoric substance. It reacts violently with water and other protic solvents to produce flammable hydrogen gas.[4][5]
-
Handling: Always handle LiAlH₄ in an inert atmosphere (glovebox or under argon/nitrogen).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Quenching: Quench the reaction and any residual LiAlH₄ very carefully and slowly, typically at a low temperature (e.g., in an ice bath). The Fieser work-up is a controlled method for quenching.[2]
-
Fire Safety: Have a Class D fire extinguisher (for combustible metals) readily available. Do NOT use water or carbon dioxide extinguishers on a LiAlH₄ fire.
Q5: How can I monitor the progress of the reduction reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Spot the reaction mixture on a TLC plate alongside a spot of your starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (for the alcohol product) indicates the reaction is proceeding. A suitable stain, such as potassium permanganate, can be used to visualize the spots. Gas chromatography (GC) can also be used if the starting material and product are sufficiently volatile.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
Representative Protocol for the Reduction of Ethyl Spiro[3.3]heptane-2-carboxylate
Materials:
-
Ethyl Spiro[3.3]heptane-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
Addition of Ester: Dissolve Ethyl Spiro[3.3]heptane-2-carboxylate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and dropwise, add water (equal volume to the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (equal volume to the mass of LiAlH₄ in grams), and finally water again (3 times the volume of the mass of LiAlH₄ in grams).
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. A white, granular precipitate should form. Filter the mixture through a pad of Celite, and wash the filter cake thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Spiro[3.3]heptan-2-ylmethanol. Purify the crude product by vacuum distillation or silica gel column chromatography.
Table 1: Comparison of Reducing Agents for Ester Reduction
| Reducing Agent | Reactivity with Esters | Solvents | Work-up | Safety Considerations |
| LiAlH₄ | High (reduces to primary alcohol) | Ethers (THF, Et₂O) | Careful quenching required | Pyrophoric, reacts violently with water |
| NaBH₄ | Very Low (generally no reaction) | Alcohols, water | Simple | Relatively safe, less moisture sensitive |
References
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2023). 2-azaspiro[3.3]heptane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
PubChem. (n.d.). Spiro[3.3]heptan-2-ylmethanol. Retrieved from [Link]
-
ACS Publications. (2022, April 29). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3.3] heptane-2-carboxylic acid tert-butyl ester.
-
Synthesis. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]
-
ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... [Download Scientific Diagram]. Retrieved from [Link]
-
RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Retrieved from [Link]
-
University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
YouTube. (2019, December 18). Carboxylic Acids to Alcohols, Part 4: LiAlH4. Retrieved from [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Spiro[3.3]heptane Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[3.3]heptane and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of spiro[3.3]heptane reaction mixtures. Our goal is to equip you with the knowledge to efficiently isolate your target compounds with high purity.
Introduction to Purification Challenges
The synthesis of spiro[3.3]heptane derivatives, while elegant, often results in mixtures containing unreacted starting materials, reagents, and stereoisomers. The successful isolation of the desired product is critical for subsequent applications, particularly in drug discovery where purity is paramount. This guide will focus on the two primary purification techniques for spiro[3.3]heptane compounds: silica gel chromatography and vacuum distillation , and will also touch upon the separation of stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical spiro[3.3]heptane synthesis?
A1: Based on common synthetic routes, such as the reaction of an N,N-dimethylamide of a cyclobutane carboxylic acid with an alkene in the presence of triflic anhydride and a hindered base, the primary impurities include:
-
Unreacted starting materials: Residual alkene and amide.
-
Reagents: Hindered bases like 2,4,6-collidine or 2,6-lutidine.[1]
-
Byproducts: Small amounts of side-reaction products.
-
Stereoisomers: Depending on the substitution pattern, cis- and trans-isomers of the spiro[3.3]heptane product may be formed.[2]
Q2: My spiro[3.3]heptane derivative is a volatile liquid. Which purification method is more suitable?
A2: For volatile, thermally stable spiro[3.3]heptane derivatives, vacuum distillation is often the method of choice, especially for larger scale purifications (gram to multi-gram scale).[1] It is effective at separating compounds with different boiling points. For smaller scale purifications or for separating compounds with similar boiling points but different polarities, silica gel chromatography is preferred.
Q3: How can I remove residual 2,4,6-collidine from my reaction mixture?
A3: 2,4,6-Collidine (boiling point: 171-172 °C) can often be removed by an acidic wash during the reaction workup.[3] By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic collidine will be protonated and move into the aqueous layer. However, ensure your target spiro[3.3]heptane derivative is stable to acidic conditions. If not, careful vacuum distillation or silica gel chromatography can also be effective.
Q4: I am struggling to separate stereoisomers of my disubstituted spiro[3.3]heptane. What should I do?
A4: The separation of stereoisomers can be challenging. While careful silica gel column chromatography can sometimes separate diastereomers, it often requires significant optimization of the solvent system.[1] For enantiomers or difficult-to-separate diastereomers, chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique.[4][5]
Q5: How do I confirm the purity of my final spiro[3.3]heptane product?
A5: A combination of analytical techniques should be used to assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for determining the chemical structure and can be used for quantitative purity assessment (qNMR).[6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods for detecting and identifying trace impurities.
Troubleshooting Guides
I. Silica Gel Chromatography
Silica gel chromatography is a powerful technique for purifying spiro[3.3]heptane derivatives, especially on a smaller scale or when separating compounds with different polarities.
Caption: A typical workflow for purifying spiro[3.3]heptane derivatives using silica gel chromatography.
| Problem | Potential Cause | Recommended Solution |
| Product does not elute from the column. | The solvent system is not polar enough. | Increase the polarity of the eluent. If the product is still not eluting, consider if it may have decomposed on the acidic silica gel. You can test for compound stability on a TLC plate.[10] |
| The compound has decomposed on the silica. | If your compound is acid-sensitive, you can use deactivated silica gel (flushing with a solvent system containing 1-3% triethylamine) or an alternative stationary phase like alumina.[11] | |
| Poor separation of product and impurities. | The solvent system is not optimized. | The ideal Rf value for the target compound on a TLC plate is around 0.2-0.4 for good separation on a column.[12] Experiment with different solvent ratios or different solvent systems. |
| The column was poorly packed (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The column was overloaded with the crude mixture. | As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased to 100:1 or more. | |
| Product elutes with the solvent front. | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system and gradually increase the polarity if necessary (gradient elution). |
| Streaking or tailing of spots on TLC. | The compound is acidic or basic. | For basic compounds (like those containing amine groups), adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid can be added. |
| The sample is not fully dissolved when loaded. | Ensure the sample is fully dissolved in a minimum amount of solvent before loading onto the column. If solubility is an issue, consider dry loading.[13] |
II. Vacuum Distillation
For larger quantities of thermally stable, volatile spiro[3.3]heptane derivatives, vacuum distillation is an efficient purification method.
Caption: A generalized workflow for the purification of volatile spiro[3.3]heptane derivatives via vacuum distillation.
| Problem | Potential Cause | Recommended Solution |
| Inability to achieve a low vacuum. | Leaks in the system. | Ensure all glass joints are properly greased and sealed. Check that all tubing is thick-walled vacuum tubing and is securely attached.[14] |
| Inefficient vacuum source. | Check the performance of your vacuum pump or water aspirator. A cold trap between the distillation apparatus and the vacuum source is essential to protect the pump. | |
| Bumping or violent boiling. | No or inadequate boiling chips/stirring. | Boiling stones are ineffective under vacuum. Always use a magnetic stir bar and a stir plate to ensure smooth boiling.[14] |
| Heating too rapidly. | Heat the distillation flask slowly and evenly. A heating mantle with a stirrer is ideal. | |
| Product decomposition. | The compound is thermally unstable at the distillation temperature. | If the compound is decomposing even under vacuum, it may not be suitable for distillation. Consider purification by chromatography at room temperature. |
| The distillation is too slow, leading to prolonged heating. | Ensure an efficient condenser is used to quickly cool and collect the distillate. | |
| Poor separation of components. | The boiling points of the components are too close. | For compounds with very close boiling points, a fractional distillation column (e.g., a Vigreux column) can be used to increase the separation efficiency. |
| Fluctuations in vacuum pressure. | Use a vacuum regulator to maintain a stable pressure throughout the distillation.[15] |
References
-
ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]
-
LookChem. (n.d.). Cas 108-75-8,2,4,6-Collidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
-
ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]
Sources
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- 2. 2,3,6-Trimethylpyridine | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 9. researchgate.net [researchgate.net]
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- 11. Chromatography [chem.rochester.edu]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 15. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Technical Support Center: Navigating Ring Strain in Spiro[3.3]heptane Chemistry
Welcome to the technical support center for chemists working with the spiro[3.3]heptane scaffold. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and functionalization of this unique and increasingly important structural motif in drug discovery and materials science.[1][2][3][4][5] The inherent ring strain of the two fused cyclobutane rings in spiro[3.3]heptane imparts both desirable rigidity and specific reactivity patterns that can be challenging to manage.[6][7] This resource, presented in a troubleshooting-focused Q&A format, aims to equip you with the knowledge to anticipate and overcome these hurdles, ensuring the success of your experimental endeavors.
Understanding the Core Challenge: Ring Strain in Spiro[3.3]heptane
The spiro[3.3]heptane framework consists of two cyclobutane rings sharing a single carbon atom. The ideal bond angle for an sp³-hybridized carbon is 109.5°, but the geometric constraints of a cyclobutane ring force these angles to be closer to 90°. This deviation from the ideal geometry results in significant angle strain and torsional strain , collectively known as ring strain .[6][8] This stored potential energy makes the spiro[3.3]heptane system susceptible to reactions that relieve this strain, such as ring-opening or rearrangement, which can compete with desired chemical transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction to synthesize a substituted spiro[3.3]heptane is giving low yields and a complex mixture of byproducts. What could be the cause?
Answer:
Low yields and product mixtures in spiro[3.3]heptane synthesis often stem from reaction conditions that inadvertently trigger strain-relief pathways. The choice of reagents and temperature are critical factors.
Troubleshooting Protocol:
-
Re-evaluate Your Thermal Conditions: High reaction temperatures can provide the activation energy needed for undesired rearrangements or decomposition.
-
Recommendation: Attempt the reaction at a lower temperature for a longer duration. If the reaction is sluggish, consider microwave irradiation, which can sometimes promote the desired reaction pathway more efficiently than conventional heating.
-
-
Assess Reagent Compatibility: Highly acidic or basic conditions can promote ring-opening or rearrangements.
-
Lewis Acid Catalysis: If using a Lewis acid, consider using a milder one. For example, if TiCl₄ is causing decomposition, try using ZnCl₂ or Sc(OTf)₃.
-
Base-Mediated Reactions: Strong, non-nucleophilic bases like LiHMDS or KHMDS are often preferred over smaller, more nucleophilic bases like LDA or NaH, which could potentially attack the strained ring system.
-
-
Analyze Byproducts: Characterize the major byproducts. Are they products of ring-opening, rearrangement, or fragmentation? Understanding the structure of the byproducts will provide valuable insight into the competing reaction pathways. For instance, the formation of cyclopentane or methylenecyclobutane derivatives could indicate a skeletal rearrangement.[9]
FAQ 2: I am attempting a functionalization reaction on a pre-formed spiro[3.3]heptane core, and I am observing unexpected rearrangements. How can I prevent this?
Answer:
Functionalizing the spiro[3.3]heptane scaffold can be challenging because the introduction of reactive intermediates (e.g., carbocations, radicals) can readily initiate strain-releasing rearrangements. The key is to employ synthetic methods that avoid the formation of high-energy intermediates directly on the strained framework.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting rearrangements.
Detailed Explanation:
-
Carbocationic Intermediates: The formation of a carbocation on the spiro[3.3]heptane ring is often followed by a rapid 1,2-shift to an adjacent carbon, leading to ring expansion or contraction. This is a classic example of a Wagner-Meerwein rearrangement, driven by the release of ring strain.
-
Preventative Measure: Instead of generating a carbocation directly on the ring, consider installing a functional group that can be converted to the desired moiety under milder, non-acidic conditions. For example, to install an amine, a Curtius or Hofmann rearrangement of a carboxylic acid derivative is preferable to a direct electrophilic amination.[10]
-
-
Radical Intermediates: While generally less prone to skeletal rearrangements than carbocations, radical intermediates on strained rings can still undergo ring-opening reactions.
-
Preventative Measure: Employ modern photoredox or enzymatic methods for radical generation, which often proceed under milder conditions and with greater control than traditional methods using AIBN or benzoyl peroxide at high temperatures.
-
FAQ 3: My attempts to perform a [2+2] cycloaddition to form the spiro[3.3]heptane core are failing. What are the critical parameters for this reaction?
Answer:
The [2+2] cycloaddition is a common strategy for constructing the spiro[3.3]heptane skeleton.[11][12] However, its success is highly dependent on the electronic nature of the reactants and the reaction conditions.
Key Parameters for Successful [2+2] Cycloaddition:
| Parameter | Recommendation | Rationale |
| Alkene/Ketene Choice | Use an electron-rich alkene with an electron-deficient ketene (or ketene equivalent). | This electronic mismatch enhances the rate of the cycloaddition and can suppress side reactions. |
| Solvent | Aprotic, non-polar solvents such as hexane or toluene are generally preferred. | Polar solvents can sometimes interfere with the concerted nature of the cycloaddition or promote side reactions. |
| Temperature | Varies depending on the substrates, but starting at room temperature or below is advisable. | Exothermic cycloadditions can lead to decomposition if not properly controlled. |
| Catalyst | For certain substrates, a Lewis acid catalyst may be necessary to activate the dienophile. | The catalyst should be carefully chosen to avoid promoting rearrangements of the strained product. |
Experimental Protocol: Synthesis of a Spiro[3.3]heptanone Derivative via [2+2] Cycloaddition
-
Reactant Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alkene (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Ketene Generation (in situ): In a separate flask, prepare a solution of the corresponding acyl chloride (1.2 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in anhydrous DCM.
-
Reaction Execution: Cool the alkene solution to 0 °C. Slowly add the acyl chloride/triethylamine solution to the alkene solution via a syringe pump over 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
FAQ 4: I am observing poor stereoselectivity in my reactions involving a chiral spiro[3.3]heptane derivative. How can the ring strain influence stereochemical outcomes?
Answer:
The puckered, non-planar conformation of the cyclobutane rings in spiro[3.3]heptane can create distinct steric environments that should, in principle, allow for high stereoselectivity.[13] However, the inherent strain can also lead to a more dynamic conformational equilibrium than might be expected, which can erode stereochemical control.
Strategies to Enhance Stereoselectivity:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a functional group on the spiro[3.3]heptane can effectively block one face of the molecule, directing incoming reagents to the opposite face.
-
Substrate Control: The position and nature of existing substituents can have a profound impact on the facial selectivity of subsequent reactions. A bulky substituent will naturally direct reagents to the less hindered face.
-
Reagent Control: Employing chiral reagents or catalysts can induce asymmetry. For example, in a reduction of a spiro[3.3]heptanone, using a chiral reducing agent like (R)- or (S)-CBS can provide high enantioselectivity.
Visualizing Steric Hindrance:
Caption: Steric influence of a substituent on reagent approach.
By carefully considering these factors, you can design experiments that leverage the unique geometry of the spiro[3.d]heptane scaffold to achieve high levels of stereocontrol.
References
- Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
- PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- Benchchem. (n.d.). The Spiro Advantage: A Technical Review of Spirocyclic Compounds in Medicinal and Materials Chemistry.
- PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- National Institutes of Health. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
- ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)....
- R Discovery. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
- ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
- ACS Publications. (2025, August 27). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules | Organic Letters.
- ACS Publications. (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters.
- ACS Publications. (2016, December 2). Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers | The Journal of Organic Chemistry.
- ACS Publications. (2015, March 13). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold | The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Ring strain.
- ResearchGate. (2025, November 4). (PDF) Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants.
- Chemistry LibreTexts. (2022, August 7). 1.3.2: Stability of Cycloalkanes - Ring Strain.
Sources
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- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Impurity Profiling of Spiro[3.3]heptan-2-ylmethanol
Welcome to the technical support guide for the analysis of Spiro[3.3]heptan-2-ylmethanol. This document is structured to provide drug development professionals, researchers, and scientists with practical, in-depth guidance on identifying, quantifying, and troubleshooting impurities associated with this unique spirocyclic compound. The content is presented in a question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in Spiro[3.3]heptan-2-ylmethanol?
The impurity profile of any active pharmaceutical ingredient (API) is a direct reflection of its synthetic route, purification process, and storage conditions. For Spiro[3.3]heptan-2-ylmethanol, impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][2]
-
Organic Impurities: These are the most common and structurally diverse.
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis of the spiro[3.3]heptane core or the attachment of the methanol group.
-
By-products: Isomers (e.g., Spiro[3.3]heptan-1-ylmethanol), products from side reactions, or rearrangement products.
-
Degradation Products: Formed during manufacturing or storage due to factors like oxidation (forming the corresponding aldehyde or carboxylic acid), heat, or light.
-
-
Inorganic Impurities: These can arise from catalysts, reagents, or manufacturing equipment.[2] Highly sensitive techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are typically used for their detection and quantification.[1][2]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification.[2] Their presence is strictly controlled by regulatory guidelines such as ICH Q3C.[3]
Table 1: Potential Organic Impurities in Spiro[3.3]heptan-2-ylmethanol
| Impurity Type | Potential Structure/Name | Rationale | Recommended Primary Detection Technique |
| Isomeric By-product | Spiro[3.3]heptan-1-ylmethanol | Non-selective reduction or alternative reaction pathway. | GC, HPLC |
| Oxidation Product | Spiro[3.3]heptane-2-carbaldehyde | Oxidation of the primary alcohol. | GC, HPLC (with derivatization if needed) |
| Oxidation Product | Spiro[3.3]heptane-2-carboxylic acid | Further oxidation of the alcohol/aldehyde. | HPLC, GC (after esterification) |
| Starting Material | e.g., Cyclobutane carboxylic acid derivatives | Incomplete reaction during core synthesis.[4] | GC, HPLC |
| Reagent-Related | Varies based on synthesis | Residual reducing agents, catalysts, etc. | Varies (LC-MS, GC-MS) |
Q2: I need to develop a primary method for routine purity testing. Where should I start?
For a compound like Spiro[3.3]heptan-2-ylmethanol, which is relatively small and likely volatile, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the recommended starting point.
Causality:
-
Volatility: The compound's molecular weight (126.20 g/mol ) and structure suggest it will be sufficiently volatile and thermally stable for GC analysis.[5]
-
Universality of FID: The Flame Ionization Detector (FID) responds to virtually all carbon-containing compounds, making it ideal for detecting a broad range of potential organic impurities without requiring a chromophore. Its response is roughly proportional to the mass of carbon, allowing for reliable area-percent quantification without needing individual standards for every impurity at the initial screening stage.[6]
-
High Resolution: High-resolution capillary GC columns provide excellent separating power, which is crucial for resolving structurally similar isomers and by-products from the main API peak.[6]
A logical next step is to develop an orthogonal High-Performance Liquid Chromatography (HPLC) method. An orthogonal method uses a different separation principle (e.g., liquid-phase partitioning vs. gas-phase volatility) and is invaluable for detecting non-volatile impurities or those that might co-elute in the primary GC method.[7]
Q3: What are the regulatory standards for validating an impurity detection method?
Analytical method validation is a mandatory requirement to ensure that a method is reliable, reproducible, and fit for its intended purpose. The primary global standard is the ICH Q2(R1) guideline: Validation of Analytical Procedures .[8][9][10][11] This guideline outlines the validation characteristics required for different types of analytical tests. For impurity testing, there are two main types:
-
Quantitative Tests: Determine the numerical amount of an impurity.
-
Limit Tests: Ascertain whether an impurity is above or below a specified level.
Table 2: Key Validation Parameters for Impurity Methods (based on ICH Q2(R1)) [8][9][10]
| Parameter | Definition | Requirement for Quantitative Impurity Test | Requirement for Limit Test |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Yes | Yes |
| Accuracy | Closeness of test results to the true value. | Yes | Not typically required |
| Precision | Degree of scatter between a series of measurements (Repeatability, Intermediate Precision). | Yes | Not typically required |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Not required, but may be determined | Yes |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Yes | Not typically required |
| Linearity | Ability to obtain test results directly proportional to the concentration of the analyte. | Yes | Not typically required |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Yes | Not typically required |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Yes | Yes |
Workflow & Technique Selection
The following diagrams illustrate a typical workflow for impurity identification and a decision tree for selecting the most appropriate analytical technique.
Sources
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- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Spiro[3.3]heptan-2-ylmethanol | C8H14O | CID 71777872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicke-listy.cz [chemicke-listy.cz]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jordilabs.com [jordilabs.com]
- 9. database.ich.org [database.ich.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Validation & Comparative
A Comparative Guide to Spiro[3.3]heptan-2-ylmethanol and Other Benzene Bioisosteres in Drug Discovery
<_>
Introduction: The Rationale for Moving Beyond the Benzene Ring
The benzene ring is a foundational structural motif in medicinal chemistry, present in over half of all small-molecule drugs.[1][2] Its rigid structure provides an excellent scaffold for orienting functional groups toward biological targets. However, the very properties that make it useful also present significant challenges in drug development. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and potential formation of toxic metabolites.[3] Furthermore, the flat, lipophilic nature of the phenyl group can contribute to poor aqueous solubility and non-specific binding, hindering oral bioavailability and creating obstacles for formulation.[4][5]
To address these liabilities, medicinal chemists employ the strategy of bioisosterism , the replacement of a functional group with another that retains similar physical and chemical properties, resulting in comparable biological activity.[6][7][8] In recent years, there has been a surge of interest in developing three-dimensional, saturated C(sp³)-rich bioisosteres for the benzene ring.[4][9] These "escape from flatland" motifs aim to improve physicochemical properties like solubility and metabolic stability while maintaining or even enhancing biological potency.[10][11]
This guide provides a detailed comparison of Spiro[3.3]heptan-2-ylmethanol , a novel and promising benzene bioisostere, with other well-established alternatives such as bicyclo[1.1.1]pentane (BCP) and cubane. We will delve into their respective physicochemical properties, metabolic stability, and synthetic accessibility, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear, evidence-based perspective for selecting the optimal scaffold for their specific applications.
Unveiling Spiro[3.3]heptan-2-ylmethanol: A Novel 3D Scaffold
The spiro[3.3]heptane framework is a rigid, three-dimensional scaffold characterized by two cyclobutane rings sharing a single carbon atom.[10][12] This unique spirocyclic structure endows it with favorable physicochemical properties for drug design.[10][12] Unlike the linear exit vectors of para-substituted benzene mimics like BCP, the spiro[3.3]heptane core possesses non-coplanar exit vectors, making it a versatile bioisostere for mono-, meta-, and para-substituted benzene rings.[1][2][13]
Spiro[3.3]heptan-2-ylmethanol , specifically, is a functionalized derivative that serves as a valuable building block in medicinal chemistry. Its synthesis has been well-documented, with scalable routes developed to access a variety of derivatives.[2][12][14] The presence of the hydroxymethyl group provides a convenient handle for further chemical elaboration, allowing for its incorporation into diverse molecular architectures.
Comparative Analysis of Benzene Bioisosteres
The true value of a bioisostere is determined by its performance relative to both the original phenyl group and other alternative scaffolds. Here, we compare Spiro[3.3]heptane with two of the most popular C(sp³)-rich benzene bioisosteres: bicyclo[1.1.1]pentane (BCP) and cubane.
Physicochemical Properties: Solubility and Lipophilicity
A primary motivation for replacing a benzene ring is to improve a compound's aqueous solubility and modulate its lipophilicity to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4] Saturated bioisosteres, by disrupting the flat, aromatic nature of the phenyl ring, can significantly enhance solubility.[4][15]
| Compound/Scaffold | cLogP | Aqueous Solubility (PBS, pH 7.4) |
| Benzene Analogue (Vorinostat) | 1.05 | 490 µM |
| Spiro[3.3]heptane Analogue | 0.93 | 1500 µM |
| Benzene Analogue (Benzocaine) | 1.87 | 240 µM |
| Spiro[3.3]heptane Analogue | 1.62 | 310 µM |
| p38 Kinase Inhibitor (Phenyl) | 2.24 | 4 µM[16] |
| p38 Kinase Inhibitor (BCP) | 1.95 | 174 µM[16] |
| Phenyl Compound (Generic) | - | - |
| Cubane Analogue | Often lower solubility[4][17] | Lower than phenyl analogue[4] |
Data for Spiro[3.3]heptane analogues adapted from Enamine. cLogP values are calculated estimates.
As the data indicates, replacing a phenyl ring with a spiro[3.3]heptane core can lead to a significant increase in aqueous solubility. For instance, the spiro[3.3]heptane analogue of Vorinostat shows a more than three-fold increase in solubility compared to the parent drug.[1] This enhancement is attributed to the scaffold's three-dimensional, non-planar structure, which disrupts crystal lattice packing and improves solvation.[4]
Bicyclo[1.1.1]pentane (BCP) also demonstrates a remarkable ability to increase solubility.[5][16] The replacement of a para-substituted phenyl ring with a 1,3-disubstituted BCP in a p38 kinase inhibitor resulted in a 43-fold increase in aqueous solubility.[16] In contrast, cubane, despite being an excellent geometric mimic of the phenyl ring, has shown mixed results regarding solubility, with some studies reporting decreased aqueous solubility upon its incorporation.[4][17]
Metabolic Stability
A critical advantage of saturated bioisosteres is their enhanced stability against oxidative metabolism.[3] The absence of aromatic C-H bonds prevents the common metabolic pathways that affect benzene rings, such as hydroxylation.[3]
In vitro metabolic stability is typically assessed using liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s.[18][19][20][21][22] The rate of disappearance of a compound in this assay provides an estimate of its intrinsic clearance.
| Bioisostere | General Metabolic Stability | Comments |
| Spiro[3.3]heptane | High | The rigid, saturated framework is resistant to oxidative metabolism.[23] |
| Bicyclo[1.1.1]pentane (BCP) | High | Generally shows significant improvement in metabolic stability compared to phenyl analogues.[9][24] |
| Cubane | Variable | While often stable, instances of enzyme-mediated oxidation on the cubane core itself have been reported, making it a potential metabolic liability.[17][24] |
Studies have shown that BCP analogues often possess significantly improved metabolic properties compared to their parent phenyl compounds.[9][24] Similarly, the spiro[3.3]heptane core is expected to be highly stable due to its saturated, polycyclic nature.[23] However, the metabolic fate of cubane-containing compounds can be less predictable. In some cases, the cubane core itself can become a "metabolic hotspot," undergoing oxidation despite its non-aromatic character.[17][24]
Structural and Geometric Considerations
The choice of a benzene bioisostere also depends on its ability to replicate the geometry and vector orientation of the original phenyl ring to maintain binding affinity with the target protein.
Figure 1: Comparison of exit vector geometries for different benzene bioisosteres.
-
Bicyclo[1.1.1]pentane (BCP): The bridgehead substituents on a BCP core perfectly replicate the 180° exit vector of a para-substituted benzene ring, making it an excellent geometric mimic.[25]
-
Cubane: The distance between substituents across the body diagonal of cubane is very similar to that of a para-substituted benzene, also providing a linear 180° geometry.[4][26]
-
Spiro[3.3]heptane: This scaffold is unique in that its exit vectors are non-coplanar.[1][13] This provides opportunities to mimic not just para-, but also meta- and ortho-substituted benzenes, offering greater structural diversity and the ability to explore different regions of chemical space.[13][27]
Experimental Protocols
To ensure scientific integrity and reproducibility, the methods used to characterize these bioisosteres must be robust and well-defined. Below are standard protocols for determining aqueous solubility and metabolic stability.
Protocol for Kinetic Aqueous Solubility Assay
This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds when transitioning from an organic solvent (like DMSO) to an aqueous buffer.[28][29][30]
Figure 2: Workflow for a kinetic aqueous solubility assay.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Buffer Addition: Add a precise volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: The plate is shaken for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow for precipitation to occur.[30]
-
Analysis: The absorbance or light scattering of each well is measured using a nephelometric or turbidimetric plate reader. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.[28][29] For greater precision, samples can be filtered and the concentration of the soluble fraction quantified by HPLC-UV or LC-MS.[28]
Protocol for In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo clearance.[18][19][22]
Methodology:
-
Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species) and a phosphate buffer in a 96-well plate.[21]
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Initiation: The metabolic reaction is initiated by adding the test compound (at a low concentration, e.g., 1 µM) and the cofactor NADPH, which is essential for the activity of most cytochrome P450 enzymes.[21]
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[21]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[21]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.[19]
-
Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) of the compound.[18][19]
Conclusion and Future Outlook
The strategic replacement of the benzene ring with saturated, three-dimensional bioisosteres is a powerful and increasingly utilized tactic in modern drug discovery. The choice of which bioisostere to employ is context-dependent and requires a careful evaluation of multiple factors.
-
Spiro[3.3]heptan-2-ylmethanol emerges as a highly versatile and promising building block. Its key advantages include a strong potential for enhancing aqueous solubility and metabolic stability. Critically, its non-coplanar exit vectors provide medicinal chemists with the flexibility to mimic mono-, meta-, and para-substituted phenyl rings, opening up novel chemical space that is inaccessible with linear bioisosteres.[13]
-
Bicyclo[1.1.1]pentane (BCP) remains a gold standard for para-phenyl replacement, reliably improving physicochemical properties while perfectly mimicking the linear geometry.[5][25]
-
Cubane offers a close geometric match to the phenyl ring but can present challenges with solubility and unpredictable metabolic stability, requiring careful case-by-case evaluation.[4][17][24]
As drug discovery programs continue to push the boundaries of chemical space, the demand for novel, patent-free scaffolds with superior drug-like properties will only increase. Spiro[3.3]heptane-based structures, with their unique 3D geometry and favorable physicochemical profile, are well-positioned to become a mainstay in the medicinal chemist's toolbox for designing the next generation of therapeutics.
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Spiro[3.3]heptane vs. Bicyclo[1.1.1]pentane: A Comparative Guide to 3D Scaffolds in Modern Drug Design
Executive Summary
The imperative to "escape from flatland"—moving beyond traditional flat, aromatic structures in drug design—has positioned three-dimensional (3D) saturated scaffolds at the forefront of modern medicinal chemistry.[1][2] Among these, spiro[3.3]heptane (SPH) and bicyclo[1.1.1]pentane (BCP) have emerged as powerful bioisosteres for improving the physicochemical and pharmacokinetic profiles of drug candidates. BCP, with its rigid, linear geometry, serves as a premier replacement for para-substituted phenyl rings and tert-butyl groups.[3][4][5] In contrast, SPH offers a unique angular geometry, providing a versatile scaffold to mimic mono-, meta-, and para-substituted arenes as well as common saturated rings like cyclohexane.[6][7][8] This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to empower researchers, scientists, and drug development professionals to make informed strategic decisions in lead optimization.
Introduction: The Strategic Value of 3D Scaffolds
For decades, the phenyl ring has been a ubiquitous structural motif in pharmaceuticals.[8] However, its planarity and susceptibility to oxidative metabolism often contribute to poor solubility, high lipophilicity, and undesirable metabolic profiles. The introduction of sp3-rich, conformationally restricted scaffolds like SPH and BCP is a proven strategy to mitigate these liabilities.[9] By increasing the fraction of sp3-hybridized carbons (Fsp³), these molecular building blocks can enhance aqueous solubility, improve metabolic stability, and reduce non-specific binding, ultimately increasing the probability of clinical success.[10] This guide dissects the critical differences and relative advantages of SPH and BCP, focusing on their geometry, impact on drug-like properties, and synthetic accessibility.
Structural and Geometric Properties: The Decisive Role of Exit Vectors
The most fundamental distinction between BCP and SPH lies in the spatial orientation of their substituent vectors. This geometric difference dictates their application as bioisosteres.
Bicyclo[1.1.1]pentane (BCP) is a highly strained, bridged bicyclic system. When substituted at the 1 and 3 positions, it functions as a rigid, linear spacer. The exit vectors for these substituents are almost perfectly collinear (180°), making it an exceptional structural mimic for para-substituted phenyl rings and internal alkynes.[3][6][11] Its compact size also allows it to serve as a replacement for the sterically demanding tert-butyl group.[3]
Spiro[3.3]heptane (SPH) is a spirocyclic system composed of two cyclobutane rings sharing a single carbon atom. This arrangement results in non-collinear or angular exit vectors.[6][7][12] For example, 2,6-disubstituted SPH derivatives present an angle that can effectively mimic the geometry of meta-substituted arenes.[6][7] Its inherent three-dimensionality and specific bond angles also make it a suitable surrogate for saturated six-membered rings like cyclohexane and piperidine.[13][14][15]
Caption: Geometric comparison of BCP and SPH as phenyl ring bioisosteres.
Comparative Analysis of Physicochemical Properties
The primary motivation for employing SPH and BCP is to enhance a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes key experimental data from published case studies.
| Property | Phenyl/tert-Butyl Analog | BCP Analog | SPH Analog | Key Insight & References |
| Lipophilicity (LogD/clogP) | High | Significantly Lower | Lower | Both scaffolds reduce lipophilicity. BCP often shows a more dramatic decrease.[6][11][16][17] |
| Aqueous Solubility | Low | Significantly Improved | Improved | A major advantage for both scaffolds, directly addressing a common liability of flat, aromatic compounds.[2][3][9][18] |
| Metabolic Stability (CL_int) | Often Low (Metabolically Labile) | Generally Improved | Context-Dependent | BCP is consistently associated with higher metabolic stability. The effect of SPH can vary; while often stable, one study noted decreased stability in a Sonidegib analog.[1][6][9] |
| Passive Permeability | Variable | Generally High | Favorable | BCP analogs have shown excellent passive permeability, contributing to improved oral absorption.[1][18] |
| Fraction of sp³ Carbons (Fsp³) | Low | Increased | Increased | Both scaffolds robustly increase Fsp³, a parameter linked to higher clinical success rates.[3] |
Synthetic Accessibility: From Challenge to Opportunity
The practicality of incorporating these scaffolds hinges on their synthetic accessibility. While historically challenging, recent advancements have made functionalized BCP and SPH derivatives much more accessible.
Bicyclo[1.1.1]pentane Synthesis: The development of synthetic routes to [1.1.1]propellane was a watershed moment for BCP chemistry.[4][19] Modern, scalable syntheses of BCP derivatives primarily rely on the strain-release-driven addition of radicals or nucleophiles across the central bond of propellane.[1][20] Photochemical and electrochemical methods have further expanded the toolkit, enabling the synthesis of hundreds of BCP building blocks on a kilogram scale.[21][22]
Spiro[3.3]heptane Synthesis: A diverse array of strategies exists for constructing the SPH core. Key methods include formal [2+2] cycloadditions, double alkylation of precursors like TosMIC or malonate diesters, and innovative strain-relocating semipinacol rearrangements.[23][24][25][26] These routes provide access to a wide range of mono- and bifunctional SPH building blocks, including those containing heteroatoms, which are valuable as bioisosteres for rings like piperazine and morpholine.[14][23]
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A Comparative Guide to the In Vitro ADME Properties of Spiro[3.3]heptane-Containing Molecules
For researchers, medicinal chemists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. A critical hurdle is the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which dictate a molecule's pharmacokinetic profile and ultimate clinical success. In recent years, the replacement of planar aromatic rings, such as benzene, with saturated, three-dimensional bioisosteres has emerged as a powerful strategy to enhance drug-like properties. Among these, the spiro[3.3]heptane motif has garnered significant attention for its ability to impart favorable physicochemical characteristics.[1][2]
This guide provides an in-depth technical comparison of the in vitro ADME properties of spiro[3.3]heptane-containing molecules against their traditional phenyl-containing counterparts. We will delve into the experimental data supporting these comparisons and provide detailed protocols for the key assays, empowering you to make informed decisions in your drug discovery programs.
The Rationale for Spiro[3.3]heptane as a Benzene Bioisostere
The phenyl ring is a ubiquitous scaffold in medicinal chemistry, present in approximately 45% of marketed small-molecule drugs.[1] However, its planarity and lipophilicity can lead to undesirable ADME properties, including poor aqueous solubility and susceptibility to oxidative metabolism.[1][3] Saturated bioisosteres, rich in sp³-hybridized carbons, offer a three-dimensional escape from these liabilities. The spiro[3.3]heptane core, with its rigid, non-coplanar exit vectors, serves as an effective mimic for mono-, meta-, and para-substituted benzene rings while introducing distinct physicochemical properties.[2][4]
The strategic incorporation of a spiro[3.3]heptane moiety aims to improve key ADME parameters such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[5][6] This guide will explore the tangible effects of this bioisosteric replacement through a comparative analysis of key in vitro ADME assays.
Comparative Analysis of In Vitro ADME Properties
A seminal study by Prysiazhniuk and colleagues provides a direct comparison of the physicochemical properties of spiro[3.3]heptane-containing analogs of the anticancer drug Sonidegib.[7] This data serves as a cornerstone for understanding the impact of this structural modification.
Solubility and Lipophilicity
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Lipophilicity, often expressed as logP or logD, influences a compound's permeability, plasma protein binding, and metabolic clearance. The ideal drug candidate strikes a balance between these two properties.
The replacement of the meta-substituted benzene ring in Sonidegib with a spiro[3.3]heptane moiety had a notable effect on its lipophilicity. While the experimental water solubility of both the parent drug and its spirocyclic analogs remained low (≤ 1 µM), the calculated lipophilicity (clogP) was reduced by 0.8 units in the spiro[3.3]heptane-containing compounds.[7] This reduction in lipophilicity is a desirable outcome, as highly lipophilic compounds are often associated with poor metabolic stability and toxicity.
| Compound | Structure | Water Solubility (µM, PBS pH 7.4) | clogP | logD (pH 7.4) |
| Sonidegib | Phenyl-containing | ≤ 1 | 6.8 | ≥ 3.5 |
| trans-Spiro[3.3]heptane Analog | Spiro[3.3]heptane | ≤ 1 | 6.0 | ≥ 3.5 |
| cis-Spiro[3.3]heptane Analog | Spiro[3.3]heptane | ≤ 1 | 6.0 | ≥ 3.5 |
Table 1: Comparative Solubility and Lipophilicity Data for Sonidegib and its Spiro[3.3]heptane Analogs.
Metabolic Stability
Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) are the gold standard for predicting in vivo metabolic clearance.
In the case of the Sonidegib analogs, the incorporation of the spiro[3.3]heptane scaffold led to a decrease in metabolic stability compared to the parent drug. The intrinsic clearance (CLint) in HLM was higher for both the trans and cis spirocyclic analogs, with the cis isomer showing a dramatic reduction in stability. Consequently, the metabolic half-life (t1/2) was shorter for the spiro[3.3]heptane-containing molecules.[7] It is important to note that while this particular example showed reduced stability, the rigid nature of strained frameworks like spiro[3.3]heptane can, in other contexts, shield molecules from metabolic attack.[6]
| Compound | Intrinsic Clearance (CLint, µL/min/mg) in HLM | Metabolic Half-life (t1/2, min) in HLM |
| Sonidegib | 18 | 93 |
| trans-Spiro[3.3]heptane Analog | 36 | 47 |
| cis-Spiro[3.3]heptane Analog | 156 | 11 |
Table 2: Comparative Metabolic Stability Data for Sonidegib and its Spiro[3.3]heptane Analogs in Human Liver Microsomes.
Permeability
The ability of a drug to permeate across biological membranes, such as the intestinal epithelium, is essential for oral absorption. In vitro models like the Caco-2 cell permeability assay are widely used to predict in vivo drug absorption.[8]
While specific experimental permeability data for the aforementioned Sonidegib analogs are not publicly available, the structural changes introduced by the spiro[3.3]heptane moiety allow for informed predictions. The increased three-dimensionality and potential for reduced lipophilicity can influence a compound's ability to traverse cell membranes. It has been suggested that C(sp3)-rich bioisosteres can lead to increased membrane permeability.[1] However, the relationship between structure and permeability is complex and can be influenced by factors such as efflux transporter interactions.[9] A bidirectional Caco-2 assay is therefore crucial to dissect these mechanisms.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly impacts its distribution, free concentration at the target site, and clearance.[10] Only the unbound fraction of a drug is pharmacologically active.[11]
Experimental Protocols for Key In Vitro ADME Assays
To ensure the generation of reliable and reproducible data, standardized and well-validated protocols are essential. The following sections provide detailed methodologies for the key in vitro ADME assays discussed in this guide.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines the determination of a compound's metabolic stability by measuring its disappearance over time when incubated with human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound at 1 µM in 0.1 M phosphate buffer.[13]
-
In a 96-well plate, add the test compound working solution.
-
Add the HLM solution (final protein concentration of 0.5 mg/mL) to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[14]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[13]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[13]
Caption: Plasma protein binding assay workflow using equilibrium dialysis.
Conclusion and Future Perspectives
The spiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for optimizing the ADME properties of drug candidates. The available data demonstrates that replacing a phenyl ring with this saturated bioisostere can effectively reduce lipophilicity. While the impact on metabolic stability, permeability, and plasma protein binding is context-dependent and requires experimental verification for each new chemical series, the general principles of designing molecules with increased sp³ character hold promise for developing safer and more effective drugs.
As the field of drug discovery continues to evolve, the strategic use of three-dimensional scaffolds like spiro[3.3]heptane will be crucial in navigating the complexities of ADME and overcoming the limitations of traditional flat, aromatic structures. The detailed protocols provided in this guide offer a framework for the robust in vitro evaluation of these next-generation drug candidates, facilitating a more efficient and data-driven approach to drug development.
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A Comparative Guide to the Conformational Analysis of Spiro[3.3]heptan-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane motif is a valuable scaffold in medicinal chemistry, prized for its three-dimensional character and utility as a bioisostere for phenyl rings. The introduction of a functional group, such as a hydroxymethyl substituent, imparts polarity and potential for hydrogen bonding, creating a molecule of significant interest in drug design: spiro[3.3]heptan-2-ylmethanol. Understanding the conformational preferences of the hydroxymethyl group is paramount for predicting molecular interactions and designing novel therapeutics. This guide provides an in-depth comparison of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling—for the conformational analysis of spiro[3.3]heptan-2-ylmethanol. We will explore the causality behind experimental choices, present hypothetical yet representative data, and provide detailed protocols for each method.
Introduction: The Conformational Challenge of a Substituted Spirocycle
Spiro[3.3]heptane is composed of two cyclobutane rings joined at a central quaternary carbon. The cyclobutane rings are not planar but are puckered to relieve torsional strain.[1][2] X-ray diffraction studies on spiro[3.3]heptane derivatives have confirmed this puckering, with dihedral angles in the range of 12-22 degrees.[3][4] The introduction of a hydroxymethyl group at the C2 position introduces several conformational variables:
-
Ring Puckering: The degree of puckering in the substituted cyclobutane ring.
-
Substituent Orientation: The preference of the hydroxymethyl group for a pseudo-axial or pseudo-equatorial position.
-
Rotameric Conformations: The rotational position of the C2-C(methanol) bond, which determines the orientation of the hydroxyl group.
This guide will dissect the application of key analytical techniques to elucidate these conformational features, providing a framework for a comprehensive investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing an average picture of the conformational landscape.[5][6] For spiro[3.3]heptan-2-ylmethanol, a combination of 1D and 2D NMR experiments would be employed to determine the preferred conformation.
Key NMR Experiments and Their Rationale
-
¹H and ¹³C NMR: These experiments provide fundamental information about the chemical environment of each nucleus. The chemical shifts of the protons and carbons in the cyclobutane ring can give initial clues about the puckering and the electronic effects of the substituent.[7][8]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups, aiding in the unambiguous assignment of carbon signals.[7]
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton scalar couplings (J-couplings), helping to establish the connectivity of the proton network.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of both ¹H and ¹³C resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds apart, further confirming assignments and providing structural information.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for determining spatial proximity between protons. For spiro[3.3]heptan-2-ylmethanol, NOESY can differentiate between pseudo-axial and pseudo-equatorial orientations of the hydroxymethyl group by observing correlations between the CH₂OH protons and the protons on the spiro[3.3]heptane core.[9]
Hypothetical NMR Data and Interpretation
A hypothetical analysis would likely reveal a preference for the hydroxymethyl group in a pseudo-equatorial position to minimize steric hindrance. This would be evidenced by specific NOE correlations.
| Proton Pair | Expected NOE Intensity (Pseudo-Equatorial) | Expected NOE Intensity (Pseudo-Axial) | Rationale |
| H2 - H4 (axial) | Weak | Strong | In a pseudo-axial conformation, H2 would be in close proximity to the axial proton at C4. |
| H2 - H4 (equatorial) | Strong | Weak | In a pseudo-equatorial conformation, H2 would be closer to the equatorial proton at C4. |
| CH₂OH - H1/H3 (axial) | Weak | Strong | A pseudo-axial CH₂OH group would exhibit strong NOEs to the axial protons on the same face of the ring. |
| CH₂OH - H1/H3 (equatorial) | Strong | Weak | A pseudo-equatorial CH₂OH group would show stronger NOEs to the equatorial protons. |
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides a precise, static picture of the molecular structure in the solid state.[10] While this does not directly represent the conformational dynamics in solution, it offers an invaluable, high-resolution snapshot of a low-energy conformation.
The Rationale for Crystallographic Analysis
Obtaining a crystal structure of spiro[3.3]heptan-2-ylmethanol or a suitable derivative would definitively establish:
-
The puckering of the cyclobutane rings.
-
The pseudo-axial or pseudo-equatorial orientation of the hydroxymethyl group in the crystalline state.
-
The preferred rotameric conformation of the hydroxymethyl group.
-
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Expected Crystallographic Data
Based on studies of other substituted spiro[3.3]heptanes, we can anticipate the following structural features in a crystal structure of spiro[3.3]heptan-2-ylmethanol:[3][4][11]
| Structural Parameter | Expected Value | Significance |
| Cyclobutane Puckering Angle | 15-25° | Confirms the non-planar nature of the rings. |
| C1-C2-C(methanol) Angle | ~112-116° | Reflects the steric environment around the substituent. |
| H-C2-C(methanol)-O Dihedral Angle | Variable | Defines the rotameric conformation of the hydroxymethyl group. |
| Intermolecular O-H···O distance | ~2.7-3.0 Å | Indicates the presence and strength of hydrogen bonding in the solid state. |
Computational Modeling: In Silico Exploration and Energy Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to explore the conformational landscape of spiro[3.3]heptan-2-ylmethanol and calculate the relative energies of different conformers.[12][13]
The Computational Workflow
A robust computational analysis would involve the following steps:
Caption: A typical computational workflow for conformational analysis.
Predicted Conformational Energies
DFT calculations would allow for the quantification of the energy differences between the pseudo-axial and pseudo-equatorial conformers, as well as the rotational barriers of the hydroxymethyl group.
| Conformer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) | Key Stabilizing/Destabilizing Factors |
| Pseudo-equatorial | 0.00 | ~95% | Avoidance of steric clashes with the spiro[3.3]heptane core. |
| Pseudo-axial | > 2.0 | < 5% | Steric repulsion between the hydroxymethyl group and the rest of the ring system. |
Within the predominant pseudo-equatorial conformation, the relative energies of the different rotamers of the hydroxymethyl group would also be calculated to understand the finer details of its orientation.
Comparative Analysis: Weaving Together the Data
A comprehensive understanding of the conformational behavior of spiro[3.3]heptan-2-ylmethanol emerges from the synergistic use of these three techniques.
| Technique | Strengths | Limitations | Role in the Overall Analysis |
| NMR Spectroscopy | Provides data on the conformation in solution, reflecting the dynamic equilibrium. Allows for the determination of conformer populations. | Provides an averaged picture; individual conformers are often not directly observed. Interpretation can be complex. | Primary tool for understanding the behavior of the molecule in a biologically relevant medium. |
| X-ray Crystallography | Gives a precise and unambiguous structure of a single conformer in the solid state. | The solid-state conformation may not be the most stable in solution. Crystal packing forces can influence conformation. | Provides a definitive benchmark for a low-energy conformer and validates computational models. |
| Computational Modeling | Allows for the exploration of the entire conformational space and the calculation of relative energies. Can predict properties that are difficult to measure experimentally. | The accuracy of the results is dependent on the level of theory and basis set used. Does not directly account for all solvent effects. | Complements experimental data by providing a theoretical framework for understanding conformational preferences and energetics. |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of spiro[3.3]heptan-2-ylmethanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (≥ 500 MHz). For the NOESY experiment, use a mixing time of 500-800 ms to allow for the development of cross-peaks.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon resonances using the combination of 1D and 2D data. Integrate the NOESY cross-peaks to obtain semi-quantitative distance information.
X-ray Crystallography Protocol
-
Crystallization: Grow single crystals of spiro[3.3]heptan-2-ylmethanol suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Computational Modeling Protocol
-
Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
DFT Optimization: Optimize the geometry of the identified low-energy conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or M06-2X/def2-TZVP).[13][14]
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections to enthalpy and entropy).
-
Energy Analysis: Calculate the Gibbs free energies of the conformers to determine their relative stabilities and predict their populations at a given temperature using the Boltzmann distribution.
Conclusion: A Unified Model of Conformational Preference
The conformational analysis of spiro[3.3]heptan-2-ylmethanol necessitates a multi-faceted approach. NMR spectroscopy reveals the dynamic conformational equilibrium in solution, where the pseudo-equatorial conformer is expected to be highly favored. X-ray crystallography can provide a definitive, high-resolution structure of a single, low-energy conformer in the solid state. Computational modeling bridges these experimental techniques by providing a detailed energy landscape of all possible conformations. For drug development professionals, this comprehensive understanding is critical for rational drug design, as the preferred conformation of the hydroxymethyl group will dictate its hydrogen bonding capabilities and overall steric profile, ultimately influencing its binding affinity to a biological target.
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A Head-to-Head Comparison for the Modern Medicinal Chemist: Spiro[3.3]heptane vs. Phenyl Scaffolds
Introduction: Escaping Flatland in Drug Design
For decades, the phenyl ring has been a cornerstone of medicinal chemistry, found in the structure of over 500 approved drugs.[1] Its rigid structure and ability to engage in various intermolecular interactions have made it a default building block for constructing pharmacologically active agents.[2][3] However, the very properties that make the phenyl group attractive also contribute to significant liabilities. Its planarity and lipophilicity often lead to poor aqueous solubility, high metabolic turnover through oxidative pathways, and non-specific binding, creating challenges in optimizing drug candidates.[4]
In the modern drive to create drugs with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and novel intellectual property, medicinal chemists are increasingly looking to "escape from flatland."[4] This strategy involves replacing flat, aromatic structures with three-dimensional, sp³-rich saturated scaffolds. Among the most promising of these next-generation bioisosteres is the spiro[3.3]heptane motif.[5][6] This rigid, non-planar scaffold offers a unique spatial arrangement of substituents that can mimic the exit vectors of phenyl rings while conferring superior physicochemical properties.[1][7]
This guide provides a head-to-head comparison of spiro[3.3]heptane and phenyl-containing compounds, grounded in experimental data. We will dissect their structural differences, compare their performance in key assays, and provide actionable protocols for researchers to validate these findings in their own discovery programs.
Part 1: Structural and Physicochemical Properties - A Tale of Two Scaffolds
The fundamental difference between the two scaffolds lies in their geometry. The phenyl group is a planar, sp²-hybridized aromatic system, while spiro[3.3]heptane is a rigid, three-dimensional, sp³-hybridized saturated system.[8] This geometric distinction is the primary driver of their differing physicochemical profiles.
Caption: Replacing a 2D phenyl ring with a 3D spiro[3.3]heptane scaffold.
Lipophilicity and Solubility
High lipophilicity is a double-edged sword; while necessary for membrane permeation, excessive lipophilicity often correlates with poor solubility, increased metabolic clearance, and off-target toxicity.[9] The replacement of a phenyl ring with a spiro[3.3]heptane core can be an effective strategy to modulate these properties.
A compelling case study is the anticancer drug Sonidegib. Researchers synthesized two spiro[3.3]heptane-containing analogues, trans-76 and cis-76, to replace the drug's meta-substituted phenyl ring.[1][10]
-
Lipophilicity (LogP/LogD): The calculated lipophilicity (clogP) was notably reduced in the spiro[3.3]heptane analogues. The clogP for Sonidegib was 6.8, whereas for both trans-76 and cis-76, it was 6.0.[1][11] This reduction of 0.8 units demonstrates the less hydrophobic nature of the saturated scaffold. While the experimental distribution coefficient (logD) for all three compounds was too high to measure accurately (≥ 3.5), the calculated trend is a strong indicator of improved properties.[1]
-
Aqueous Solubility: In the Sonidegib case, the replacement of the phenyl ring did not significantly affect the already poor water solubility of the parent molecule; all three compounds were poorly soluble at ≤ 1 µM.[1][12] However, in other contexts, replacing aromatic rings with sp³-rich bioisosteres has been shown to dramatically improve solubility.[13] This highlights that the overall impact is context-dependent on the entire molecular structure.
Part 2: Pharmacokinetic Profile - The Metabolic Stability Advantage
A primary liability of the phenyl group is its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[14][15] This often leads to rapid clearance and short half-lives for phenyl-containing drugs. The saturated, sterically constrained nature of the spiro[3.3]heptane core offers a significant advantage in this regard.
Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Rationale: This assay mimics Phase I metabolism in the liver. [14]Human liver microsomes are subcellular fractions rich in CYP enzymes. [15][16]The reaction is initiated by adding the cofactor NADPH, which is essential for CYP activity. [14]The rate of disappearance of the parent compound over time is measured by LC-MS/MS, allowing for the calculation of key parameters like half-life (t₁/₂) and intrinsic clearance (Clint). [17] Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4). [16] * Thaw pooled Human Liver Microsomes (HLM) at 37°C and dilute to a working concentration of 0.5 mg/mL in the buffer. Keep on ice. [18] * Prepare a 1 µM working solution of the test compound in the buffer.
-
Prepare a 1 mM NADPH solution in buffer.
-
Prepare a termination solution of cold acetonitrile containing a suitable internal standard (for LC-MS/MS normalization).
-
-
Incubation:
-
In a 96-well plate, add the test compound solution and the HLM solution.
-
Control Well 1 (No Cofactor): Include a well with the compound and HLM but add buffer instead of NADPH. This control checks for non-NADPH-mediated degradation.
-
Control Well 2 (Positive Control): Run a compound with known metabolic instability (e.g., Midazolam) to validate the assay performance. [16] * Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution to all wells except the "No Cofactor" control. This is T=0.
-
-
Sampling and Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an aliquot of the cold acetonitrile/internal standard solution to the respective wells. [14] * Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant from each well using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t₁/₂ = -0.693 / slope) and subsequently the intrinsic clearance (Clint).
-
Protocol 2: Kinetic Aqueous Solubility Assay (Turbidimetric Method)
This high-throughput method provides an estimate of a compound's solubility, which is critical for predicting oral absorption. [19] Rationale: This assay measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer. The precipitation causes turbidity (cloudiness), which can be measured by light scattering or absorbance. [19][20] Methodology:
-
Reagent Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
-
Assay Execution:
-
In a clear 96-well plate, add the PBS buffer to each well.
-
Add a small, fixed volume (e.g., 1-2 µL) of each DMSO stock concentration to the corresponding wells containing buffer. This rapid addition from a concentrated organic stock into an aqueous environment induces precipitation for poorly soluble compounds.
-
Control Well (Blank): Add DMSO without any compound to a well to establish the baseline turbidity.
-
Seal the plate and shake for 1-2 hours at room temperature to allow equilibrium to be reached.
-
-
Measurement and Analysis:
-
Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or by measuring absorbance at a high wavelength (e.g., 650 nm).
-
The solubility limit is identified as the concentration at which the turbidity signal significantly rises above the baseline blank.
-
Conclusion
The choice between a phenyl group and a spiro[3.3]heptane scaffold is a strategic decision in modern drug design. While the phenyl ring remains a valid and useful component, it carries well-documented liabilities related to metabolism and physicochemical properties. [4][21]The spiro[3.3]heptane motif presents a compelling alternative, offering a three-dimensional, metabolically robust core that can reduce lipophilicity and provide a route to novel intellectual property. [1][5] However, as the Sonidegib case study demonstrates, the benefits of this scaffold hop are not guaranteed and must be validated experimentally. [1][10]The true power of the spiro[3.3]heptane scaffold lies in its ability to provide medicinal chemists with another critical tool to fine-tune the properties of a drug candidate. By judiciously applying these modern bioisosteres and rigorously testing their impact using the protocols outlined here, researchers can accelerate the journey toward safer and more effective medicines.
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The Spiro[3.3]heptane Scaffold: A Modern Bioisostere for Benzene in Drug Discovery
A Senior Application Scientist's Guide to Validation and Implementation
In the landscape of modern medicinal chemistry, the drive to escape "flatland" and embrace three-dimensional (3D) molecular architectures is a paramount strategy for developing safer and more effective therapeutics.[1][2] For decades, the benzene ring has been a ubiquitous scaffold, prized for its predictable geometry and synthetic tractability. However, its inherent aromaticity and planarity often contribute to metabolic liabilities, off-target effects, and poor physicochemical properties.[3] The strategic replacement of benzene with a saturated, 3D bioisostere can profoundly improve a drug candidate's profile. This guide provides an in-depth comparison and a practical validation framework for one of the most promising modern replacements: the spiro[3.3]heptane (SPH) scaffold.
The SPH motif, a rigid bicyclic system composed of two fused cyclobutane rings, offers a unique 3D exit vector geometry that can mimic the spatial arrangement of substituents on mono, meta, and para-substituted phenyl rings.[4][5][6][7] Unlike its flat predecessor, SPH introduces a higher fraction of sp³-hybridized carbons, which is strongly correlated with improved clinical success rates. This guide will delve into the causality behind this improvement, present the data to support the claim, and provide actionable protocols for its validation.
Benzene vs. Spiro[3.3]heptane: A Head-to-Head Comparison
The decision to replace a core scaffold is driven by data. The primary advantages of substituting benzene with SPH lie in the modulation of lipophilicity, solubility, and metabolic stability.
Physicochemical Properties: Escaping Flatland's Lipophilic Trap
Aromatic rings are significant contributors to a molecule's lipophilicity. High lipophilicity is often linked to promiscuous binding, increased toxicity, and poor aqueous solubility. The SPH scaffold, being a saturated carbocycle, fundamentally alters these properties for the better.
A compelling example is the modification of the FDA-approved anticancer drug Sonidegib.[4] Researchers replaced the meta-substituted phenyl ring with an SPH core and analyzed the resulting physicochemical properties.
| Property | Benzene Analog (Sonidegib) | Spiro[3.3]heptane Analog (trans-76) | Change & Implication |
| clogP | 6.8 | 6.0 | -0.8 : Significant reduction in calculated lipophilicity, predicting lower off-target binding and potentially improved safety. |
| logD (pH 7.4) | ≥ 3.5 | ≥ 3.5 | No significant change observed in this case, as both were highly lipophilic. However, the clogP change is a strong indicator of reduced intrinsic lipophilicity. |
| Aqueous Solubility | ≤ 1 µM | ≤ 1 µM | Solubility remained low for both, indicating that for highly insoluble compounds, this single change may not be sufficient to impart high solubility and may require additional modifications. |
Data synthesized from Prysiazhniuk et al. (2023).[4]
The key takeaway is that the SPH replacement directly tackles lipophilicity, a critical parameter to control during lead optimization. The reduction in clogP by 0.8 units is a significant shift that can steer a candidate into a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) space.[4]
Metabolic Stability: A More Robust Core
The benzene ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to the formation of reactive metabolites or rapid clearance.[8] The C-H bonds on the sp³-rich SPH scaffold are generally more resistant to this type of metabolism.
However, the orientation of the exit vectors matters. In the Sonidegib case, two isomers of the SPH analog were tested for their stability in human liver microsomes (HLM).[4]
| Compound | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Half-life (t½) in HLM (min) |
| Sonidegib (Benzene) | 18 | 93 |
| SPH Analog (trans-76) | 36 | 47 |
| SPH Analog (cis-76) | 156 | 11 |
Data from Prysiazhniuk et al. (2023).[4]
This data provides a crucial insight: while bioisosteric replacement can improve properties, it is not a universal panacea, and stereochemistry is critical. The trans-isomer, while showing a twofold increase in clearance compared to the parent drug, was significantly more stable than the cis-isomer.[4] This underscores the necessity of synthesizing and testing individual isomers. The trans-isomer's clearance rate, while higher than Sonidegib's, may still be acceptable depending on the therapeutic context, whereas the cis-isomer's rapid clearance would likely preclude it from further development.
The Validation Workflow: A Self-Validating System
To rigorously validate the replacement of benzene with SPH for a given drug candidate, a systematic, multi-stage approach is required. This workflow ensures that decisions are based on a comprehensive dataset, de-risking the progression of the new chemical entity.
Experimental Protocols for Core Validation
The trustworthiness of a validation campaign hinges on the robustness of its experimental protocols. Below are detailed, step-by-step methods for the three critical in vitro assays.
Protocol 1: Kinetic Aqueous Solubility Assay
Causality: This assay is a high-throughput method to assess how readily a compound, initially dissolved in an organic solvent (DMSO), precipitates when introduced to an aqueous buffer.[1][9] It mimics the situation when a concentrated compound stock is diluted into aqueous media for biological assays and provides an early flag for potential issues in formulation and absorption.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of the parent benzene compound and the SPH analog(s) in 100% DMSO.
-
-
Plate Preparation:
-
In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Add 2 µL of the 10 mM compound stock solution to the PBS. This creates a final concentration of 100 µM with 1% DMSO.
-
-
Incubation:
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.
-
-
Sample Processing:
-
Filter the samples through a 96-well solubility filter plate (e.g., Millipore MultiScreen) into a fresh collection plate. This separates any precipitated solid from the dissolved compound.
-
-
Quantification:
-
Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 50:50 acetonitrile:water mixture.
-
-
Data Analysis:
-
The measured concentration in the filtrate is reported as the kinetic solubility in µM.
-
Protocol 2: Lipophilicity Determination (LogD)
Causality: The distribution coefficient (LogD) at physiological pH (7.4) is a more accurate measure of a compound's lipophilicity in the body than LogP, as it accounts for both ionized and neutral species.[10][11] This shake-flask method directly measures the partitioning between an aqueous and an organic phase.
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. Use the corresponding phase for the assay.
-
-
Assay Setup:
-
In a glass vial, add 500 µL of pre-saturated PBS (pH 7.4) and 500 µL of pre-saturated n-octanol.
-
Add 10 µL of a 10 mM DMSO stock of the test compound.
-
-
Equilibration:
-
Seal the vials and shake vigorously for 1 hour at room temperature to facilitate partitioning between the two phases.
-
-
Phase Separation:
-
Centrifuge the vials at 2000 x g for 10 minutes to ensure complete separation of the aqueous and octanol layers.
-
-
Sampling and Analysis:
-
Carefully remove an aliquot from the n-octanol layer and an aliquot from the aqueous (PBS) layer.
-
Quantify the concentration in each sample by LC-MS/MS. It is crucial to create separate standard curves for quantification in each matrix (octanol and PBS) to account for matrix effects.
-
-
Calculation:
-
Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
-
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes.[12][13] The resulting data, intrinsic clearance (CLint) and half-life (t½), are critical for predicting in vivo hepatic clearance and dosing frequency.[14]
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
HLM Stock: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration of 1 mg/mL in Reaction Buffer. Keep on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in Reaction Buffer as per the manufacturer's instructions. This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.
-
-
Incubation:
-
Pre-warm the HLM solution and the test compound solution (1 µM final concentration) at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).
-
-
Sample Processing:
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg) = (k / [microsomal protein in mg/mL]) * 1000
-
Conclusion and Future Outlook
The bioisosteric replacement of benzene with spiro[3.3]heptane is a powerful, validated strategy in modern drug discovery.[2][5] It offers a rational path to improve physicochemical properties and metabolic stability, key determinants of a successful drug candidate.[3][4] By introducing 3D character, the SPH scaffold allows medicinal chemists to escape the limitations of flat aromatics and explore more favorable chemical space.[1] The case studies of Sonidegib, Vorinostat, and Benzocaine clearly demonstrate that SPH analogs can retain or even improve biological activity while gaining superior drug-like properties.[4][6][7]
However, this guide also highlights that this is not a simple "plug-and-play" substitution. The stereochemical arrangement of the exit vectors is critical, as shown by the differing metabolic stabilities of the cis and trans SPH isomers. Therefore, the rigorous, systematic validation workflow presented herein is not merely a suggestion but a requirement for success. By combining rational design with robust experimental validation, researchers can confidently leverage the spiro[3.3]heptane scaffold to build the next generation of innovative medicines.
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The Ascendancy of Spiro[3.3]heptane Scaffolds: A Physicochemical Comparison with Cyclohexane Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical properties is relentless. Among the rising stars in the realm of bioisosteric replacements is the spiro[3.tcmalloc]: large alloc 1310720 bytes == 0x555c82638000 @ 0x7f11c75b1b38 0x555c7a52251d 0x555c7a57a70e 0x555c7a575818 0x555c7a576325 0x555c7a576629 0x555c7a5244ae 0x7f11c69e0083 0x555c7a52478a 3]heptane motif. This rigid, three-dimensional structure is increasingly being explored as a substitute for more traditional cyclic systems like cyclohexane, particularly in efforts to optimize drug-like properties.[1] This guide provides an in-depth, objective comparison of the physicochemical properties of spiro[3.3]heptane derivatives versus their cyclohexane counterparts, supported by experimental data and methodologies, to inform rational drug design and development.
The Rationale: Why Depart from the Familiar Cyclohexane Ring?
Cyclohexane is a ubiquitous scaffold in medicinal chemistry, valued for its synthetic accessibility and its ability to fill three-dimensional space. However, its conformational flexibility, primarily existing in chair and boat forms, can sometimes be a liability. This flexibility can lead to entropic penalties upon binding to a target and may expose metabolically susceptible positions.
Spiro[3.3]heptane, in contrast, offers a rigid, sp³-rich framework that provides a well-defined and predictable orientation of substituents.[1][2] This rigidity can enhance binding affinity and improve metabolic stability. Furthermore, its unique three-dimensional shape allows for exploration of novel chemical space, potentially leading to improved selectivity and patentability.[3][4]
Comparative Analysis of Key Physicochemical Properties
This section delves into a side-by-side comparison of critical physicochemical parameters that influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP/LogD)
Lipophilicity is a crucial parameter that governs a molecule's ability to permeate biological membranes.[5] It is typically measured as the logarithm of the partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[6][7]
| Compound Class | Representative Structure | cLogP | Experimental LogD (pH 7.4) |
| Cyclohexane Derivative | Cyclohexyl-R | ~ X | ~ Y |
| Spiro[3.3]heptane Derivative | Spiro[3.3]heptyl-R | ~ X - 0.8 | ~ Y (often similar to cyclohexane) |
Data is generalized from comparative studies. For a specific example, replacing the phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core decreased the calculated LogP (cLogP) by approximately 0.8 units. However, the experimental LogD values for both the parent drug and its spirocyclic analogs were all high (≥ 3.5), indicating that in some cases, the impact on experimental lipophilicity may not be significant.[8][9]
Expert Insights: The introduction of a spiro[3.3]heptane core generally leads to a reduction in calculated lipophilicity compared to a cyclohexane or phenyl ring. This is attributed to the more compact and three-dimensional nature of the spirocycle. While this reduction in cLogP is a positive attribute in combating "molecular obesity," the experimental LogD, which is more physiologically relevant for ionizable compounds, may not always show a dramatic difference, especially for already lipophilic molecules.[8][9] The choice of substituents on the core scaffold will ultimately play a significant role in the final lipophilicity.
Aqueous Solubility
Adequate aqueous solubility is paramount for drug absorption and formulation.[10] Poorly soluble compounds can lead to low bioavailability and challenges in developing intravenous formulations.[10][11]
| Compound Class | General Observation |
| Cyclohexane Derivative | Solubility is highly dependent on substituents. |
| Spiro[3.3]heptane Derivative | Often exhibits improved aqueous solubility compared to more planar or flexible analogs. |
In a study involving analogs of the anticancer drug Sonidegib, replacement of a meta-substituted benzene ring with a spiro[3.3]heptane moiety did not negatively affect its aqueous solubility; both the parent drug and its spirocyclic analogs were poorly soluble (≤ 1 µM).[9][12] However, in other contexts, the three-dimensional and rigid nature of the spiro[3.3]heptane scaffold can disrupt crystal packing, leading to improved solubility.
Expert Insights: The rigid and non-planar structure of spiro[3.3]heptane can frustrate efficient crystal lattice packing, which in turn can lead to lower lattice energy and improved aqueous solubility. This is a significant advantage over flat, aromatic systems or even conformationally flexible alicycles like cyclohexane, which can adopt conformations that pack more readily. However, as with lipophilicity, the overall solubility is a multifactorial property heavily influenced by the nature and positioning of functional groups.
Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[13][14] Higher metabolic stability generally leads to a longer in vivo half-life.
| Compound Class | General Observation |
| Cyclohexane Derivative | Can be susceptible to hydroxylation at various positions. |
| Spiro[3.3]heptane Derivative | Often demonstrates enhanced metabolic stability. |
In the case of Sonidegib analogs, the incorporation of a spiro[3.3]heptane ring in place of a phenyl ring led to a decrease in metabolic stability in human liver microsomes. The intrinsic clearance (CLint) increased from 18 µL/min/mg for Sonidegib to 36 µL/min/mg for the trans-spiro[3.3]heptane analog and 156 µL/min/mg for the cis-isomer.[8]
Expert Insights: While the rigid nature of the spiro[3.3]heptane core can shield certain positions from metabolic attack, the introduction of this scaffold can also alter the overall shape and electronics of the molecule, potentially exposing other sites to metabolism. The specific stereochemistry of the substituents on the spiro[3.3]heptane ring can have a dramatic impact on metabolic stability, as evidenced by the significant difference in clearance between the cis and trans isomers of the Sonidegib analog.[8] This highlights the importance of carefully considering the three-dimensional arrangement of atoms when designing spiro[3.3]heptane-containing drug candidates.
Solid-State Properties and Crystal Packing
The solid-state properties of a drug molecule, including its crystal structure, are critical for its formulation, stability, and manufacturability. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of molecules in a crystal lattice.[15][16][17]
Expert Insights: The rigid and non-planar geometry of the spiro[3.3]heptane scaffold significantly influences how molecules pack in the solid state.[2][18][19] Unlike the relatively flat and conformationally mobile cyclohexane ring, the spiro[3.3]heptane core enforces a more defined three-dimensional structure. This can lead to the formation of unique crystal packing motifs that may be advantageous for drug development. For instance, the frustration of close packing can, as mentioned earlier, improve solubility. The defined exit vectors of substituents on the spiro[3.3]heptane ring also allow for more predictable intermolecular interactions, which can be engineered to optimize solid-state properties.[19]
Experimental Protocols
To ensure the scientific integrity of this comparison, the following are detailed, step-by-step methodologies for the key experiments cited.
Experimental Protocol: Aqueous Solubility Determination (Turbidimetric Method)
This kinetic solubility assay is a high-throughput method suitable for early drug discovery.[10][20]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with shaking to allow for precipitation to occur.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background level.[10]
Experimental Protocol: LogD Determination (Shake-Flask Method)
The shake-flask method is a classic and reliable technique for determining the lipophilicity of a compound.[5][6]
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice versa to ensure thermodynamic equilibrium.
-
Compound Addition: Add the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases.[7][20]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.[13][14][21]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration typically around 1 µM.[13][22]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor, typically NADPH.[14][22]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[14]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining amount of the parent compound using a sensitive and specific LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the rate of elimination, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[22]
Visualizing the Structural and Functional Differences
To better understand the concepts discussed, the following diagrams illustrate key structural comparisons and experimental workflows.
Caption: Structural and property comparison of cyclohexane and spiro[3.3]heptane.
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
The spiro[3.3]heptane scaffold presents a compelling alternative to the more traditional cyclohexane ring in drug discovery. Its rigid, three-dimensional structure can offer advantages in terms of reduced lipophilicity and potentially improved aqueous solubility due to frustrated crystal packing. However, the impact on metabolic stability is context-dependent and requires careful empirical evaluation, as the unique stereochemistry can either shield or expose metabolic soft spots. The choice between a spiro[3.3]heptane and a cyclohexane derivative should be guided by a thorough analysis of the specific drug design goals and a comprehensive experimental evaluation of the key physicochemical properties. As the synthetic accessibility of spiro[3.3]heptane building blocks continues to improve, we can expect to see their increased application in the development of next-generation therapeutics.[3][23]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Spiro[3.3]heptan-2-ylmethanol
This guide provides essential safety and logistical information for the proper disposal of Spiro[3.3]heptan-2-ylmethanol, a valuable building block in modern drug discovery, notably explored as a saturated bioisostere for the phenyl ring.[1][2] Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their safe and compliant disposal.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Proper disposal begins with a thorough understanding of the chemical's intrinsic hazards. Spiro[3.3]heptan-2-ylmethanol is classified as a hazardous substance, mandating its disposal as chemical waste.[3][4] Disposal through standard trash or sewer systems is strictly prohibited.[5][6][7]
The Globally Harmonized System (GHS) classifications for this compound dictate the necessary handling and disposal precautions.
Table 1: GHS Hazard Summary for Spiro[3.3]heptan-2-ylmethanol
| Hazard Class | Category | Hazard Statement | Disposal Implication |
| Flammable Liquids | Category 4 | H227: Combustible liquid | Must be stored away from ignition sources and is unsuitable for drain disposal.[3][4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Prohibits sewer disposal to prevent contamination of waterways and wastewater treatment systems.[3][4][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Requires use of personal protective equipment (PPE) during handling and disposal; contaminated materials must be disposed of as hazardous waste.[3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Mandates the use of eye protection during all handling and disposal procedures.[3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Necessitates handling within a well-ventilated area or chemical fume hood to prevent inhalation.[3][4] |
These classifications underscore that Spiro[3.3]heptan-2-ylmethanol and any materials contaminated with it (e.g., gloves, absorbent pads, rinsate) must be managed as regulated hazardous waste according to guidelines set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, all personnel handling Spiro[3.3]heptan-2-ylmethanol waste must utilize appropriate engineering controls and PPE. This is a non-negotiable aspect of laboratory safety and is mandated by OSHA's Laboratory Standard.[13][14][15]
Table 2: Required PPE and Engineering Controls
| Control Type | Specification | Rationale |
| Engineering | Chemical Fume Hood | To contain combustible and irritating vapors, preventing inhalation and reducing fire risk.[4][13] |
| PPE: Hand | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.[4][9][16] |
| PPE: Eye | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and prevent serious irritation.[4][9][16] |
| PPE: Body | Laboratory coat | To protect skin and clothing from contamination.[4][16] |
Step-by-Step Disposal Protocol for Spiro[3.3]heptan-2-ylmethanol Waste
Follow this systematic protocol to ensure the safe collection and disposal of waste containing Spiro[3.3]heptan-2-ylmethanol. This procedure applies to the neat compound, solutions, and contaminated labware.
Step 3.1: Waste Segregation The first and most critical step is to segregate the waste at the point of generation.[12]
-
Action: Collect waste Spiro[3.3]heptan-2-ylmethanol in a dedicated hazardous waste container.
-
Causality: Never mix incompatible wastes.[5][9] Mixing chemicals can lead to dangerous reactions, heat generation, or the release of toxic gases. Segregation is a cornerstone of preventing laboratory accidents and ensuring the waste can be safely treated by disposal facilities.
Step 3.2: Container Selection and Labeling The integrity of the waste containment system is paramount for safety and compliance.
-
Action: Use a sturdy, leak-proof container made of a material compatible with Spiro[3.3]heptan-2-ylmethanol (e.g., a high-density polyethylene or glass bottle). The container must have a secure, sealable lid.[5][9] Keep the container closed except when actively adding waste.[5]
-
Action: Affix a completed hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Spiro[3.3]heptan-2-ylmethanol"
-
The approximate concentration or percentage of each component if in a mixture
-
The accumulation start date (the date the first waste is added)
-
-
Causality: Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[11] It ensures that anyone handling the container is aware of its contents and associated hazards, and it is essential for tracking accumulation timelines.[10]
Step 3.3: Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation until it is ready for pickup.
-
Action: Store the labeled waste container in a designated SAA, such as within a secondary containment tray in the laboratory where the waste is generated.[5][17] The SAA must be away from heat, open flames, or sparks.[4][9]
-
Causality: The concept of an SAA is defined by the EPA to allow for the safe, temporary collection of hazardous waste without requiring a full storage facility permit.[17] Storing within secondary containment minimizes the impact of potential spills or leaks.
Step 3.4: Arranging for Final Disposal Hazardous waste must be handled by trained professionals.
-
Action: Once the container is full or the accumulation timeline is approaching its limit (typically 6-12 months, check your institution's policy), request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][12][18]
-
Causality: Final disposal methods, such as incineration or chemical treatment, must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF) to render the waste non-hazardous in an environmentally sound manner.[9][19]
Protocol for Managing Empty Containers
An "empty" container that held Spiro[3.3]heptan-2-ylmethanol is not yet safe for regular trash and must be decontaminated.
-
Thoroughly Empty: Ensure that all pourable liquid has been transferred into the appropriate hazardous waste container.[17]
-
Collect First Rinse: Rinse the container with a small amount of a suitable solvent (e.g., ethanol or acetone). This first rinsate must be collected and disposed of as hazardous waste in your designated liquid waste container.[5][7]
-
Repeat Rinsing (Optional but Recommended): Perform two additional rinses. For a "harmful" chemical like this, collecting the first rinse is the minimum requirement, but triple rinsing is a best practice.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all three is the most conservative and protective approach.
-
De-label and Dispose: After rinsing and allowing the container to air-dry completely in a fume hood, obliterate or remove the original chemical label.[7][17] The clean, de-labeled container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling or regular trash).
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Action: Evacuate non-essential personnel and ensure the area is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Action: Collect the contaminated absorbent material using non-sparking tools and place it in a sealable container.
-
Action: Label the container as "Hazardous Waste: Spiro[3.3]heptan-2-ylmethanol Spill Debris" and manage it for disposal according to the protocol in Section 3.[7][17]
-
Causality: Spill cleanup materials are considered hazardous waste because they have been contaminated with the chemical.[7] Proper cleanup prevents further exposure and environmental contamination.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams associated with Spiro[3.3]heptan-2-ylmethanol.
Caption: Disposal workflow for Spiro[3.3]heptan-2-ylmethanol waste.
Conclusion
The proper management of chemical waste is a fundamental responsibility of every researcher. For Spiro[3.3]heptan-2-ylmethanol, its classification as a combustible, harmful, and irritating compound demands a disposal protocol that prioritizes safety and regulatory compliance. By following the detailed steps of segregation, containment, labeling, and professional disposal outlined in this guide, you can effectively mitigate risks, ensure a safe laboratory environment, and contribute to the responsible practice of science.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Spiro[3.3]heptan-2-ylmethanol
This guide provides essential, field-tested safety and handling protocols for Spiro[3.3]heptan-2-ylmethanol, a unique spirocyclic compound increasingly utilized in medicinal chemistry and drug development for its properties as a saturated benzene bioisostere.[1][2] The protocols outlined below are designed for researchers, scientists, and drug development professionals. Our objective is to move beyond a simple checklist, offering a deep, causal understanding of why specific personal protective equipment (PPE) and procedures are critical. By grounding our recommendations in the specific chemical hazards of this compound, we aim to create a self-validating system of safety that builds confidence and ensures operational integrity in your laboratory.
Foundational Hazard Analysis: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of Spiro[3.3]heptan-2-ylmethanol is the cornerstone of effective PPE selection. A thorough risk assessment dictates the necessary layers of protection. The compound presents a multi-faceted risk profile that demands rigorous control measures.
Based on aggregated data from multiple safety sources, the primary hazards are summarized below.[3][4] Note that while some sources classify it as a "Combustible liquid" (Category 4), others identify it as a "Highly flammable liquid" (Category 2).[3][4] In alignment with the principle of assuming the highest degree of risk, this guide will proceed with the more stringent Category 2 classification.
| Hazard Classification | GHS Code | Implication for the Researcher |
| Flammable Liquid, Category 2 | H225 | Poses a significant fire and explosion hazard when exposed to ignition sources. Requires strict control of heat, sparks, and static electricity.[3] |
| Aspiration Hazard, Category 1 | H304 | May be fatal if swallowed and subsequently enters the airways. This underscores the criticality of preventing ingestion and splash-back.[3] |
| Acute Toxicity, Oral, Category 4 | H302 | Harmful if swallowed. Reinforces the need for strict hygiene and containment.[4] |
| Skin Irritation, Category 2 | H315 | Causes skin irritation upon contact, necessitating robust hand and body protection.[3][4][5][6] |
| Serious Eye Irritation, Category 2A | H319 | Can cause significant, potentially damaging, eye irritation. Mandates the use of sealed eye protection.[4][5][6] |
| STOT SE, Category 3 | H335/H336 | May cause respiratory irritation, drowsiness, or dizziness if vapors are inhaled.[3][4][5][6] This makes handling in a ventilated enclosure non-negotiable. |
| Aquatic Hazard, Chronic, Cat. 1 | H410 | Very toxic to aquatic life with long-lasting effects. Dictates stringent waste disposal protocols.[3] |
The Core Protocol: A Multi-Layered Defense System
A risk-based PPE strategy is not about a single piece of equipment, but an integrated system of defense. Each component addresses specific hazards identified in our analysis.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.
-
Causality: Spiro[3.3]heptan-2-ylmethanol is a serious eye irritant.[4][5][6] Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom. Chemical splash goggles form a seal around the eyes, providing comprehensive protection.
-
Enhanced Protocol (High-Risk Operations): For procedures involving larger volumes (>100 mL), heating, or potential for pressure build-up, a full-face shield must be worn over the chemical splash goggles. This provides an additional barrier against splashes to the entire face.
Hand Protection: Preventing Dermal Exposure
-
Recommended Material: Nitrile or neoprene gloves.[7] These materials demonstrate good resistance to alcohols. Natural rubber latex is less suitable and should be avoided.[7]
-
Causality: Direct skin contact causes irritation.[3][4] Proper glove selection is the primary barrier to prevent this.
-
Operational Protocol:
-
Inspection: Always inspect gloves for tears or pinholes before use.
-
Double Gloving: For all direct handling tasks, wearing two pairs of gloves is required. This provides a critical safety buffer in case the outer glove is compromised.
-
Frequent Changes: Gloves must be changed every 30-60 minutes or immediately if contamination is suspected.[8]
-
Proper Removal: Use a proper glove removal technique (without touching the outer surface of the glove with bare skin) to prevent self-contamination. Dispose of gloves in the designated hazardous waste container.[6]
-
Body Protection: Shielding Against Spills and Fire
-
Mandatory Equipment: A flame-resistant (FR) laboratory coat.
-
Causality: The high flammability of Spiro[3.3]heptan-2-ylmethanol presents a significant fire risk.[3] Standard cotton or polyester lab coats can ignite and melt, causing severe burns. An FR lab coat will not continue to burn once the ignition source is removed, providing crucial escape time.
-
Enhanced Protocol (Large Quantities): When handling quantities greater than 500 mL, a chemical-resistant apron should be worn over the FR lab coat to provide an additional layer of protection against significant spills.
Respiratory Protection: Controlling Inhalation Risks
-
Primary Control: All handling of Spiro[3.3]heptan-2-ylmethanol must be performed inside a certified chemical fume hood.
-
Causality: The compound's vapors can cause respiratory irritation and central nervous system effects like dizziness.[3][4] A properly functioning fume hood is the most effective engineering control to capture these vapors at the source.
-
Secondary Protocol (Emergency/Spill Response): In the event of a spill outside of a fume hood or during emergency response, respiratory protection is required. An air-purifying respirator (APR) with organic vapor cartridges is the minimum requirement. Note that use of an APR requires prior medical clearance, training, and fit-testing as per OSHA regulations.
Integrated Workflow: From Preparation to Disposal
The following workflow integrates PPE use with safe handling and disposal practices, ensuring a holistic safety approach.
Caption: PPE and Safe Handling Workflow for Spiro[3.3]heptan-2-ylmethanol.
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under the safety shower. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | DO NOT INDUCE VOMITING. This is critical due to the aspiration hazard.[3] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
| Small Spill (<50 mL) | In a fume hood, use a spill kit with an inert absorbent material (e.g., vermiculite). Wearing full PPE, collect the absorbed material into a sealed container for hazardous waste. |
| Large Spill (>50 mL) | Evacuate the immediate area. Alert laboratory personnel and safety officers. Remove all ignition sources. If safe to do so, increase ventilation. A trained emergency response team should handle the cleanup. |
By adhering to this comprehensive guide, researchers can confidently handle Spiro[3.3]heptan-2-ylmethanol, ensuring both personal safety and the integrity of their valuable research.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Spiro[3.3]heptan-2-ylmethanol | C8H14O | CID 71777872 - PubChem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Distillery & Brewery Safety Clothing Needed in the Craft Industry - International Enviroguard. (2024).
- [2-(methylamino)spiro[3.3]heptan-2-yl]methanol | 2305252-17-7 | AA Blocks. AA Blocks.
- Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. (2024).
- Personal protective solutions for Alcohol & Beverage industry applic
- What are the effects of alcohol disinfectants on PPE glove performance | Ansell USA. (2022). Ansell.
- SAFETY DATA SHEET - CymitQuimica. (2023). CymitQuimica.
- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
- Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. (2023). ChemRxiv.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022). Provista.
- (2-Aminospiro[3.3]heptan-2-yl)methanol hcl - ChemicalBook. ChemicalBook.
- What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021). CanGardCare.
- Safety Data Sheet - Fluorochem. (2024). Fluorochem.
- 2,6-Diazaspiro[3.3]heptane dihydrochloride - Apollo Scientific. Apollo Scientific.
- DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents.
- 4483-67-4|Spiro[3.3]heptan-2-ylmethanol|BLD Pharm. BLD Pharm.
- Spiro[3.3]heptan-2-ylmethanol - AK Scientific, Inc. AK Scientific, Inc.
Sources
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Spiro[3.3]heptan-2-ylmethanol | C8H14O | CID 71777872 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
